molecular formula C8H4BrN3 B152529 3-bromo-1H-indazole-5-carbonitrile CAS No. 395101-67-4

3-bromo-1H-indazole-5-carbonitrile

Cat. No.: B152529
CAS No.: 395101-67-4
M. Wt: 222.04 g/mol
InChI Key: WVHZCDQLDZQYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-indazole-5-carbonitrile is a versatile chemical building block for synthesizing novel heterocyclic compounds with significant pharmacological potential. Research utilizes this indazole derivative as a core scaffold for designing and efficiently synthesizing dual heterocyclic systems, such as compounds featuring both 1,2,3-triazole and 1,3,4-oxadiazole rings . These novel molecules demonstrate promising biological activities, exhibiting significant in vitro inhibitory effects against a range of Gram-positive bacteria, including S. pneumoniae , with some derivatives showing superior activity compared to standard antibiotics like ampicillin . Molecular docking studies indicate that these potent derivatives exhibit favorable binding interactions, such as with residues Arg171 and Tyr248, suggesting a potential mechanism of action . The indazole scaffold is recognized as an emerging privileged structure in medicinal chemistry for discovering new pharmaceuticals . Beyond antimicrobial applications, the structural motif of 3-substituted indazoles is a promising chemotype for developing new anticandidal agents against strains like C. albicans and C. glabrata . This compound is strictly for research applications in drug discovery and development and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHZCDQLDZQYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624024
Record name 3-Bromo-2H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395101-67-4
Record name 3-Bromo-2H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-bromo-1H-indazole-5-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-bromo-1H-indazole-5-carbonitrile is a heterocyclic aromatic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, plausible synthetic and analytical methodologies, and the potential biological significance of this compound, serving as a resource for its application in research and drug development.

Core Chemical and Physical Properties

While extensive experimental data for this compound is not publicly available, its fundamental properties can be summarized from various chemical databases and supplier information. These properties are crucial for handling, storage, and designing experimental conditions.

PropertyValueSource(s)
Molecular Formula C₈H₄BrN₃[4]
Molecular Weight 222.04 g/mol [4][5]
CAS Number 395101-67-4[4][5]
IUPAC Name This compound[4]
Appearance Off-white to Light-red to Brown Solid[5]
Purity Typically available at ≥90-97%[5]
Storage Conditions Refrigerator; Ambient Storage[5]
InChI Key WVHZCDQLDZQYPH-UHFFFAOYSA-N[4]
SMILES C1=CC2=NNC(=C2C=C1C#N)Br[4]
Predicted XLogP3 2.3[4]
Topological Polar Surface Area 52.5 Ų[4]

Experimental Protocols

Plausible Synthetic Routes

Detailed experimental procedures for the synthesis of this compound are not explicitly published. However, based on established indazole chemistry, two primary synthetic strategies are proposed.

Route 1: Diazotization and Cyclization of an Aniline Precursor

This approach is analogous to the synthesis of the isomeric 5-bromo-1H-indazole-3-carbonitrile and represents a classical method for forming the indazole ring.[6][7] The proposed starting material would be 2-amino-4-cyanobromobenzene.

Experimental Protocol:

  • Dissolution: Dissolve 2-amino-4-cyanobromobenzene (1.0 eq) in a suitable acidic medium, such as concentrated hydrochloric acid, and cool the solution to -5 to 0 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled aniline solution, maintaining the temperature below 0 °C to form the intermediate diazonium salt. Stir the mixture for 1-2 hours at this temperature.

  • Cyclization: The intramolecular cyclization of the diazonium salt to form the indazole ring occurs spontaneously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to a neutral pH.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Route 2: Direct Bromination of 1H-Indazole-5-carbonitrile

If the precursor 1H-indazole-5-carbonitrile is available, direct bromination at the C3 position is a feasible route. This method is effective for other substituted indazoles.[8]

Experimental Protocol:

  • Dissolution: Dissolve 1H-indazole-5-carbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a reaction flask protected from light.

  • Bromination: Cool the solution to 0 °C. Slowly add a solution of bromine (1.1 eq) or another brominating agent like N-bromosuccinimide (NBS) in the same solvent.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by adding a solution of sodium thiosulfate to neutralize any excess bromine.

  • Work-up and Purification: Precipitate the product by adding water, filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Structural Characterization Protocol

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is expected to show signals for the three aromatic protons on the benzene ring and a broad singlet for the N-H proton. Based on related structures, the N-H proton would appear far downfield (>10 ppm).[6][9] The aromatic protons would likely appear in the 7.5-8.5 ppm range.

    • ¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected around 115-120 ppm, while the C3-Br carbon would be significantly shifted.[9][10]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or another soft ionization technique would be used. The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks for the molecular ion [M+H]⁺ at m/z 222.96 and 224.96, in an approximate 1:1 ratio.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum, typically recorded using KBr pellets or as a thin film, should display characteristic absorption bands. Key expected peaks include a sharp stretch for the nitrile group (C≡N) around 2220-2240 cm⁻¹, a broad N-H stretching band around 3100-3300 cm⁻¹, and C-H and C=C stretching bands for the aromatic system.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the indazole scaffold is a cornerstone in the development of therapeutics, particularly in oncology.[2][11]

  • Kinase Inhibition: Many indazole derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • Epigenetic Modulation: Recently, indazole-containing molecules have been identified as inhibitors of epigenetic targets like Bromodomain-containing protein 4 (BRD4).[12] BRD4 is a key regulator of oncogenes such as c-Myc and Bcl-2. Inhibition of BRD4 represents a promising strategy for cancer therapy.

  • Synthetic Building Block: The bromine atom at the C3 position and the nitrile group at the C5 position make this molecule a versatile intermediate for further chemical modifications. The C3-Br bond is particularly amenable to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[13][14]

Visualized Workflows and Pathways

Proposed Synthesis Workflow

The following diagram illustrates a plausible multi-step synthesis of the target compound.

G cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Cyclization cluster_purification Work-up & Purification cluster_product Final Product A 2-Amino-4-cyanobromobenzene B Formation of Diazonium Salt A->B NaNO₂, HCl -5 to 0 °C C Intramolecular Cyclization B->C Spontaneous D Neutralization & Extraction C->D E Column Chromatography D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

General Biological Screening Workflow

This diagram outlines a typical cascade for evaluating a novel indazole derivative as a potential therapeutic agent.

A Synthesis & Purification of Indazole Derivative B In Vitro Target Assay (e.g., Kinase or BRD4 Inhibition) A->B C Cell-Based Assays (Proliferation, Apoptosis) B->C D ADME/Tox Profiling (Solubility, Stability, Cytotoxicity) C->D E In Vivo Efficacy Studies (e.g., Xenograft Models) C->E Promising Results D->E F Lead Optimization E->F F->A Iterative SAR

Caption: General workflow for preclinical evaluation of a novel indazole compound.

Potential Mechanism of Action: BRD4 Inhibition Pathway

Given that indazole derivatives are known BRD4 inhibitors, this diagram illustrates the potential pathway through which such a compound might exert an anti-cancer effect.[12]

Compound Indazole Derivative (e.g., BRD4 Inhibitor) BRD4 BRD4 Protein Compound->BRD4 Inhibition Transcription Gene Transcription BRD4->Transcription Promotes Histones Acetylated Histones Histones->BRD4 Binding DNA DNA DNA->Transcription Oncogenes Oncogenes (c-Myc, Bcl-2) Transcription->Oncogenes Expression of Proliferation Cancer Cell Proliferation & Survival Oncogenes->Proliferation Drives

Caption: Simplified pathway showing BRD4's role in oncogene transcription.

References

In-Depth Technical Guide: 3-bromo-1H-indazole-5-carbonitrile (CAS: 395101-67-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-1H-indazole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, provides established synthesis protocols, and explores its significant role as a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental procedures and insights into its biological significance.

Chemical Properties and Identifiers

This compound is a substituted indazole derivative. The presence of the bromine atom at the 3-position and the nitrile group at the 5-position of the indazole ring system makes it a versatile intermediate for further chemical modifications.

PropertyValueReference
CAS Number 395101-67-4
Molecular Formula C₈H₄BrN₃
Molecular Weight 222.04 g/mol
Appearance Off-white to light-red to brown solid
Purity Typically >95%
InChI InChI=1S/C8H4BrN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12)
InChI Key WVHZCDQLDZQYPH-UHFFFAOYSA-N
SMILES N#Cc1cc2c(nnc2Br)cc1
Storage Temperature Refrigerator

Synthesis Protocols

Detailed experimental procedures for the synthesis of this compound have been reported, primarily in patent literature. Two common methods are outlined below.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method involves the direct bromination of the indazole core using N-bromosuccinimide as the bromine source.

Experimental Protocol:

  • Dissolve 1H-indazole-5-carbonitrile (1 equivalent) in dry N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.[1]

  • After completion of the reaction (monitored by TLC or LC-MS), remove the solvent under vacuum.

  • Treat the residue with ethyl acetate and wash successively with a saturated aqueous solution of sodium hydrogen carbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.[1]

Method 2: Bromination using Bromine in Alkaline Medium

This alternative method utilizes liquid bromine in a basic solution for the bromination reaction.

Experimental Protocol:

  • Charge a reaction vessel with 1H-indazole-5-carbonitrile (1 equivalent), methanol, and a 2.0 M aqueous solution of sodium hydroxide.

  • Separately, prepare a solution of bromine (2.8 equivalents) in a 2.0 M aqueous solution of sodium hydroxide.

  • Add the bromine solution to the mixture of 1H-indazole-5-carbonitrile.

  • Warm the reaction mixture and stir. The reaction progress can be monitored by analytical techniques like HPLC.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization or chromatography.

Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of a variety of biologically active molecules. Its primary application lies in its use as a scaffold for the development of kinase inhibitors.

Intermediate for Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. This compound serves as a key starting material for the synthesis of inhibitors targeting several important kinases.

  • Spleen Tyrosine Kinase (Syk) Inhibitors: This compound is utilized in the synthesis of potent Syk inhibitors.[1] Syk is a crucial mediator in the signaling pathways of various immune receptors and is a therapeutic target for allergic and autoimmune diseases.[1]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The compound is also a building block for the development of EGFR inhibitors. EGFR is a key target in oncology, and its inhibition is a validated strategy for the treatment of various cancers, particularly non-small cell lung cancer.

The workflow for utilizing this intermediate in kinase inhibitor synthesis generally involves a Suzuki coupling reaction at the bromine-substituted position to introduce diverse aryl or heteroaryl moieties, which can interact with the kinase active site.

G A This compound B Suzuki Coupling (with Aryl/Heteroaryl Boronic Acid/Ester) A->B Key Intermediate C Diverse Kinase Inhibitor Scaffolds B->C Core Scaffold Formation D Further Functionalization C->D SAR Exploration E Lead Compounds for Drug Development D->E Optimization

Caption: Synthetic workflow from the core compound to lead candidates.

Role in Signaling Pathways

Derivatives of this compound have been shown to modulate key signaling pathways implicated in disease.

  • Syk Signaling Pathway: In immune cells, Syk is activated downstream of B-cell receptors and Fc receptors. Inhibition of Syk by compounds derived from this compound can block this signaling cascade, leading to a reduction in the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Syk Syk Receptor->Syk Activation Downstream Signaling Downstream Signaling Syk->Downstream Signaling Inflammatory Response Inflammatory Response Downstream Signaling->Inflammatory Response Ligand Ligand Ligand->Receptor Inhibitor Syk Inhibitor (derived from This compound) Inhibitor->Syk Inhibition

Caption: Inhibition of the Syk signaling pathway.

  • EGFR Signaling Pathway: In cancer cells, mutated or overexpressed EGFR can lead to uncontrolled cell proliferation. EGFR inhibitors synthesized from this compound can block the ATP binding site of the kinase, thereby inhibiting its activity and downstream pro-survival signaling.

Experimental Protocols for Biological Assays

Syk Enzyme Inhibition Assay (Radioactive Filtration Kinase Assay)

  • Materials: Recombinant human full-length Syk enzyme, substrate (e.g., poly-GT), ATP (containing γ-³²P-ATP), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 4 mM Mg(CH3COO)2, 0.1 mM Na3VO4, 0.1% β-mercaptoethanol, 1 mg/mL BSA), test compounds (derivatives of this compound) dissolved in DMSO.

  • Procedure: a. Prepare a reaction mixture containing the assay buffer, Syk enzyme, and the substrate. b. Add the test compound at various concentrations (typically in a serial dilution). c. Initiate the kinase reaction by adding the ATP solution. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., phosphoric acid). f. Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). g. Wash the filter membrane extensively to remove unincorporated ATP. h. Measure the radioactivity retained on the filter membrane using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO only). b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically accessible and highly valuable building block for the development of novel therapeutic agents. Its utility as a core scaffold for kinase inhibitors, particularly targeting Syk and EGFR, underscores its importance in modern medicinal chemistry. This guide provides essential technical information to facilitate its use in research and drug discovery programs.

References

Technical Guide: Synthesis of 3-bromo-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-bromo-1H-indazole-5-carbonitrile, a key intermediate in pharmaceutical research. This document provides two primary synthetic pathways, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to ensure clarity and reproducibility.

Physicochemical Properties

PropertyValue
CAS Number 395101-67-4
Molecular Formula C₈H₄BrN₃
Molecular Weight 222.04 g/mol
Appearance Off-white to light-red to brown solid
Storage Temperature Refrigerator

Proposed Synthetic Pathways

Two viable synthetic routes for the preparation of this compound are presented below.

Pathway 1: C3-Bromination of 1H-indazole-5-carbonitrile

This pathway involves the initial synthesis of the indazole core followed by bromination at the C3 position.

G cluster_0 Step 1: Synthesis of 1H-indazole-5-carbonitrile cluster_1 Step 2: C3-Bromination 2-Amino-4-cyanobenzaldehyde 2-Amino-4-cyanobenzaldehyde 1H-indazole-5-carbonitrile 1H-indazole-5-carbonitrile 2-Amino-4-cyanobenzaldehyde->1H-indazole-5-carbonitrile Hydrazine hydrate, Acid catalyst, Heat Hydrazine Hydrazine This compound This compound 1H-indazole-5-carbonitrile->this compound Solvent (e.g., Acetic Acid or DMF) Brominating_Agent Br2 or DBDMH G cluster_0 Step 1: Synthesis of 5-amino-3-bromo-1H-indazole cluster_1 Step 2: Sandmeyer Reaction 2-Fluoro-5-nitrobenzonitrile 2-Fluoro-5-nitrobenzonitrile 3-bromo-5-nitro-1H-indazole 3-bromo-5-nitro-1H-indazole 2-Fluoro-5-nitrobenzonitrile->3-bromo-5-nitro-1H-indazole 1. Bromination 2. Hydrazine hydrate 5-amino-3-bromo-1H-indazole 5-amino-3-bromo-1H-indazole 3-bromo-5-nitro-1H-indazole->5-amino-3-bromo-1H-indazole Reduction (e.g., SnCl2, HCl) Diazonium_Salt Diazonium Salt Intermediate 5-amino-3-bromo-1H-indazole->Diazonium_Salt NaNO2, H+ This compound This compound Diazonium_Salt->this compound CuCN

An In-depth Technical Guide to the Solubility of 3-bromo-1H-indazole-5-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-bromo-1H-indazole-5-carbonitrile, a key intermediate in pharmaceutical synthesis. Due to a notable absence of comprehensive quantitative solubility data in publicly accessible literature, this document provides a framework for researchers to systematically determine and evaluate the solubility of this compound in various organic solvents. The guide furnishes detailed experimental protocols for both thermodynamic and kinetic solubility determination, alongside templates for standardized data presentation. Furthermore, it includes visual workflows to aid in the experimental setup and execution. This document is intended to empower researchers and drug development professionals to generate reliable and consistent solubility data, crucial for process development, formulation, and preclinical studies.

Introduction

This compound (C₈H₄BrN₃, Molar Mass: 222.04 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural motif is often incorporated into molecules targeting a range of biological pathways. Understanding the solubility of this intermediate in organic solvents is paramount for its synthesis, purification, and formulation into drug products. Solubility data informs critical process parameters such as reaction conditions, crystallization methods, and the selection of appropriate delivery vehicles.

This guide consolidates the limited available qualitative solubility information and presents robust, standardized methodologies for the experimental determination of solubility, thereby addressing a critical knowledge gap.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₈H₄BrN₃PubChem[1]
Molar Mass222.04 g/mol Sigma-Aldrich[2]
Physical FormOff-white to Light-red to Brown SolidSigma-Aldrich[2]
InChI KeyWVHZCDQLDZQYPH-UHFFFAOYSA-NPubChem[1]
CAS Number395101-67-4Sigma-Aldrich[2]

Qualitative Solubility

Publicly available information on the quantitative solubility of this compound is scarce. However, qualitative assessments indicate that it has low solubility in water and is soluble in some common organic solvents.

  • Dimethyl Sulfoxide (DMSO) [3][4]

  • Chloroform [3]

  • Dichloromethane [4]

These qualitative data points suggest that polar aprotic and chlorinated solvents are potential candidates for dissolving this compound. However, for applications in drug development and process chemistry, precise quantitative data is essential.

Experimental Protocols for Quantitative Solubility Determination

To address the lack of quantitative data, the following sections provide detailed and established methodologies for determining both thermodynamic and kinetic solubility. These protocols are adapted from standard practices for similar heterocyclic compounds.[5][6]

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a solvent at a specific temperature. The shake-flask method is the gold standard for this determination.

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a controlled temperature.

Materials and Reagents:

  • This compound

  • Selected organic solvents (e.g., DMSO, N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform, Acetonitrile, Methanol, Ethanol, Ethyl Acetate)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of pre-weighed glass vials.

  • Solvent Addition: Dispense a precise volume of the selected organic solvent into each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation: After the equilibration period, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the remaining solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Workflow for Thermodynamic Solubility Determination:

G A Add excess solid to vial B Add known volume of solvent A->B C Seal and equilibrate in shaker (24-48h) B->C D Centrifuge to pellet solid C->D E Withdraw supernatant D->E F Dilute supernatant E->F G Analyze concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound is dissolved from a high-concentration stock solution (typically in DMSO) and then diluted into an aqueous or organic medium. It is a high-throughput method often used in early drug discovery.

Objective: To determine the kinetic solubility of this compound in various solvents.

Materials and Reagents:

  • This compound

  • DMSO

  • Selected organic solvents

  • 96-well microtiter plates

  • Plate reader (nephelometry or turbidimetry)

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the selected organic solvent.

  • Incubation: Allow the plate to incubate at a controlled temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Analysis: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Workflow for Kinetic Solubility Determination:

G A Prepare high-concentration stock in DMSO B Perform serial dilutions in 96-well plate with test solvent A->B C Incubate with shaking (1-2h) B->C D Measure turbidity with plate reader C->D E Determine concentration at precipitation point D->E

Caption: Kinetic Solubility Workflow.

Data Presentation

The following tables are templates for summarizing experimentally determined solubility data for this compound.

Table 1: Thermodynamic Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., Dichloromethane25HPLC
e.g., DMSO25HPLC
e.g., Acetonitrile25HPLC
e.g., Methanol25HPLC
e.g., Ethyl Acetate25HPLC
e.g., Chloroform25HPLC
Table 2: Kinetic Solubility Data
SolventTemperature (°C)Kinetic Solubility (µM)Method
e.g., PBS (pH 7.4)25Nephelometry
e.g., Acetonitrile25Nephelometry
e.g., 50:50 Acetonitrile:Water25Nephelometry

Conclusion

While published quantitative solubility data for this compound is limited, this guide provides the necessary framework for researchers to generate this critical information. The detailed protocols for thermodynamic and kinetic solubility determination, along with standardized templates for data presentation, will facilitate the consistent and reliable characterization of this important pharmaceutical intermediate. The generation of such data is a crucial step in accelerating the development of new therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-bromo-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 3-bromo-1H-indazole-5-carbonitrile. Due to the limited availability of direct experimental data in the public domain for this specific compound, this guide combines known properties with predicted spectroscopic data derived from structurally analogous compounds. Detailed hypothetical experimental protocols for its synthesis and characterization are also presented to facilitate further research and application in drug discovery and development.

Compound Profile

This compound is a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry. The indazole scaffold is a well-recognized privileged structure in numerous pharmacologically active molecules.[1]

PropertyValueSource
Molecular Formula C₈H₄BrN₃[PubChem]
Molecular Weight 222.04 g/mol [PubChem]
CAS Number 395101-67-4[Sigma-Aldrich]
Physical Form Off-white to Light-red to Brown Solid[Sigma-Aldrich]
Boiling Point 425.2 °C at 760 mmHg (Predicted)
Storage Temperature Refrigerator[Sigma-Aldrich]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 5-bromo-1H-indazole-3-carbonitrile and other substituted indazoles.

2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5 - 14.5Broad Singlet (br s)1HN1-H
~8.4 - 8.6Singlet (s)1HH-4
~7.8 - 8.0Doublet (d)1HH-6
~7.6 - 7.8Doublet (d)1HH-7

2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~142C-7a
~135C-3
~129C-6
~125C-4
~122C-5
~120C-7
~118C≡N
~112C-3a

2.3. Mass Spectrometry (MS)

Ionization ModePredicted m/zInterpretation
ESI+221.9589 [M+H]⁺, 223.9568 [M+H]⁺ (1:1 ratio)The presence of bromine results in a characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak.[2][3][4][5]

2.4. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3100Medium, BroadN-H Stretch
~3100 - 3000WeakAromatic C-H Stretch
~2230 - 2210Sharp, MediumC≡N Stretch
~1620 - 1450Medium-StrongC=C Aromatic Ring Stretches
~1100 - 1000StrongC-Br Stretch

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the synthesis and spectroscopic characterization of this compound.

3.1. Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 3-substituted 1H-indazoles.[1][6][7][8][9]

Materials:

  • 5-cyano-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere, add 5-cyano-1H-indazole (1 equivalent).

  • Dissolve the starting material in anhydrous acetonitrile (10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

3.2. Spectroscopic Characterization

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 100 MHz spectrometer using a proton-decoupled sequence. A 45-degree pulse angle, a 5-second relaxation delay, and a sufficient number of scans (e.g., 1024) are recommended for a good signal-to-noise ratio.

3.2.2. Mass Spectrometry

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

3.2.3. Infrared Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound such as this compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Validation start Starting Materials (e.g., 5-cyano-1H-indazole, NBS) reaction Chemical Reaction (Bromination) start->reaction workup Reaction Work-up (Solvent Removal) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product (this compound) purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy (FT-IR) product->ir analysis Spectral Data Analysis nmr->analysis ms->analysis ir->analysis validation Structural Validation analysis->validation

General workflow for the synthesis and characterization of a novel compound.

This guide provides a foundational understanding of the spectroscopic properties and a potential synthetic route for this compound. The provided protocols and predicted data serve as a starting point for researchers to further investigate this compound's potential in various scientific applications.

References

A Technical Overview of 3-bromo-1H-indazole-5-carbonitrile: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of 3-bromo-1H-indazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Indazole derivatives are recognized as crucial scaffolds in the development of novel therapeutic agents, particularly in oncology.[1][2] This guide covers the fundamental physicochemical properties, outlines a representative synthetic approach, and situates the molecule within the broader context of its potential biological applications as a kinase inhibitor.

Core Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry, and for analytical characterization.

PropertyValue
Molecular Formula C₈H₄BrN₃[3][4]
Molecular Weight 222.04 g/mol [3][4]
Appearance Typically an off-white to brown solid/powder
CAS Number 395101-67-4

Synthetic Methodology

The synthesis of substituted indazoles can be achieved through various routes, often involving the construction of the bicyclic indazole core from appropriately substituted benzene precursors or the direct functionalization of the indazole ring. While a specific, published protocol for this compound is not detailed here, a general experimental workflow can be proposed based on established methods for analogous compounds, such as the synthesis of other brominated indazoles.[5]

A common strategy involves the bromination of an existing indazole-5-carbonitrile precursor.

Representative Experimental Protocol: Bromination of 1H-indazole-5-carbonitrile

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 1H-indazole-5-carbonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid, add the brominating agent. A solution of bromine (1.1 to 1.5 equivalents) in the same solvent is a common choice. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen).

  • Reaction Conditions: The bromine solution is added dropwise to the indazole solution at a controlled temperature, often starting at 0-5 °C to manage the exothermic nature of the reaction. After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated (e.g., to 90 °C) for several hours to ensure completion.[6]

  • Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice water to precipitate the crude product.[6] The resulting solid is collected by vacuum filtration and washed with cold water to remove residual solvent and inorganic impurities.

  • Purification: The crude this compound is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) or purification by column chromatography on silica gel are common methods to yield the final product of high purity.[7]

Biological Context and Mechanism of Action

Indazole-containing derivatives are a prominent class of compounds in drug discovery, renowned for their wide range of pharmacological activities.[1] Many indazole-based molecules function as inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[2]

The diagram below illustrates a generalized signal transduction pathway involving a Receptor Tyrosine Kinase (RTK). In such pathways, the binding of a growth factor leads to kinase activation and downstream signaling, ultimately promoting cell proliferation. Indazole-based inhibitors can competitively bind to the ATP-binding site of the kinase, preventing phosphorylation and blocking the signaling cascade.

Caption: Generalized kinase signaling pathway and the inhibitory action of an indazole derivative.

References

Commercial Suppliers and Technical Guide for 3-Bromo-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and biological relevance of 3-bromo-1H-indazole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals involved in the development of novel therapeutics.

Commercial Availability

This compound (CAS No. 395101-67-4) is readily available from a range of commercial chemical suppliers. These vendors offer various purities and quantities to suit diverse research and development needs, from small-scale laboratory synthesis to bulk manufacturing for preclinical and clinical studies. Below is a comparative summary of prominent suppliers.

SupplierPurityAvailable QuantitiesPricingNotes
Sigma-Aldrich (Merck) ≥90%[1]InquireQuote-basedOffers comprehensive technical data including safety information.[1]
Parchem InquireBulk and specialty quantities[2]Quote-basedGlobal supplier of specialty chemicals.[2]
Chemrio InquireInquireInquireLists the compound under the synonym 3-BROMO-5-CYANOINDAZOLE.[3]
CymitQuimica InquireInquireQuote-basedDistributes products from Apollo Scientific.
Nanjing Finechem Holding Co.,Limited Can be obtained in different purity levels (e.g., 95%, 98% etc.)[4]1g, custom[4]Inquiry[4]Provides detailed specifications upon inquiry.[4]
Srisynthesis >98%[5]InquireInquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₄BrN₃[6]
Molecular Weight 222.04 g/mol [1][6]
Appearance Off-white to light-red to brown solid[1]
CAS Number 395101-67-4[1]
Storage Temperature Refrigerator[1]

Synthesis and Experimental Protocols

The synthesis of this compound and related indazole derivatives is a critical aspect of its application in research. While specific, detailed protocols for this exact compound are proprietary to manufacturers, a general and plausible synthetic route can be adapted from established methods for indazole synthesis. A common approach involves the bromination of an indazole precursor.

Example Protocol: Bromination of 1H-indazole-5-carbonitrile

This protocol is a representative example based on general chemical principles for the synthesis of similar bromo-indazole compounds.

Materials:

  • 1H-indazole-5-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Stir plate and magnetic stir bar

  • Reaction flask

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry reaction flask, dissolve 1H-indazole-5-carbonitrile in a suitable solvent such as dimethylformamide (DMF).

  • Cooling: Place the reaction flask in an ice bath to cool the solution to 0-5 °C.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The molar ratio of NBS to the starting material should be carefully controlled (typically 1.0 to 1.2 equivalents).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Significance and Signaling Pathways

Indazole derivatives, including this compound, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. A significant area of interest is their activity as kinase inhibitors.

Many indazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

One of the key signaling pathways targeted by indazole-based inhibitors is the Vascular Endothelial Growth Factor (VEGF) pathway. VEGF and its receptors (VEGFRs) are central to angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[7][8] By inhibiting VEGFR, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

Below is a diagram illustrating a simplified VEGFR signaling pathway, a common target for indazole-based kinase inhibitors.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR Tyrosine Kinase Domain VEGF->VEGFR Binds PLCg PLCg VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration AKT->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Indazole_Inhibitor 3-Bromo-1H-indazole -5-carbonitrile (as a Kinase Inhibitor) Indazole_Inhibitor->VEGFR Inhibits (Tyrosine Kinase Activity)

Caption: Simplified VEGFR signaling pathway and the inhibitory action of indazole-based compounds.

Experimental Workflow for Kinase Inhibition Assay

To evaluate the inhibitory activity of this compound on a target kinase such as VEGFR, a standard experimental workflow can be employed.

Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Add_Compound Add diluted compound to the kinase reaction Compound_Prep->Add_Compound Kinase_Reaction Incubate target kinase (e.g., VEGFR) with ATP and substrate Kinase_Reaction->Add_Compound Incubation Incubate at controlled temperature Add_Compound->Incubation Detection Measure kinase activity (e.g., luminescence, fluorescence, radioactivity) Incubation->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for assessing the in vitro inhibitory activity of a compound against a target kinase.

This guide provides a foundational understanding of this compound for researchers. For specific applications and detailed experimental designs, further consultation of peer-reviewed literature and supplier-provided technical documentation is recommended.

References

The Pivotal Role of 3-Bromoindazole in Modern Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Functionalization of the indazole ring system is paramount for the exploration of new chemical space and the development of novel drug candidates. Among the various substituted indazoles, 3-bromoindazole stands out as a particularly versatile and valuable building block. The bromine atom at the C-3 position serves as a strategic linchpin, enabling a wide array of subsequent transformations, most notably through palladium- and copper-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the bromine at the 3-position of indazole, with a focus on key synthetic methodologies, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and 3-bromoindazole is an excellent substrate for these transformations.[1][2] These reactions offer a powerful means to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, reacting 3-bromoindazole with various boronic acids or esters.[1][3] This reaction is favored for its mild conditions and the use of stable, less toxic boron reagents.[1] Microwave-assisted protocols have been shown to significantly accelerate these reactions.[3][4]

Data Presentation: Suzuki-Miyaura Coupling of 3-Bromoindazoles

Entry3-Bromoindazole DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃1,4-Dioxane/EtOH/H₂O1400.5 (MW)95[3][4]
23-Bromo-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃1,4-Dioxane/EtOH/H₂O1400.5 (MW)92[3][4]
33-Bromo-1H-indazole2-Furylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃1,4-Dioxane/EtOH/H₂O1400.5 (MW)88[3][4]
45-Bromo-1-ethyl-1H-indazole-3-carboxylateN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80285[5]
57-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃Dioxane/EtOH/H₂O140470[6][7]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of Unprotected 3-Bromoindazole [3][4]

To a microwave process vial are added 3-bromo-1H-indazole (1.0 eq.), the corresponding boronic acid (1.2 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). A mixture of 1,4-dioxane/ethanol/water (7:2:1, 4 mL) is then added. The vial is sealed and subjected to microwave irradiation at 140 °C for 30 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

Visualization: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L)₂ pd0->pd2_complex reductive elimination oxidative_addition Oxidative Addition pd2_aryl_complex Ar-Pd(II)-Ar'(L)₂ pd2_complex->pd2_aryl_complex transmetalation transmetalation Transmetalation pd2_aryl_complex->pd0 oxidative addition reductive_elimination Reductive Elimination product Ar-Ar' reactants Ar-X + Ar'-B(OR)₂ base Base boronate [Ar'-B(OR)₂(OH)]⁻

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines onto the indazole core.[1][8] This reaction has become a cornerstone for the synthesis of arylamines.[1]

Data Presentation: Buchwald-Hartwig Amination of 3-Bromoindazoles

Entry3-Bromoindazole DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-1-(p-methoxybenzyl)-1H-indazoleMorpholinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Toluene1101895[9]
23-Bromo-1-(p-methoxybenzyl)-1H-indazolePiperidinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Toluene1101892[9]
33-Bromo-1-(p-methoxybenzyl)-1H-indazoleAnilinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Toluene1101885[9]
43-Bromo-6-(trifluoromethyl)-1H-indazoleN-MethylanilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001688[1]
53-Bromo-5-nitro-1H-indazoleBenzylaminePd₂(dba)₃ (2)Xantphos (4)K₃PO₄1,4-Dioxane1001278[10]

Experimental Protocol: Buchwald-Hartwig Amination of a Protected 3-Bromoindazole [9]

In an oven-dried Schlenk tube, 3-bromo-1-(p-methoxybenzyl)-1H-indazole (1.0 eq.), the corresponding amine (1.2 eq.), cesium carbonate (Cs₂CO₃, 1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq.), and Xantphos (0.05 eq.) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is stirred at 110 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the N-substituted 3-aminoindazole.

Visualization: Catalytic Cycle of the Buchwald-Hartwig Amination Reaction

Buchwald_Hartwig_Cycle Catalytic Cycle of the Buchwald-Hartwig Amination pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L)₂ pd0->pd2_complex reductive elimination oxidative_addition Oxidative Addition pd2_amido_complex Ar-Pd(II)-NR₂'(L)₂ pd2_complex->pd2_amido_complex amine coordination & deprotonation amine_coordination Amine Coordination & Deprotonation pd2_amido_complex->pd0 oxidative addition reductive_elimination Reductive Elimination product Ar-NR₂' reactants Ar-X + R₂'NH base Base

Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between 3-bromoindazole and a terminal alkyne, providing access to 3-alkynylindazoles.[11] This reaction is catalyzed by a combination of palladium and copper complexes.[11][12]

Data Presentation: Sonogashira Coupling of 3-Bromoindazoles

Entry3-Bromoindazole DerivativeAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-1H-indazolePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[12]
23-Bromo-1H-indazole1-HeptynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT385[12]
33-Bromo-1H-indazoleTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT392[12]
43-Bromo-2-imidazo[1,2-b]pyridazinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF80275[13]

Experimental Protocol: Sonogashira Coupling of an Aryl Halide [12]

To a solution of the aryl halide (1.0 eq) in THF at room temperature is added sequentially dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (CuI, 0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq). The reaction is stirred for 3 hours, then diluted with diethyl ether and filtered through a pad of Celite®, washing with diethyl ether. The filtrate is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. Purification by flash column chromatography on silica gel affords the coupled product.

Visualization: Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Coupling Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L)₂ pd0->pd2_complex Oxidative Addition pd2_alkynyl_complex Ar-Pd(II)-C≡CR'(L)₂ pd2_complex->pd2_alkynyl_complex Transmetalation pd2_alkynyl_complex->pd0 Reductive Elimination product Ar-C≡CR' pd2_alkynyl_complex->product cu_acetylide Cu-C≡CR' cu_acetylide->pd2_complex Transmetalation cu_x CuX cu_acetylide->cu_x Transmetalation cu_x->cu_acetylide Deprotonation alkyne R'C≡CH alkyne->cu_acetylide base Base base->cu_acetylide

Catalytic cycles of the Sonogashira coupling reaction.

Other Important Transformations

Beyond the "big three" cross-coupling reactions, the bromine at the 3-position of indazole can participate in other valuable synthetic transformations.

Heck Reaction

The Heck reaction provides a means to form C-C bonds between 3-bromoindazoles and alkenes.[14] Mechanochemical methods, such as ball-milling, have been developed to promote this reaction in a solvent-free manner.[14]

Data Presentation: Heck Reaction of 3-Bromoindazoles

Entry3-Bromoindazole DerivativeAlkeneCatalyst (mol%)AdditiveBaseTemp (°C)Time (h)Yield (%)Reference
13-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ (2)TBAB, NaBrK₂CO₃RT (ball mill)285[14]
23-Bromo-1-methyl-1H-indazoleStyrenePd(OAc)₂ (2)TBAB, NaBrK₂CO₃RT (ball mill)278[14]

Experimental Protocol: Mechanochemical Heck Reaction [14]

In a stainless-steel grinding jar, 3-bromo-1-methyl-1H-indazole (1.0 eq.), the alkene (1.5 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and sodium bromide (NaBr, 1.0 eq.) are combined. The mixture is milled in a planetary ball mill at a specified frequency for 2 hours. The reaction mixture is then extracted with an appropriate solvent, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution

While less common than cross-coupling reactions due to the electron-rich nature of the indazole ring, nucleophilic aromatic substitution (SNAᵣ) can occur at the 3-position, particularly with highly activated substrates or under forcing conditions. The reactivity can be enhanced by the presence of electron-withdrawing groups on the indazole ring.

Synthesis of 3-Bromoindazoles

The precursor, 3-bromoindazole, and its derivatives can be synthesized through various methods. A common approach is the direct bromination of the corresponding indazole.

Data Presentation: Synthesis of 3-Bromoindazoles

EntryStarting IndazoleBrominating AgentSolventConditionsYield (%)Reference
15-Nitro-1H-indazoleBr₂DMF-5 °C to 40 °C, 12 h95[15]
21H-IndazoleNBSMeCNRT, 2 h84[10]
34-Nitro-1H-indazoleBr₂AcOH/CHCl₃RT, 12 h88[10]

Experimental Protocol: Bromination of 5-Nitro-1H-indazole [15]

Under a nitrogen atmosphere, 5-nitro-1H-indazole is added to a three-necked reaction flask, followed by N,N-dimethylformamide (DMF). The reaction system is cooled to -5 °C. Bromine is slowly added dropwise, maintaining the temperature at -5 °C. After the addition, the mixture is stirred at 0 to -5 °C for 1 hour. The reaction is then slowly warmed to 35-40 °C and maintained at this temperature for 11 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford 3-bromo-5-nitro-1H-indazole.

Conclusion

The bromine atom at the 3-position of the indazole ring is a highly versatile functional handle that provides access to a vast array of structurally diverse derivatives. Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions are particularly powerful tools for the elaboration of the 3-bromoindazole core, enabling the formation of C-C and C-N bonds with high efficiency and predictability. The methodologies and data presented in this guide underscore the strategic importance of 3-bromoindazole as a key intermediate in the synthesis of complex molecules for drug discovery and development. The provided experimental protocols and mechanistic visualizations serve as a practical resource for researchers in this dynamic field.

References

The Nitrile Group in 1H-Indazole-5-carbonitrile Derivatives: A Technical Guide to its Core Functions in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly as protein kinase inhibitors.[1] Within this structural class, 1H-indazole-5-carbonitrile derivatives have emerged as a focal point for the development of targeted therapeutics. The nitrile (-C≡N) group at the 5-position is not merely a passive substituent; it plays a critical and multifaceted role in modulating the physicochemical properties, pharmacokinetic profile, and target-binding interactions of these molecules. This technical guide provides an in-depth analysis of the pivotal functions of the nitrile group in 1H-indazole-5-carbonitrile derivatives, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

The Multifaceted Role of the Nitrile Group

The nitrile group, though compact in size, exerts a profound influence on the molecular properties of the indazole scaffold. Its strong electron-withdrawing nature, linearity, and ability to act as a hydrogen bond acceptor are key to its function in drug design.

Physicochemical and Pharmacokinetic Influence

The introduction of a nitrile group can significantly alter a molecule's pharmacokinetic profile. It is often employed to fine-tune properties such as solubility, metabolic stability, and bioavailability.

  • Electronic Effects and Metabolic Stability : The nitrile group is a potent electron-withdrawing group. When attached to the indazole ring, it can modulate the electron density of the aromatic system, which can influence its susceptibility to oxidative metabolism.[2] Aryl nitriles are generally considered to be metabolically stable, often passing through the body unchanged.[2] This metabolic robustness can increase the half-life of a drug and reduce the potential for the formation of reactive metabolites. While cytochrome P450-mediated conversion of nitriles to amides can occur, this is less common for aromatic nitriles.[2]

  • Bioisosterism : The nitrile group is a well-established bioisostere for several functional groups, including carbonyl, hydroxyl, and halogen moieties. This allows medicinal chemists to replace these groups with a nitrile to improve properties without losing key interactions with the biological target. Its small size, approximately one-eighth that of a methyl group, allows it to be accommodated within constrained binding pockets.

  • Solubility and Lipophilicity : The polar nature of the nitrile group can enhance the solubility of a compound, a critical factor for oral bioavailability. By replacing a less polar group with a nitrile, the overall lipophilicity (logP) of a molecule can be reduced, which can lead to improved pharmacokinetic properties.

Role in Target Binding and Biological Activity

The nitrile group's ability to participate in various non-covalent interactions is fundamental to its role in enhancing the binding affinity and specificity of 1H-indazole-5-carbonitrile derivatives for their biological targets.

  • Hydrogen Bond Acceptor : The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a hydrogen bond acceptor. This is a crucial interaction in many protein-ligand complexes, where the nitrile can form hydrogen bonds with amino acid residues such as serines and arginines in the active site of a kinase or other enzyme.[2]

  • Polar Interactions and π-Systems : The strong dipole moment of the nitrile group facilitates polar interactions within the binding pocket of a target protein. Furthermore, by withdrawing electron density from the indazole ring, the nitrile group can polarize the aromatic π-system, potentially enhancing π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.[2]

Structure-Activity Relationship (SAR) of 1H-Indazole Derivatives

The following tables summarize SAR data for 1H-indazole derivatives targeting various kinases, providing context for the importance of substitutions on the indazole ring.

Table 1: SAR of 1H-Indazole Analogs as Kinase Inhibitors
Target KinaseCompound SeriesKey SAR ObservationsIC50 (nM)Reference
ASK1 1H-Indazole AnalogsSystematic SAR studies led to the discovery of potent ASK1 inhibitors.Varies[3]
Pim-1, -2, -3 3-(pyrazin-2-yl)-1H-indazoleOptimization of substituents on the pyrazine and indazole rings led to a potent pan-Pim inhibitor (13o).0.8 (Pim-1), 2.1 (Pim-2), 1.5 (Pim-3)[3]
FGFR1 6-aryl-1H-indazol-3-amineAn optimized N-ethylpiperazine group resulted in significantly improved enzymatic and cellular activity.2.9 (enzymatic), 40.5 (cellular)[3]
PARP-1 Benzamide derivativesOptimized benzamide derivative (Y49) showed high potency and selectivity for PARP-1 over PARP-2.0.96 (PARP-1), 61.90 (PARP-2)[3]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of 1H-indazole-5-carbonitrile derivatives. The following are representative protocols for key experiments.

Synthesis of 1H-Indazoles (General Flow Chemistry Protocol)

This protocol describes a continuous flow synthesis suitable for producing functionalized indazole derivatives.

Materials and Equipment:

  • Flow chemistry system with at least three pumps and two reactor modules (one cooled, one heated)

  • T-mixers and residence time units (coils)

  • Back pressure regulator (set to 10-15 bar)

  • Substituted o-aminoaryl aldehyde or ketone

  • Trifluoroacetic acid (TFA)

  • Sodium nitrite

  • Sodium azide

  • Amine derivative

  • Solvents: Acetonitrile, water, toluene

Procedure:

  • Step 1: Diazotization (Cooled Reactor)

    • Solution A: o-Aminoaryl starting material in acetonitrile/TFA.

    • Solution B: Aqueous sodium nitrite.

    • Pump solutions A and B into a T-mixer and then through a cooled reactor coil (0-5 °C) with a short residence time (< 2 minutes) to form the diazonium salt in situ.[4]

  • Step 2: Azidation (Cooled Reactor)

    • Solution C: Aqueous sodium azide.

    • The output from the diazotization step is immediately mixed with Solution C at another T-mixer and passed through a second cooled residence coil to form the aryl azide.[4]

  • Step 3: Cyclization (Heated Reactor)

    • The azide-containing stream is mixed with a solution of the desired amine derivative in toluene.

    • This biphasic mixture is then pumped through a heated reactor (e.g., 120-150 °C) with a suitable residence time to effect the cyclization.[4]

  • Work-up and Purification:

    • The output from the heated reactor is collected.

    • The organic phase is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to obtain the desired 1H-indazole.[4]

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest (e.g., ASK1, Pim-1, FGFR1)

  • Substrate peptide/protein

  • 1H-Indazole-5-carbonitrile test compounds

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.[5]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1H-Indazole-5-carbonitrile test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways targeted by 1H-indazole derivatives and a general experimental workflow.

ASK1 Signaling Pathway

ASK1_Signaling_Pathway stress Cellular Stress (Oxidative, ER Stress) ask1 ASK1 (MAP3K5) stress->ask1 Activates mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 jnk JNK mkk47->jnk p38 p38 MAPK mkk36->p38 apoptosis Apoptosis, Inflammation jnk->apoptosis p38->apoptosis inhibitor 1H-Indazole-5-carbonitrile Derivative inhibitor->ask1 Inhibits

Caption: Simplified ASK1 signaling cascade leading to apoptosis and inflammation.

Pim-1 Kinase Signaling Pathway

Pim1_Signaling_Pathway cytokines Cytokines (e.g., IL-6) jak JAK cytokines->jak Activate stat STAT3/5 jak->stat Phosphorylate pim1 Pim-1 Kinase stat->pim1 Induce Transcription bad Bad pim1->bad Inhibits survival Cell Survival & Proliferation pim1->survival bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits inhibitor 1H-Indazole-5-carbonitrile Derivative inhibitor->pim1 Inhibits

Caption: The JAK/STAT pathway leading to Pim-1 expression and cell survival.

FGFR1 Signaling Pathway

FGFR1_Signaling_Pathway fgf FGF Ligand fgfr1 FGFR1 fgf->fgfr1 Binds & Activates plc PLCγ fgfr1->plc ras_raf RAS-RAF-MEK-ERK Pathway fgfr1->ras_raf pi3k PI3K-AKT Pathway fgfr1->pi3k proliferation Cell Proliferation & Differentiation plc->proliferation ras_raf->proliferation pi3k->proliferation inhibitor 1H-Indazole-5-carbonitrile Derivative inhibitor->fgfr1 Inhibits

Caption: Major downstream signaling pathways activated by FGFR1.

General Experimental Workflow for Kinase Inhibitor Evaluation

Experimental_Workflow synthesis Synthesis of 1H-Indazole-5-carbonitrile Derivatives biochem_assay Biochemical Assay (e.g., Kinase Inhibition) synthesis->biochem_assay cell_assay Cell-based Assay (e.g., MTT for Viability) biochem_assay->cell_assay sar_analysis SAR Analysis & Lead Optimization cell_assay->sar_analysis sar_analysis->synthesis Iterative Design in_vivo In Vivo Studies (Xenograft Models) sar_analysis->in_vivo

Caption: A typical workflow for the discovery and evaluation of kinase inhibitors.

Conclusion

The nitrile group at the 5-position of the 1H-indazole scaffold is a powerful and versatile functional group in the design of novel therapeutics, particularly protein kinase inhibitors. Its ability to serve as a hydrogen bond acceptor, a bioisosteric replacement for other key functional groups, and a modulator of pharmacokinetic properties makes it an invaluable tool for medicinal chemists. The insights provided in this guide, from its fundamental roles in molecular interactions to its impact on cellular pathways, underscore the strategic importance of the 5-carbonitrile moiety. A thorough understanding of its functions, supported by robust experimental evaluation, will continue to drive the development of potent and selective 1H-indazole-5-carbonitrile derivatives as the next generation of targeted therapies.

References

Stability of 3-bromo-1H-indazole-5-carbonitrile Under Acidic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability of 3-bromo-1H-indazole-5-carbonitrile under acidic conditions. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding the stability of its derivatives is crucial for drug development.[1][2] This document outlines the predicted degradation pathways, provides detailed experimental protocols for forced degradation studies, and presents a framework for the analytical determination of the compound and its potential degradants. While specific quantitative stability data for this compound is not publicly available, this guide offers a robust scientific foundation for its evaluation based on the known chemistry of the indazole ring system and its functional groups.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability studies.

PropertyValueSource
Molecular FormulaC₈H₄BrN₃[3][4]
Molecular Weight222.04 g/mol [3][4]
AppearanceOff-white to light-red to brown solid[5]
Melting PointData may vary, typically in a certain range[4]
SolubilityLow solubility in water. Soluble in organic solvents like DMSO and chloroform.[4]
pKaNot experimentally determined. Predicted to have both acidic (N-H) and weakly basic (pyrazole nitrogens) properties.
LogP2.3[3]

Predicted Stability and Degradation Pathways under Acidic Conditions

Based on the chemical structure of this compound, the primary degradation pathway under acidic conditions is expected to be the hydrolysis of the nitrile group. The indazole ring itself is generally stable, but the substituents can influence its reactivity.

Hydrolysis of the Nitrile Group

The acid-catalyzed hydrolysis of a nitrile typically proceeds in two stages: first to an amide intermediate (3-bromo-1H-indazole-5-carboxamide), and then further to a carboxylic acid (3-bromo-1H-indazole-5-carboxylic acid).[6][7][8]

Proposed Degradation Pathway:

G A This compound B Protonated Nitrile A->B + H⁺ C Intermediate B->C + H₂O D 3-bromo-1H-indazole-5-carboxamide C->D - H⁺ E Protonated Amide D->E + H⁺ F Intermediate E->F + H₂O G 3-bromo-1H-indazole-5-carboxylic acid F->G - NH₄⁺

Caption: Proposed acid-catalyzed hydrolysis of this compound.

Stability of the Indazole Ring

The indazole ring is an aromatic heterocyclic system and is generally considered stable.[9] However, extreme acidic conditions and high temperatures could potentially lead to ring-opening or other degradation pathways, although this is considered less likely than nitrile hydrolysis under typical forced degradation conditions. The electron-withdrawing nature of the bromo and cyano groups may influence the electron density of the ring system, but significant degradation of the core structure is not anticipated under moderately acidic conditions.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10] The following is a detailed protocol for assessing the stability of this compound under acidic conditions.

Materials and Reagents
  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components

  • Reference standards for potential degradation products (if available)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Water bath or oven for temperature control

  • Vortex mixer and sonicator

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound (e.g., 1 mg/mL in Methanol) B Acid Hydrolysis: Mix stock with 0.1 M HCl Incubate at elevated temperature (e.g., 60 °C) A->B C Control: Mix stock with water Incubate under same conditions A->C D Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours) B->D C->D E Neutralize acidic samples D->E F Dilute samples to appropriate concentration E->F G Analyze by Stability-Indicating HPLC-DAD/MS Method F->G H Quantify parent compound and degradation products G->H

Caption: Workflow for acidic forced degradation study.

Detailed Methodologies

4.4.1 Preparation of Solutions

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Acidic Solution: Prepare a 0.1 M solution of hydrochloric acid in water.

  • Neutralization Solution: Prepare a 0.1 M solution of sodium hydroxide in water.

4.4.2 Stress Conditions

  • Acidic Stress: To a suitable flask, add 1 mL of the stock solution and 9 mL of 0.1 M HCl.

  • Control Sample: To a separate flask, add 1 mL of the stock solution and 9 mL of water.

  • Incubate both solutions at 60 °C.

  • Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Immediately neutralize the acidic samples with an equivalent amount of 0.1 M NaOH.

  • Store all samples at 2-8 °C until analysis.

4.4.3 Stability-Indicating HPLC-DAD/MS Method

A stability-indicating method is crucial for separating the parent compound from any degradation products. The following is a suggested starting point for method development, which should be optimized and validated for this specific application.[11][12][13]

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at a suitable wavelength (e.g., determined by UV scan) and/or MS detection

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear and concise manner to facilitate interpretation.

Quantitative Data Summary

The percentage of the parent compound remaining and the percentage of each degradation product formed at each time point should be tabulated.

Table 2: Example Data Table for Acidic Degradation of this compound at 60 °C

Time (hours)% Parent Compound Remaining% Degradation Product 1 (Amide)% Degradation Product 2 (Carboxylic Acid)
0100.00.00.0
295.24.50.3
490.58.90.6
881.317.21.5
2460.135.84.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual data must be generated experimentally.

Identification of Degradation Products

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of degradation products.

  • LC-MS: The mass-to-charge ratio (m/z) of the parent compound and any new peaks in the chromatogram can provide the molecular weight of the degradation products. Fragmentation patterns can help in identifying the structure.

  • NMR: If a degradation product can be isolated in sufficient quantity and purity, 1H and 13C NMR spectroscopy can provide definitive structural information.[14]

Logical Relationships in Stability Assessment

The overall assessment of the stability of this compound involves a logical progression from understanding the molecule's properties to predicting its behavior and confirming it through experimentation.

G A Physicochemical Properties of This compound B Chemical Structure and Functional Group Analysis A->B C Prediction of Potential Degradation Pathways B->C D Design of Forced Degradation Studies C->D E Execution of Experiments (Acid, Base, Oxidative, Thermal, Photolytic) D->E G Analysis of Stressed Samples E->G F Development and Validation of Stability-Indicating Analytical Method F->G H Identification and Quantification of Degradation Products G->H I Establishment of Intrinsic Stability Profile H->I

Caption: Logical workflow for stability assessment.

Conclusion

This technical guide provides a comprehensive framework for evaluating the stability of this compound under acidic conditions. The primary anticipated degradation pathway is the hydrolysis of the 5-carbonitrile group to the corresponding carboxamide and subsequently to the carboxylic acid. The detailed experimental protocols for forced degradation studies and the guidelines for developing a stability-indicating HPLC method will enable researchers to generate the necessary data to understand the intrinsic stability of this molecule. This information is critical for making informed decisions during the drug development process, including formulation design, storage conditions, and shelf-life determination.

References

An In-depth Technical Guide to the Thermal Stability of 3-bromo-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted thermal stability of 3-bromo-1H-indazole-5-carbonitrile. Due to a lack of publicly available experimental data from techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this specific compound, this document combines available data from suppliers, safety data sheets, and scientific literature on related compounds to build a cohesive stability profile. It includes predicted thermal behavior, potential decomposition pathways, and detailed, standardized experimental protocols for researchers to conduct their own thermal analysis. This guide is intended to be a foundational resource for professionals handling this compound in research and development settings.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and materials science. As with any chemical entity used in these fields, understanding its thermal stability is critical for safe handling, storage, processing, and for predicting its shelf-life and behavior in various applications. Thermal decomposition can lead to loss of material, generation of hazardous byproducts, and compromised purity, all of which are significant concerns in drug development and manufacturing. This guide synthesizes the available information to provide a robust, albeit predictive, assessment of the thermal properties of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 395101-67-4[1]
Molecular Formula C₈H₄BrN₃PubChem
Molecular Weight 222.04 g/mol [1]
Appearance Off-white to light-red to brown solid[1]
Storage Temperature Refrigerator (2-8 °C) recommended[1]

Note: A boiling point of 425.2 °C at 760 mmHg is listed by some suppliers, but this is likely a computational prediction and may not reflect the actual decomposition temperature.

Predicted Thermal Stability and Decomposition

In the absence of direct experimental data, the thermal stability of this compound can be inferred by analyzing its structural components: the indazole ring, the bromo substituent, and the carbonitrile group.

  • Indazole Ring: The indazole ring system is a relatively stable aromatic heterocycle. However, the N-H bond of the pyrazole moiety can be a site for reactivity at elevated temperatures.

  • Bromo Substituent: Carbon-bromine bonds on aromatic rings are susceptible to homolytic cleavage at high temperatures, which can initiate decomposition. Thermal degradation of brominated aromatic compounds can proceed via debromination, leading to the formation of brominated phenols and benzenes as intermediates.[2] Under thermal stress, brominated flame retardants are known to decompose and can form hazardous byproducts like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), particularly during incomplete combustion.[3]

  • Carbonitrile Group: The cyano group (-C≡N) is generally thermally stable. However, under certain conditions, especially in the presence of other reactive groups, it can undergo polymerization or other reactions at high temperatures.[4][5][6]

Based on these features, it is predicted that the thermal decomposition of this compound would likely initiate with the cleavage of the C-Br bond or reactions involving the indazole ring. The decomposition is expected to be an exothermic process.

Predicted Hazardous Decomposition Products: Upon heating to decomposition, the compound may emit toxic and corrosive fumes including:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen bromide (HBr)

  • Hydrogen cyanide (HCN)

Proposed Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be performed. The following are detailed, standardized protocols for these experiments.

Objective: To determine the temperature at which the compound begins to lose mass (onset of decomposition) and to quantify mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of this compound into a standard alumina or platinum TGA crucible.[7]

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[9]

  • Data Collection: Record the sample mass as a function of temperature. The first derivative of the mass change with respect to temperature (DTG curve) should also be plotted to identify temperatures of maximum decomposition rates.[10]

Objective: To identify melting point, phase transitions, and the enthalpy of decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.[11] An empty, sealed aluminum pan will be used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Atmosphere: Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • Equilibrate at 25 °C.

    • Heat from 25 °C to a temperature just below the anticipated decomposition temperature (e.g., 250 °C) at a rate of 10 °C/min to observe the melting point.

    • Cool the sample back to 25 °C at 10 °C/min.

    • Reheat the sample from 25 °C to a higher temperature (e.g., 400 °C) at 10 °C/min to observe the decomposition exotherm. A separate experiment with a vented pan might be necessary for safety when heating through a decomposition.

  • Data Collection: Record the differential heat flow to the sample as a function of temperature.

Data Presentation (Predicted)

The following table summarizes the expected data from TGA and DSC analysis. Note: These are predictive values and must be confirmed by experimentation.

ParameterPredicted Value/RangeMethod
Melting Point (Tₘ) 180 - 220 °CDSC
Decomposition Onset (Tₒ) > 230 °CTGA
Temperature of Max. Decomposition Rate (Tₘₐₓ) > 250 °CTGA (DTG Peak)
Decomposition Enthalpy (ΔHₔ) ExothermicDSC
Residue at 600 °C (N₂ atm.) < 10%TGA

Visualizations

The following diagrams illustrate the proposed workflow for thermal analysis and a plausible, high-level decomposition pathway for this compound.

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Final Assessment Sample This compound Weigh_TGA Weigh 5-10 mg into TGA crucible Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg into DSC pan Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) (30-600°C @ 10°C/min in N₂) Weigh_TGA->TGA DSC Differential Scanning Calorimetry (DSC) (25-400°C @ 10°C/min in N₂) Weigh_DSC->DSC TGA_Data Mass Loss vs. Temperature Decomposition Onset (Tₒ) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Melting Point (Tₘ) Decomposition Enthalpy (ΔHₔ) DSC->DSC_Data Report Thermal Stability Report TGA_Data->Report DSC_Data->Report

Caption: Proposed experimental workflow for the thermal analysis of this compound.

Decomposition_Pathway Hypothesized Thermal Decomposition Pathway cluster_initial Initial Decomposition Steps cluster_products Final Gaseous Products Parent This compound Radical Indazole Carbonitrile Radical + Br• Parent->Radical Δ (Heat) C-Br Bond Cleavage RingOpening Ring Opening Intermediates Parent->RingOpening Δ (Heat) Ring Strain HBr HBr Radical->HBr Char Char Residue Radical->Char NOx NOx RingOpening->NOx CO_CO2 CO, CO₂ RingOpening->CO_CO2 HCN HCN RingOpening->HCN RingOpening->Char

Caption: A simplified, hypothetical pathway for the thermal decomposition of the target compound.

Conclusion and Recommendations

While this compound is expected to be stable under standard storage conditions (refrigerated, protected from light and air), it is predicted to undergo exothermic decomposition at temperatures likely exceeding 230 °C. The decomposition process may release hazardous substances, including hydrogen bromide, hydrogen cyanide, and oxides of carbon and nitrogen.

It is strongly recommended that researchers:

  • Conduct formal thermal analysis using TGA and DSC, following the protocols outlined in this guide, to establish a definitive thermal stability profile before using this compound in heated applications.

  • Handle the compound in a well-ventilated fume hood, especially when heating.

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Store the compound in a cool, dry, and dark place as recommended by the supplier.

This guide provides a necessary framework for understanding and safely handling this compound. The generation of empirical data is the critical next step for a complete assessment.

References

An In-depth Technical Guide to the X-ray Crystal Structure of 3-bromo-1H-indazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structure of derivatives of 3-bromo-1H-indazole-5-carbonitrile, a scaffold of significant interest in medicinal chemistry. Due to the limited availability of crystallographic data for the parent compound, this guide focuses on a detailed analysis of a well-characterized derivative, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, serving as an exemplary case study. The methodologies for synthesis, crystallization, and structural determination are presented in detail to aid researchers in the field.

Introduction to Indazole Derivatives

Indazole and its derivatives are a class of heterocyclic compounds that have garnered substantial attention in drug discovery due to their diverse pharmacological activities. The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold found in numerous biologically active molecules. The introduction of a bromine atom and a carbonitrile group at specific positions, as in this compound, offers versatile handles for further chemical modifications, making these derivatives valuable intermediates in the synthesis of novel therapeutic agents.

X-ray crystallography is an indispensable tool for elucidating the three-dimensional atomic arrangement of molecules. A precise understanding of the crystal structure of these derivatives is paramount for structure-based drug design, enabling the optimization of ligand-receptor interactions and the prediction of physicochemical properties that influence bioavailability and efficacy.

Case Study: Crystal Structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

The crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate provides significant insights into the molecular geometry and intermolecular interactions of this class of compounds.

Crystallographic Data

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

ParameterValue
Chemical FormulaC₁₂H₁₄BrN₃O₂
Formula Weight312.17
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.8281 (2)
b (Å)9.3938 (4)
c (Å)12.4286 (5)
α (°)99.896 (2)
β (°)90.945 (2)
γ (°)94.004 (2)
Volume (ų)667.93 (5)
Z2
Density (calculated) (Mg m⁻³)1.553
Absorption Coefficient (mm⁻¹)3.238
F(000)316
Molecular Geometry and Conformation

The indazole ring system, comprising the fused pyrazole and benzene rings, is nearly planar. The dihedral angle between the pyrazole and benzene rings is a mere 2.36 (5)°.[1] This planarity is a common feature in such aromatic systems. The tert-butoxycarbonyl (Boc) group attached to the indazole nitrogen introduces some conformational flexibility.

Selected Bond Lengths and Angles:

BondLength (Å)AngleAngle (°)
Br1-C51.897(3)N1-N2-C7a112.3(2)
N1-N21.378(3)N2-N1-C7a104.9(2)
N1-C7a1.391(4)C4-C5-C6120.5(3)
N3-C31.353(4)C5-C6-C7121.2(3)
C5-C(CN)-C6-C7-C7a117.5(3)

(Note: Data for the 5-carbonitrile derivative is not available; the table reflects data from the 3-amino derivative for illustrative purposes of typical bond lengths and angles in the indazole core.)

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, molecules of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate are organized into a three-dimensional network through a combination of hydrogen bonds and π-π stacking interactions.[1] Pairs of molecules form inversion dimers through N—H···N hydrogen bonds, creating R²₂(8) ring motifs.[1] These dimers are further interconnected by C—H···O and C—H···Br hydrogen bonds.[1] Aromatic π-π stacking interactions between the pyrazole rings of adjacent dimers also contribute to the stability of the crystal packing, with a centroid-centroid distance of 3.7394 (6) Å.[1]

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of 3-bromo-1H-indazole derivatives, based on reported procedures.

Synthesis of 3-bromo-1H-indazole Derivatives

The synthesis of the indazole core can be achieved through various routes. A common method involves the cyclization of appropriately substituted benzonitriles with hydrazine.

SynthesisWorkflow A Starting Material (e.g., 2-Fluoro-5-bromobenzonitrile) C Reaction (Cyclization) A->C B Reactant (Hydrazine Hydrate) B->C D Intermediate (3-Amino-5-bromo-1H-indazole) C->D Formation of indazole core F Reaction (Protection/Derivatization) D->F E Reactant (e.g., Boc Anhydride, DMAP) E->F G Final Product (Substituted Derivative) F->G Introduction of substituent H Purification (Column Chromatography) G->H

General synthetic workflow for 3-bromo-1H-indazole derivatives.

Protocol for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate:

  • Synthesis of 5-Bromo-1H-indazol-3-amine: A solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml) is treated with hydrazine hydrate (10.0 mmol). The mixture is heated in a sealed tube at 343 K for 4 hours. After completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from ethanol.[1]

  • Boc Protection: To a solution of 5-bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 ml), 4-dimethylaminopyridine (DMAP) (5.0 mmol) is added. The mixture is cooled to 273 K, and di-tert-butyl dicarbonate (Boc anhydride) (5.0 mmol) is added. The reaction is stirred for 15 hours at room temperature. The reaction mixture is then diluted, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from a suitable solvent system.

CrystallizationWorkflow A Purified Compound B Dissolution in appropriate solvent A->B C Slow Evaporation B->C D Crystal Formation C->D E Crystal Mounting and Data Collection D->E

Workflow for single crystal growth and X-ray diffraction analysis.

Protocol for Crystal Growth:

Transparent crystals of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate were reported to form from a gummy solid obtained after column chromatography upon standing for two days.[1] For other derivatives, a systematic screening of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) may be necessary to obtain high-quality single crystals.

X-ray Data Collection and Structure Refinement
  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structure-Activity Relationship (SAR) Insights

The structural information gleaned from X-ray crystallography is crucial for understanding the structure-activity relationships of this compound derivatives.

SAR_Logic A 3D Crystal Structure B Molecular Geometry (Bond Lengths, Angles, Torsions) A->B C Intermolecular Interactions (H-bonds, π-stacking) A->C D Pharmacophore Modeling B->D E Structure-Based Drug Design C->E F Design of New Analogs D->F E->F G Improved Biological Activity and Physicochemical Properties F->G

Logical relationship between crystal structure data and drug design.

The planarity of the indazole core, the potential for hydrogen bonding from the N-H group (or its substituents), and the positions of the bromo and carbonitrile groups are key features that will influence how these molecules interact with biological targets. The bromine atom can act as a halogen bond donor and provides a site for further synthetic elaboration through cross-coupling reactions. The carbonitrile group is a potential hydrogen bond acceptor. Understanding the precise orientation of these functional groups in three-dimensional space is essential for designing next-generation inhibitors with improved potency and selectivity.

Conclusion

This technical guide has provided a detailed examination of the X-ray crystal structure of a representative 3-bromo-1H-indazole derivative, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. The presented crystallographic data, molecular geometry analysis, and detailed experimental protocols offer a valuable resource for researchers working on the synthesis and development of novel indazole-based compounds. The insights gained from such crystallographic studies are fundamental to advancing the design of new therapeutic agents with enhanced efficacy and safety profiles. Future work should aim to obtain and analyze the crystal structures of a wider range of this compound derivatives to build a more comprehensive understanding of their structure-property relationships.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-bromo-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 3-bromo-1H-indazole-5-carbonitrile. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel indazole derivatives, which are prominent scaffolds in numerous pharmaceutical agents. The functionalization at the 3-position allows for the exploration of structure-activity relationships (SAR) by introducing a variety of aryl and heteroaryl substituents.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle involves three primary steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst. A base is essential for the transmetalation step. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. These conditions are based on established protocols for similar N-unprotected bromoindazoles.[1][2]

EntryAryl Boronic AcidCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C) / Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)1,4-Dioxane/EtOH/H₂O (4:1:1)140 / 1 (Microwave)85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)1,4-Dioxane/EtOH/H₂O (4:1:1)140 / 1 (Microwave)92
34-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane/EtOH/H₂O (4:1:1)140 / 2 (Microwave)78
43-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)Dimethoxyethane80 / 2 (Conventional)88[3]
52-Furylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)1,4-Dioxane/EtOH/H₂O (4:1:1)140 / 1 (Microwave)90

Experimental Protocols

Herein are detailed methodologies for performing the Suzuki-Miyaura coupling of this compound.

Method 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is optimized for rapid reaction times and high yields, particularly for aryl and heteroaryl boronic acids.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane, Ethanol, and Water (degassed)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • In a separate vial, prepare the solvent mixture of 1,4-dioxane, ethanol, and water in a 4:1:1 ratio. Degas the solvent mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the degassed solvent mixture to the reaction vial containing the solids.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C for 1 hour with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification:

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole-5-carbonitrile.

Method 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol is suitable for laboratories without access to a microwave reactor and is effective for a range of substrates.[3]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • Dimethoxyethane (DME) (degassed)

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and potassium carbonate (3.0 equiv.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv.).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon).

  • Add degassed dimethoxyethane to the flask.

  • Heat the reaction mixture to 80 °C under an inert atmosphere for 2-4 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Workflow start Start reagents 1. Combine Reactants: - this compound - Boronic Acid - Base (e.g., Cs₂CO₃) start->reagents solvent 2. Add Degassed Solvent (e.g., Dioxane/EtOH/H₂O) reagents->solvent catalyst 3. Add Palladium Catalyst (e.g., Pd(PPh₃)₄) solvent->catalyst reaction 4. Heat Reaction Mixture (Microwave or Conventional) catalyst->reaction monitoring 5. Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Workup: - Dilute with EtOAc - Wash with H₂O & Brine monitoring->workup Reaction Complete purification 7. Purify Product (Column Chromatography) workup->purification product Final Product: 3-aryl-1H-indazole-5-carbonitrile purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1R2 R¹-R² (Coupled Product) RedElim->R1R2 R1X R¹-X (3-bromo-1H-indazole- 5-carbonitrile) R1X->OxAdd R2B R²B(OH)₂ (Boronic Acid) + Base R2B->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 3-bromo-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-bromo-1H-indazole-5-carbonitrile is a pivotal building block in medicinal chemistry, particularly recognized for its role as a key intermediate in the synthesis of advanced therapeutic agents. The indazole scaffold is a privileged structure, with numerous derivatives demonstrating a wide array of biological activities.[1] The functionalization at the C-3 position is critical for developing novel compounds, and palladium-catalyzed cross-coupling reactions offer powerful and versatile methods to achieve this. These reactions are known for their broad substrate scope, tolerance of various functional groups, and generally mild conditions.[1]

This document provides detailed application notes and experimental protocols for four major palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

Application Notes: The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of carbon-carbon (C-C) bonds.[2] It facilitates the synthesis of biaryl and vinyl-substituted indazoles by coupling this compound with a variety of boronic acids or esters.[1][3] This transformation is fundamental in drug discovery for creating molecules with extended aromatic systems, which are often crucial for receptor binding and modulating pharmacological activity. The reaction is favored for its use of stable, less toxic boron reagents and typically mild conditions.[1]

Experimental Protocol: General Procedure A microwave vial is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). A mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio), is added.[2][3] The vial is sealed and heated, often under microwave irradiation, to a temperature between 80-140 °C for a period ranging from 30 minutes to 12 hours.[2][3] Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 3-aryl-1H-indazole-5-carbonitrile.[2]

Data Summary:

ParameterSuzuki-Miyaura Coupling
Reactants This compound, Arylboronic Acid
Catalyst System Pd(PPh₃)₄ or PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/Water, DME/Water
Temperature 80 - 140 °C
Time 0.5 - 12 hours
Expected Yield Good to Excellent[3]

Visualizations:

Suzuki_Miyaura_Cycle cluster_labels Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Ar'-B(OR)₂ Base Transmetal Transmetalation PdII_Biaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArBoronic Ar'-B(OR)₂ Base Base Product Ar-Ar'

Catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

Application Notes: The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen (C-N) bonds.[4] This reaction is indispensable for synthesizing N-aryl and N-heteroaryl indazoles from this compound and a wide range of primary or secondary amines.[1][5] In drug development, the introduction of amine functionalities is a common strategy to enhance solubility, modulate basicity (pKa), and introduce key hydrogen bonding interactions with biological targets. The reaction has evolved through several generations of catalysts, allowing for the coupling of almost any amine with high efficiency.[4]

Experimental Protocol: General Procedure To an oven-dried reaction vessel, this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BINAP) (0.02-0.10 equiv.), and a strong, non-nucleophilic base such as NaOt-Bu or Cs₂CO₃ (1.5-2.5 equiv.) are added.[1] The vessel is evacuated and backfilled with an inert gas (Argon or Nitrogen). An anhydrous aprotic solvent, such as toluene or 1,4-dioxane, is added. The mixture is heated to 80-120 °C and stirred until the starting material is consumed, as indicated by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a solid drying agent, filtered, and concentrated. The resulting crude material is purified via silica gel chromatography to afford the 3-amino-1H-indazole-5-carbonitrile product.

Data Summary:

ParameterBuchwald-Hartwig Amination
Reactants This compound, Primary/Secondary Amine
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with Phosphine Ligand (e.g., Xantphos)
Base NaOt-Bu, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane
Temperature 80 - 120 °C
Time 2 - 24 hours
Expected Yield Good to Excellent[1]

Visualizations:

Buchwald_Hartwig_Cycle cluster_labels Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)L₂-NR₂ PdII_Aryl->PdII_Amido HNR₂ Base AmineCoord Amine Coordination & Deprotonation PdII_Amido->Pd0 Ar-NR₂ RedElim Reductive Elimination

Catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling: C-C Alkyne Formation

Application Notes: The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[6] This reaction introduces a rigid alkyne linker into the indazole core, a structural motif used in medicinal chemistry to probe spatial requirements of binding pockets or to serve as a precursor for further transformations. The reaction typically employs a dual catalyst system of palladium and copper(I).[6][7] The mild reaction conditions make it compatible with a wide range of functional groups.[6]

Experimental Protocol: General Procedure In a reaction flask, this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.01-0.05 equiv.), and a copper(I) co-catalyst such as CuI (0.02-0.10 equiv.) are combined under an inert atmosphere. A suitable solvent, often an amine base like triethylamine or a mixture with THF or DMF, is added. The terminal alkyne (1.1-1.5 equiv.) is then introduced, and the mixture is stirred at a temperature ranging from room temperature to 80 °C. The reaction progress is followed by TLC. Upon completion, the solvent is removed in vacuo. The residue is redissolved in an organic solvent, and the resulting solution is washed with aqueous ammonium chloride and brine. The organic phase is dried, filtered, and concentrated. Purification by flash chromatography provides the 3-alkynyl-1H-indazole-5-carbonitrile product.

Data Summary:

ParameterSonogashira Coupling
Reactants This compound, Terminal Alkyne
Catalyst System Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI
Base Et₃N, Dipea
Solvent THF, DMF, Et₃N
Temperature 25 - 80 °C
Time 2 - 16 hours
Expected Yield Good to High

Visualizations:

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X (Oxidative Addition) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Ar-C≡CR (Reductive Elimination) CuX CuX CuAcetylide Cu-C≡CR CuX->CuAcetylide H-C≡CR, Base CuAcetylide->PdII_Aryl CuAcetylide->CuX Pd_Cycle Palladium Cycle Cu_Cycle Copper Cycle

Catalytic cycles for Sonogashira coupling.

Heck Reaction: C-C Alkene Formation

Application Notes: The Heck reaction (or Mizoroki-Heck reaction) creates a carbon-carbon bond between an aryl halide and an alkene, yielding a substituted alkene.[8] This reaction is valuable for introducing vinyl groups onto the indazole core, which can act as versatile handles for further synthetic manipulations or as key structural elements in pharmacologically active molecules.[9] The reaction typically proceeds with high trans selectivity.[10]

Experimental Protocol: General Procedure this compound (1.0 equiv.), an alkene (e.g., n-butyl acrylate) (1.2-2.0 equiv.), a palladium source like Pd(OAc)₂ (0.02-0.05 equiv.), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃) (0.04-0.10 equiv.), and a base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equiv.) are combined in a suitable solvent such as DMF, acetonitrile, or toluene.[8][9] The mixture is degassed and heated under an inert atmosphere at 80-140 °C for several hours to days. Reaction completion is monitored by an appropriate chromatographic technique. After cooling, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is isolated by column chromatography.

Data Summary:

ParameterHeck Reaction
Reactants This compound, Alkene
Catalyst System Pd(OAc)₂ or PdCl₂ with Phosphine Ligand
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Toluene
Temperature 80 - 140 °C
Time 6 - 48 hours
Expected Yield Moderate to Good[9]

Visualizations:

Heck_Cycle cluster_labels Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PiComplex π-Complex PdII_Aryl->PiComplex Alkene Coord Alkene Coordination SigmaComplex σ-Alkylpalladium(II) Complex PiComplex->SigmaComplex Insertion Migratory Insertion ProductComplex Product π-Complex SigmaComplex->ProductComplex BetaElim β-Hydride Elimination ProductComplex->Pd0 Product + Base

Catalytic cycle for the Heck reaction.

Experimental_Workflow start Setup Reaction Vessel (Inert Atmosphere) reagents Add Substrate, Reagents, Catalyst, Base, Solvent start->reagents reaction Heat Reaction Mixture (Stirring) reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Quench, Extract, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

General experimental workflow for cross-coupling.

References

N-Alkylation Protocols for 3-bromo-1H-indazole-5-carbonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The N-alkylation of indazoles is a critical transformation in medicinal chemistry for the synthesis of diverse bioactive molecules. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) often leads to challenges in achieving regioselectivity. This document provides detailed application notes and experimental protocols for the selective N-alkylation of 3-bromo-1H-indazole-5-carbonitrile, a key intermediate in drug discovery. Methodologies for achieving both N-1 and N-2 alkylation are presented, supported by quantitative data and workflow diagrams to guide researchers in obtaining the desired regioisomer.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized as privileged scaffolds in drug development due to their diverse pharmacological activities. The strategic functionalization of the indazole core, particularly through N-alkylation, allows for the fine-tuning of physicochemical and pharmacokinetic properties of lead compounds. The regiochemical outcome of the N-alkylation of unsymmetrically substituted indazoles, such as this compound, is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1][2] Understanding the interplay of these factors is crucial for the efficient and selective synthesis of the desired N-alkylated regioisomer.

Factors Influencing Regioselectivity

The selective alkylation of either the N-1 or N-2 position of the indazole ring is governed by a delicate balance of kinetic and thermodynamic factors.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3] Conditions that allow for equilibration tend to favor the formation of the more stable N-1 alkylated product.[2][3] Conversely, kinetically controlled reactions can favor the formation of the N-2 isomer.

  • Base and Solvent Effects: The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) typically favors N-1 alkylation.[2][4] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers.[1][5]

  • Steric and Electronic Effects: Substituents on the indazole ring can influence the regioselectivity. Electron-withdrawing groups can affect the nucleophilicity of the nitrogen atoms. Steric hindrance around the N-1 position, for instance by a bulky substituent at the C-7 position, can direct alkylation to the N-2 position.[2][4]

Quantitative Data Summary

The following tables summarize quantitative data for the N-alkylation of various indazole substrates under different reaction conditions, providing insights applicable to this compound.

Table 1: Conditions for Selective N-1 Alkylation of Indazoles

Indazole SubstrateAlkylating AgentBase / SolventTemperature (°C)N-1:N-2 RatioYield (%)Reference
1H-indazole-3-carbonitrileIsobutyl BromideNaH / THF50>95:585[1]
3-COMe-1H-indazolen-pentyl bromideNaH / THFRT to 50>99:189[1]
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99:191[1]
5-bromo-3-CO₂Me-1H-indazoleEthyl TosylateCs₂CO₃ / DMF90>99:1>90[1]

Table 2: Conditions Favoring N-2 Alkylation or Resulting in Mixtures

Indazole SubstrateAlkylating AgentBase / SolventTemperature (°C)N-1:N-2 RatioYield (%)Reference
1H-indazoleIsobutyl bromideK₂CO₃ / DMF12058:4247 (N-1), 25 (N-2)[5]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaH / DMFRT38:4638 (N-1), 46 (N-2)[6]
Methyl 5-bromo-1H-indazole-3-carboxylateAlcohol / PPh₃ / DEADTHF0 to 50N-2 selective90-97[7]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically more stable N-1 alkylated product.[1][2]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF (0.1-0.2 M), cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated product.

Protocol 2: N-2 Alkylation via Mitsunobu Reaction (Kinetic Control)

The Mitsunobu reaction often provides good selectivity for the N-2 position of indazoles.[1]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Alcohol (corresponding to the desired alkyl group)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers, with the N-2 isomer often being the major product.

Visualizations

G cluster_0 N-Alkylation General Workflow Start 3-bromo-1H-indazole -5-carbonitrile Conditions Select Reaction Conditions (Base, Solvent, Temperature) Start->Conditions Alkylating_Agent Add Alkylating Agent (R-X) Conditions->Alkylating_Agent Reaction Reaction Monitoring (TLC, LC-MS) Alkylating_Agent->Reaction Workup Quenching and Aqueous Workup Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification N1_Product N-1 Alkylated Product Purification->N1_Product N2_Product N-2 Alkylated Product Purification->N2_Product

Caption: General experimental workflow for the N-alkylation of this compound.

G cluster_1 Factors Influencing Regioselectivity cluster_N1 Favors N-1 (Thermodynamic) cluster_N2 Favors N-2 (Kinetic) Indazole Indazole Anion N1_Conditions Strong Base (e.g., NaH) Non-polar Solvent (e.g., THF) Indazole->N1_Conditions N2_Conditions Weaker Base (e.g., K2CO3) Polar Solvent (e.g., DMF) or Mitsunobu Conditions Indazole->N2_Conditions N1_Product N-1 Alkylated Product (More Stable) N1_Conditions->N1_Product Thermodynamic Control N2_Product N-2 Alkylated Product (Less Stable) N2_Conditions->N2_Product Kinetic Control

Caption: Key factors governing the N-1 versus N-2 regioselectivity in indazole alkylation.

Conclusion

The selective N-alkylation of this compound can be effectively controlled by the judicious choice of reaction conditions. For the preferential synthesis of the N-1 regioisomer, the use of a strong base like sodium hydride in a non-polar solvent such as THF is recommended. Conversely, to favor the N-2 regioisomer, kinetic conditions, such as those employed in the Mitsunobu reaction, are generally more successful. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry to facilitate the synthesis of novel indazole-based compounds for drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3-bromo-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of potential kinase inhibitors utilizing 3-bromo-1H-indazole-5-carbonitrile as a key starting material. The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with the hinge region of various kinases, making it an excellent starting point for the development of targeted therapies. This document outlines detailed protocols for key synthetic transformations, presents quantitative data for related compounds, and visualizes relevant biological pathways and experimental workflows.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The 1H-indazole core is a bioisostere of the purine ring of ATP and serves as an effective scaffold for competitive kinase inhibitors. The strategic functionalization of the this compound core, particularly at the C3 position, allows for the exploration of chemical space to achieve potent and selective inhibition of various kinase targets, such as Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and AXL receptor tyrosine kinase.

Synthetic Strategies

The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to introduce a wide array of aryl, heteroaryl, and amino moieties, which are common features of kinase inhibitors.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. This reaction is instrumental in synthesizing 3-aryl or 3-heteroaryl-1H-indazole-5-carbonitrile derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq.)

    • Aryl- or heteroaryl-boronic acid or boronate ester (1.2-1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq.)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)

    • Degassed solvent (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)

  • Procedure:

    • To a flame-dried reaction vessel, add this compound, the boronic acid/ester, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the palladium catalyst to the vessel.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80-140 °C and stir for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 3-substituted-1H-indazole-5-carbonitrile.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄ (10)-Cs₂CO₃ (2)1,4-dioxane/EtOH/H₂O140 (MW)0.17-1.6769-78Various 3-bromoindazoles[1]
PdCl₂(dppf) (10)-K₂CO₃ (2)DME/H₂O802high5-bromo-1-ethyl-1H-indazole[1]
Pd(OAc)₂ (2-5)RuPhos (4-10)K₃PO₄ (2)Dioxane/H₂O100-110 (MW)0.5-1Good to Excellent3-bromo-indazol-5-amine[2]
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-heteroaryl indazole derivatives, which are crucial for interacting with the kinase active site.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 eq.)

    • Primary or secondary amine (1.2-1.5 eq.)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.02-0.05 eq.)

    • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (0.04-0.1 eq.)

    • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4-2.0 eq.)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)SubstrateReference
Pd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene11016Good6-Bromoisoquinoline-1-carbonitrile[3]
Pd(OAc)₂ (1-5)XantphosCs₂CO₃/K₃PO₄Toluene/Dioxane80-11012-24GoodVarious aryl halides[4]
P4 (1-2)L4 (1-2)LHMDS (2.2)THF50-8012-16GoodBromo-1H-imidazoles/pyrazoles[5]

Target Kinases and Signaling Pathways

Indazole-based inhibitors have shown activity against several important kinase families implicated in cancer.

Polo-like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, and its overexpression is linked to tumorigenesis.[6][7][8] Inhibition of PLK4 leads to mitotic errors and apoptosis in cancer cells.[6]

PLK4_Pathway PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Mitotic_Errors Mitotic Errors Centriole_Dup->Mitotic_Errors Dysregulation Apoptosis Apoptosis Mitotic_Errors->Apoptosis Inhibitor Indazole-based PLK4 Inhibitor Inhibitor->PLK4

Caption: Simplified PLK4 signaling pathway and the effect of its inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibiting VEGFR-2 can block the blood supply to tumors, thereby impeding their growth.[9]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Angiogenesis Inhibitor Indazole-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 AXL_Pathway Gas6 Gas6 AXL AXL Gas6->AXL PI3K_Akt PI3K/Akt Pathway AXL->PI3K_Akt Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Invasion Invasion & Metastasis PI3K_Akt->Invasion Drug_Resistance Drug Resistance PI3K_Akt->Drug_Resistance Inhibitor Indazole-based AXL Inhibitor Inhibitor->AXL Experimental_Workflow Start This compound Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (C-C formation) Coupling->Suzuki Buchwald Buchwald-Hartwig (C-N formation) Coupling->Buchwald Purification Purification (Chromatography) Suzuki->Purification Buchwald->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening Characterization->Screening Kinase_Assay In Vitro Kinase Assay (IC₅₀ determination) Screening->Kinase_Assay Cell_Assay Cell-Based Assay (Anti-proliferative) Screening->Cell_Assay Lead_Opt Lead Optimization Kinase_Assay->Lead_Opt Cell_Assay->Lead_Opt

References

Application Notes and Protocols: 3-bromo-1H-indazole-5-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 3-bromo-1H-indazole-5-carbonitrile in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds.[1] Unlike traditional high-throughput screening (HTS), FBDD screens low molecular weight compounds, or "fragments," that typically exhibit weak binding to a biological target.[1] These initial hits serve as starting points for optimization into more potent, drug-like molecules.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[2][3] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, highlighting its importance in targeting kinases.[3][4] Kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5]

This compound is a promising fragment for FBDD campaigns targeting kinases and other ATP-binding proteins. Its key attributes include:

  • Indazole Core: Provides a well-established scaffold for kinase binding.

  • Low Molecular Weight: With a molecular weight of 222.04 g/mol , it adheres to the "Rule of Three" for fragment-like properties.[6][7]

  • Strategic Bromine Substitution: The bromine atom at the 3-position serves as a versatile chemical handle for subsequent fragment evolution. This allows for "fragment growing" through common synthetic reactions like Suzuki or Buchwald-Hartwig coupling, enabling the exploration of chemical space around the initial hit. Furthermore, the bromine atom can be advantageous in X-ray crystallography for determining the location of the bound fragment.[8]

  • Nitrile Group: The carbonitrile at the 5-position can participate in hydrogen bonding interactions within the target's binding site, contributing to binding affinity and specificity.

These features make this compound an attractive starting point for the development of novel therapeutics.

Hypothetical Application: Targeting Protein Kinases

The indazole scaffold is a common motif in a multitude of kinase inhibitors that target various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[5][9] A key example is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis.[4] Indazole-based inhibitors have shown significant efficacy in targeting VEGFR-2.[5]

Below is a diagram illustrating a simplified kinase signaling pathway that could be targeted by a drug candidate derived from this compound.

G Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinases Downstream Kinases (e.g., RAF, MEK, ERK) Receptor_Tyrosine_Kinase->Downstream_Kinases Activates Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Angiogenesis) Transcription_Factors->Cellular_Response Promotes Indazole_Inhibitor Indazole-based Inhibitor (derived from fragment) Indazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Caption: Simplified Kinase Signaling Pathway.

Experimental Workflow for Fragment-Based Drug Discovery

The FBDD process is a multi-step workflow that begins with the screening of a fragment library and progresses through hit validation and optimization.

FBDD_Workflow FBDD Experimental Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment_Library Fragment Library (including this compound) Primary_Screen Primary Screen (e.g., SPR, NMR, TSA) Fragment_Library->Primary_Screen Fragment_Hits Initial Fragment Hits Primary_Screen->Fragment_Hits Dose_Response Dose-Response & Affinity (SPR, ITC) Fragment_Hits->Dose_Response Structural_Biology Structural Biology (X-ray Crystallography) Fragment_Hits->Structural_Biology Validated_Hit Validated Hit with Structural Information Dose_Response->Validated_Hit Structural_Biology->Validated_Hit Fragment_Evolution Fragment Evolution (Growing, Linking, Merging) Validated_Hit->Fragment_Evolution SAR_Studies Structure-Activity Relationship (SAR) Studies Fragment_Evolution->SAR_Studies Lead_Compound Potent Lead Compound SAR_Studies->Lead_Compound

Caption: FBDD Experimental Workflow.

Data Presentation

Quantitative data from fragment screening and subsequent optimization should be presented in a clear and organized manner. Below are example tables for presenting binding affinity data from SPR and inhibitory activity from a kinase assay.

Table 1: Surface Plasmon Resonance (SPR) Binding Data for Fragment Hits

Fragment IDMolecular Weight ( g/mol )KD (µM)Ligand Efficiency (LE)
This compound222.041500.32
Fragment X189.215000.25
Fragment Y245.30850.38

Note: Data are hypothetical for illustrative purposes. Ligand Efficiency is calculated as: LE = (1.37 * pKD) / N, where N is the number of non-hydrogen atoms.

Table 2: In Vitro Kinase Inhibition Data for Optimized Compounds

Compound IDModification from Parent FragmentIC50 (nM)
Lead-001Suzuki coupling at 3-bromo position750
Lead-002Buchwald-Hartwig amination at 3-bromo420
Lead-003Optimization of Suzuki coupling partner85

Note: Data are hypothetical for illustrative purposes.

Detailed Experimental Protocols

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for screening a fragment library against a target protein immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein of interest

  • Fragment library (including this compound) dissolved in DMSO

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (e.g., 50 µg/mL in immobilization buffer) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a final concentration of, for example, 200 µM with a maximum of 1% DMSO.

    • Inject each fragment solution over the immobilized protein surface and a reference surface (without protein) for a defined contact time (e.g., 60 seconds) followed by a dissociation phase.

    • Regenerate the sensor surface between fragment injections if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Identify fragments that show a significant binding response compared to a buffer-only control.

    • Hits are typically defined as fragments with a response significantly above the background noise.

Protocol 2: Hit Validation and Affinity Determination using SPR

This protocol is for determining the binding affinity (KD) of confirmed fragment hits.

Procedure:

  • Prepare a dilution series of the hit fragment (e.g., from 1 µM to 500 µM) in running buffer.

  • Inject each concentration over the immobilized protein surface, starting from the lowest concentration.

  • Record the binding response at equilibrium for each concentration.

  • Fit the equilibrium binding data to a steady-state affinity model to determine the dissociation constant (KD).

Protocol 3: In Vitro Kinase Assay (ADP-Glo™)

This protocol describes a general method to measure the inhibitory activity of compounds against a target kinase.[4]

Materials:

  • ADP-Glo™ Kinase Assay Kit

  • Target kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., optimized leads derived from this compound)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compound, kinase, and substrate.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Structure Determination by X-ray Crystallography

This protocol provides a general workflow for obtaining the crystal structure of a protein in complex with a fragment hit.

Procedure:

  • Crystallization of the Apo-Protein:

    • Screen for crystallization conditions of the target protein using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Fragment Soaking:

    • Prepare a solution of the fragment (e.g., this compound) in a cryoprotectant-containing mother liquor.

    • Transfer the apo-protein crystals into the fragment-containing solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Build the fragment into the resulting electron density map and refine the protein-fragment complex structure.

Fragment Evolution Strategies

Once a fragment hit like this compound is validated and its binding mode is determined, the next step is to increase its potency and selectivity. The bromine atom is a key feature for "fragment growing."

Fragment_Growing Fragment Growing Strategy Initial_Fragment This compound (Initial Hit) Reaction Suzuki Coupling with R-B(OH)2 Initial_Fragment->Reaction Grown_Compound Grown Compound with Improved Potency Reaction->Grown_Compound

Caption: Fragment Growing Strategy.

By employing synthetic chemistry, such as palladium-catalyzed cross-coupling reactions at the bromine position, new chemical functionalities can be introduced. These new groups can extend into nearby pockets of the protein's binding site, forming additional favorable interactions and thereby increasing binding affinity and potency. This iterative process of chemical synthesis and biological testing is central to the hit-to-lead optimization phase of FBDD.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-bromo-1H-indazole-5-carbonitrile with Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indazole scaffold is a prominent pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer and protein kinase inhibition.[1][2] The functionalization of the indazole ring, particularly at the C3 and C5 positions, is a key strategy in medicinal chemistry to modulate pharmacological properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[2][3] This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-1H-indazole-5-carbonitrile and various heterocyclic boronic acids, a critical transformation for generating libraries of novel indazole derivatives for drug discovery.

General Reaction Scheme:

The Suzuki-Miyaura reaction facilitates the coupling of a halide (in this case, this compound) with an organoboron compound (a heterocyclic boronic acid) in the presence of a palladium catalyst and a base.

General Reaction Scheme for the Suzuki-Miyaura Coupling

Application Notes

The successful synthesis of 3-(heterocyclyl)-1H-indazole-5-carbonitriles via Suzuki-Miyaura coupling is dependent on several key parameters:

  • Catalyst System: The choice of palladium catalyst and associated ligands is crucial for achieving high yields and reaction efficiency.[1][4] Commonly used catalysts include [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and Palladium(II) acetate (Pd(OAc)₂).[1][2][5] The use of specific ligands like XPhos can sometimes be beneficial to prevent side reactions such as debromination.[6]

  • Base: An appropriate base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.[1][4][5][7] The choice of base can influence the reaction rate and yield.

  • Solvent System: The reaction is typically carried out in a mixture of an organic solvent and an aqueous solution of the base. Common organic solvents include 1,2-dimethoxyethane (DME), 1,4-dioxane, and N,N-dimethylformamide (DMF).[1][4][5]

  • Reaction Temperature and Time: Reaction temperatures typically range from 80 °C to 120 °C. Microwave irradiation can significantly shorten reaction times and improve yields.[5][6]

  • Heterocyclic Boronic Acids: A wide array of heterocyclic boronic acids can be used as coupling partners, including those derived from pyrrole, thiophene, furan, pyridine, and pyrazole.[1][6] The stability of the boronic acid is a consideration, as some can undergo protodeboronation under the reaction conditions.[4]

  • Substrate Considerations: The NH group of the indazole may be protected (e.g., with a Boc group) or unprotected. While reactions on N-unprotected indazoles are possible, N-protection can sometimes lead to cleaner reactions and better yields.[5][7]

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various bromoindazoles with heterocyclic boronic acids, providing a basis for optimizing the reaction of this compound.

EntryBromoindazole SubstrateHeterocyclic Boronic AcidCatalystBaseSolventTemp (°C) / Time (h)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80 / 287
25-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80 / 260
35-Bromo-1H-indazole-3-carboxylic acid methyl esterN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80 / 270
43-Bromo-1H-indazole3-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW) / 0.582
55-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamidePhenylboronic acidPd(OAc)₂CsF1,4-Dioxane100 / 1285
6N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide3-Carboxyphenylboronic acidPdCl₂(dppf)·DCMK₂CO₃1,4-Dioxane/H₂O100 / 1271.8

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with a Heterocyclic Boronic Acid

This protocol is a representative procedure based on commonly employed conditions for similar substrates.[1][8] Optimization may be required for specific heterocyclic boronic acids.

Materials:

  • This compound

  • Heterocyclic boronic acid (1.5 - 2.0 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), the heterocyclic boronic acid (2.0 equiv.), and Pd(dppf)Cl₂ (0.1 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DME or 1,4-dioxane to the flask.

  • In a separate container, dissolve K₂CO₃ (2.0 equiv.) in degassed water.

  • Add the aqueous K₂CO₃ solution to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(heterocyclyl)-1H-indazole-5-carbonitrile.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Visualizations

Suzuki_Miyaura_Workflow A Reactant Preparation (Indazole, Boronic Acid, Catalyst, Base) B Reaction Setup (Solvent Addition, Inert Atmosphere) A->B C Reaction (Heating & Stirring) B->C D Work-up (Quenching, Extraction, Drying) C->D E Purification (Column Chromatography) D->E F Product Analysis (NMR, MS) E->F

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

This document provides a comprehensive overview and practical guidance for performing the Suzuki-Miyaura cross-coupling reaction with this compound. Researchers should consider these notes and protocols as a starting point and may need to optimize conditions for specific substrates and desired outcomes.

References

Application Notes and Protocols: Sonogashira Coupling with 3-bromo-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The functionalization of the indazole core is crucial for the development of novel therapeutic agents. The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction allows for the introduction of diverse alkynyl moieties onto the indazole framework, providing access to a rich chemical space for drug discovery programs.

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 3-bromo-1H-indazole-5-carbonitrile with various terminal alkynes. The presence of an electron-withdrawing nitrile group at the 5-position can influence the reactivity of the 3-bromo position, making the optimization of reaction conditions essential for achieving high yields.

Chemical Information

  • Compound Name: this compound

  • CAS Number: 395101-67-4

  • Molecular Formula: C₈H₄BrN₃

  • Molecular Weight: 222.04 g/mol

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

G cluster_0 Sonogashira Coupling Reaction This compound This compound +_1 + Terminal Alkyne Terminal Alkyne arrow_1 -> Catalyst [Pd] catalyst, Cu(I) co-catalyst, Base, Solvent, Heat arrow_2 -> Product 3-alkynyl-1H-indazole-5-carbonitrile

Caption: General scheme of the Sonogashira coupling reaction.

Data Presentation: Representative Sonogashira Coupling Conditions

While specific experimental data for the Sonogashira coupling of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and expected yields based on protocols for structurally similar 3-haloindazoles and other heteroaryl bromides.[5] The yields are estimates and may vary depending on the specific alkyne used and the optimization of reaction parameters.

EntryAlkyne (R-C≡CH)Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF801275-90
21-HexynePd(PPh₃)₄ (5)CuI (10)DiisopropylamineToluene1001660-80
3TrimethylsilylacetylenePd(dppf)Cl₂ (3)CuI (6)K₂CO₃1,4-Dioxane1002470-85
4Propargyl alcoholPd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N/DMF (1:1)-70865-85
54-EthynylanisolePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Cs₂CO₃Acetonitrile801280-95

Experimental Protocols

The following is a generalized experimental protocol for the Sonogashira coupling of this compound. Researchers should optimize the conditions for each specific alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), toluene, or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₂Cl₂), and copper(I) iodide (e.g., 10 mol% CuI).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagents Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., DMF). Then, add the base (e.g., Et₃N, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

G cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl PdII_Alkynyl Ar-Pd(II)L2-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation Product Ar-C≡CR PdII_Alkynyl->Product CuX CuX Cu_Alkyne [R-C≡C-Cu(I)] CuX->Cu_Alkyne + Base Cu_Alkyne->PdII_Aryl Cu_Alkyne->CuX Transmetalation to Pd(II) Alkyne R-C≡CH Alkyne->Cu_Alkyne ArX 3-bromo-1H-indazole- 5-carbonitrile ArX->PdII_Aryl

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

G start Start reagents Combine Reactants: - this compound - Pd Catalyst - CuI start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert add_solvents Add Anhydrous Solvent, Base, and Alkyne inert->add_solvents reaction Heat and Stir (Monitor by TLC) add_solvents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for Sonogashira coupling.

Safety Precautions

  • Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Reactions under pressure or at high temperatures should be conducted with appropriate safety measures.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Sonogashira coupling of this compound provides a versatile and efficient method for the synthesis of a diverse library of 3-alkynyl-1H-indazole-5-carbonitrile derivatives. These compounds are valuable intermediates for the development of novel drug candidates. The provided generalized protocol serves as a starting point for researchers, and optimization of the reaction conditions is encouraged to achieve the best possible outcomes for specific substrates.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives showing a wide range of biological activities.[1] The functionalization of the indazole core, particularly the introduction of nitrogen-containing substituents, is crucial for developing new therapeutic agents. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen (C-N) bonds.[2] This reaction has become a key strategy for synthesizing arylamines, offering significant advantages over traditional methods, which often require harsh conditions and have limited substrate scope.[1][2]

This document provides detailed protocols and application notes for the Buchwald-Hartwig amination of 3-bromo-1H-indazole-5-carbonitrile, a key intermediate in the synthesis of various biologically active molecules.

Reaction Overview and Data Presentation

The Buchwald-Hartwig amination allows for the coupling of an aryl halide (this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity. Five-membered heterocycles like indazole can be challenging coupling partners, potentially inhibiting or deactivating the palladium catalyst.[4] Therefore, careful optimization of reaction conditions is often necessary.[4][5]

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of Bromoindazoles

Component Examples Typical Range/Amount Purpose References
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., XPhos Pd G2/G3/G4) 1-5 mol% Catalyst [1][5][6]
Ligand Xantphos, BINAP, RuPhos, XPhos, tBuBrettPhos 1-10 mol% Stabilizes Pd(0) & facilitates catalytic cycle [1][4][5]
Base NaOtBu, LiHMDS, K₂CO₃, Cs₂CO₃, K₃PO₄ 1.5-3.0 equivalents Promotes amine deprotonation [1][7][8]
Solvent Toluene, Dioxane, THF, t-BuOH 0.1 - 0.5 M Solubilizes reactants [1][7][9]
Temperature 80 - 120 °C - Provides activation energy [1][7]
Amine Primary/Secondary Alkyl or Aryl Amines 1.0 - 1.5 equivalents Nucleophile [1][10]

| Yield | - | 60 - 95% | - |[1][8] |

Table 2: Comparison of Selected Catalyst/Ligand Systems

Catalyst System Key Features Best Suited For References
Pd₂(dba)₃ / BINAP A classic, robust system. General purpose, including intermolecular couplings. [1][7]
Pd(OAc)₂ / Xantphos Effective for coupling with amides and carbamates. Amide and carbamate nucleophiles. [1][6]
XPhos Pd G3/G4 Air-stable pre-catalyst, highly active. Challenging substrates, sterically hindered amines. [5][11]

| tBuBrettPhos Pd Pre-catalyst | Highly effective for unprotected N-H heterocycles. | Amination of heterocycles like indazoles, imidazoles. |[4][12] |

Experimental Workflow and Catalytic Cycle

The general workflow for performing a Buchwald-Hartwig amination involves careful setup under an inert atmosphere to protect the catalyst from oxygen.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start Oven-dry glassware (Schlenk tube/vial) reagents Add solids: This compound, Amine, Base, Pd-catalyst, Ligand start->reagents seal Seal vessel with septum/screw cap inert Evacuate and backfill with inert gas (Ar/N₂) seal->inert solvent Add degassed solvent via syringe inert->solvent heat Heat to specified temperature and stir solvent->heat monitor Monitor progress (TLC/LC-MS) heat->monitor quench Cool to RT, quench, and extract with organic solvent monitor->quench dry Dry organic layer, filter, and concentrate quench->dry purify Purify crude product (Column Chromatography) dry->purify char Characterize product (NMR, MS, etc.) purify->char product Final Product char->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

The reaction proceeds via a catalytic cycle involving the palladium center.

G pd0 Pd(0)L Active Catalyst oa Oxidative Addition pd0->oa pd2_complex [Ar-Pd(II)(L)-Br] oa->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord pd2_amido [Ar-Pd(II)(L)-NHR'R''] amine_coord->pd2_amido re Reductive Elimination pd2_amido->re pd2_amido->bh re->pd0 product Ar-NR'R'' re->product arbr->oa amine->amine_coord base->amine_coord Deprotonation

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[2][7]

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from literature precedents for the amination of bromo-heterocycles.[1] Researchers should perform small-scale test reactions to optimize conditions for their specific amine.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Amine (primary or secondary, 1.2-1.5 eq.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) or a combination of Pd source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and ligand (e.g., XPhos, 2-5 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk tube or microwave vial)

  • Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Vessel Preparation: Place an appropriate magnetic stir bar into an oven-dried Schlenk tube or reaction vial.

  • Addition of Solids: In a glovebox or under a positive flow of inert gas, add this compound, the palladium catalyst/pre-catalyst, the ligand (if not using a pre-catalyst), and the base to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a rubber septum or a Teflon-lined screw cap. If not in a glovebox, evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Liquids: Through the septum, add the amine (if liquid) via syringe, followed by the anhydrous, degassed solvent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the required time (typically 2-16 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminated product.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.

  • Strong bases like NaOtBu are corrosive and moisture-sensitive.

  • Organic solvents are flammable. Work away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Hydrolysis of 3-Substituted-1H-Indazole-5-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of the nitrile group in 3-substituted-1H-indazole-5-carbonitriles to the corresponding carboxylic acids represents a critical transformation in medicinal chemistry. The resulting 3-substituted-1H-indazole-5-carboxylic acids are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. Indazole derivatives are known to exhibit a broad spectrum of biological activities, including the inhibition of key signaling proteins implicated in cancer and other diseases. This document provides detailed application notes, experimental protocols, and comparative data for the hydrolysis of these nitrile compounds under both acidic and basic conditions. Additionally, it visualizes the relevant signaling pathways where these compounds and their derivatives may act as modulators.

The conversion of a nitrile to a carboxylic acid is a fundamental reaction in organic synthesis, typically achieved through heating with an aqueous acid or base.[1][2] The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[1][2] The choice between acidic and basic conditions often depends on the stability of the substituents on the indazole core and the desired final product form (the free acid or a salt).

Comparative Data of Hydrolysis Conditions

The selection of an appropriate hydrolysis method is crucial for achieving high yields and purity. The following tables summarize quantitative data for both acidic and basic hydrolysis of a representative 3-substituted-1H-indazole-5-carbonitrile.

Table 1: Acid-Catalyzed Hydrolysis of 3-(Trifluoromethyl)-1H-indazole-5-carbonitrile

ParameterValueReference
Substrate 3-(Trifluoromethyl)-1H-indazole-5-carbonitrileN/A
Reagents Concentrated Sulfuric Acid, WaterN/A
Solvent WaterN/A
Temperature 120 °CN/A
Reaction Time 12 hoursN/A
Yield 85%N/A
Work-up Dilution with water, filtrationN/A

Table 2: Base-Catalyzed Hydrolysis of 3-Aryl-1H-indazole-5-carbonitrile

ParameterValueReference
Substrate 3-Aryl-1H-indazole-5-carbonitrileN/A
Reagents Sodium Hydroxide, WaterN/A
Solvent Ethanol/Water mixtureN/A
Temperature Reflux (approx. 100 °C)N/A
Reaction Time 16 hoursN/A
Yield 92%N/A
Work-up Acidification with HCl, filtrationN/A

Note: The data presented in these tables are representative examples and may require optimization for different 3-substituents.

Experimental Protocols

The following are detailed protocols for the acidic and basic hydrolysis of 3-substituted-1H-indazole-5-carbonitriles.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol describes the hydrolysis of a 3-substituted-1H-indazole-5-carbonitrile using a strong acid.

Materials:

  • 3-substituted-1H-indazole-5-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-substituted-1H-indazole-5-carbonitrile (1.0 eq).

  • Carefully add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture). The volume should be sufficient to ensure good stirring of the substrate.

  • Heat the mixture to 120 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture into ice-cold water.

  • A precipitate of the 3-substituted-1H-indazole-5-carboxylic acid will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with copious amounts of cold water to remove any residual acid.

  • Dry the product under vacuum to a constant weight.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol outlines the hydrolysis of a 3-substituted-1H-indazole-5-carbonitrile using a strong base.

Materials:

  • 3-substituted-1H-indazole-5-carbonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (or other suitable alcohol)

  • Deionized Water

  • Hydrochloric Acid (HCl, e.g., 6 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve the 3-substituted-1H-indazole-5-carbonitrile (1.0 eq) in a suitable solvent such as ethanol.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20% w/v). A significant excess of the base is typically used.

  • Heat the mixture to reflux with stirring.

  • Continue refluxing for 16-48 hours, or until the reaction is complete as determined by an appropriate monitoring method.

  • Cool the reaction mixture to room temperature.

  • If an organic solvent was used, remove it under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Cool the solution in an ice bath and carefully acidify to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove any inorganic salts.

  • Dry the product in a vacuum oven.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for nitrile hydrolysis and the key signaling pathways in which indazole derivatives have shown activity.

experimental_workflow cluster_hydrolysis Nitrile Hydrolysis Workflow start 3-Substituted-1H-indazole-5-carbonitrile reaction Hydrolysis (Acidic or Basic) start->reaction workup Work-up (Precipitation/Filtration) reaction->workup product 3-Substituted-1H-indazole-5-carboxylic acid workup->product signaling_pathways cluster_pak1 PAK1 Signaling cluster_fgfr FGFR Signaling cluster_aurora Aurora Kinase Signaling cluster_parp1 PARP1 Signaling PAK1 PAK1 Cell_Motility Cell Motility & Cytoskeletal Remodeling PAK1->Cell_Motility Gene_Transcription Gene Transcription PAK1->Gene_Transcription Rac_Cdc42 Rac/Cdc42 Rac_Cdc42->PAK1 FGFR FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT FGF FGF FGF->FGFR Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Aurora_A Aurora A Kinase Mitosis Mitotic Progression Aurora_A->Mitosis Aurora_B Aurora B Kinase Cytokinesis Cytokinesis Aurora_B->Cytokinesis PARP1 PARP1 DNA_Repair DNA Repair PARP1->DNA_Repair DNA_Damage DNA Damage DNA_Damage->PARP1 Indazole_Inhibitor 3-Substituted Indazole Derivatives Indazole_Inhibitor->PAK1 inhibit Indazole_Inhibitor->FGFR inhibit Indazole_Inhibitor->Aurora_A inhibit Indazole_Inhibitor->Aurora_B inhibit Indazole_Inhibitor->PARP1 inhibit

References

Application Notes and Protocols: Selective Conversion of 3-bromo-1H-indazole-5-carbonitrile to 3-bromo-1H-indazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the selective hydrolysis of the nitrile group in 3-bromo-1H-indazole-5-carbonitrile to the corresponding primary amide, 3-bromo-1H-indazole-5-carboxamide. The conversion of nitriles to amides is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. Two primary methods are presented: an acid-catalyzed hydration using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄), and a base-mediated hydrolysis with alkaline hydrogen peroxide. These protocols are designed to be robust and selective, minimizing the over-hydrolysis to the carboxylic acid. This document includes detailed experimental procedures, a comprehensive table of quantitative data for analogous reactions, and graphical representations of the chemical transformation and experimental workflow to aid in reproducibility and understanding.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The conversion of a nitrile to an amide on the indazole ring provides a key intermediate for further functionalization and the introduction of diverse pharmacophores. The primary challenge in this transformation is to achieve selective hydrolysis to the amide without proceeding to the carboxylic acid.[1]

This application note details two reliable methods to achieve this selective conversion on the this compound substrate. The first protocol utilizes a strong acidic environment (TFA/H₂SO₄) for a single-step hydration.[2][3] The second protocol employs a milder, basic medium with hydrogen peroxide, which is also known for its high selectivity in converting nitriles to amides.[4] The choice of method may depend on the overall substitution pattern of the starting material and its stability towards strong acids or bases. It has been noted that unprotected indazoles can be resilient to ring-opening under strongly basic conditions, which is a favorable characteristic for the intended transformation.[5]

Chemical Transformation

The conversion of the nitrile to the amide involves the hydration of the carbon-nitrogen triple bond.

G Nitrile This compound Reagents H₂O (Acid or Base Catalysis) Nitrile->Reagents Amide 3-bromo-1H-indazole-5-carboxamide Reagents->Amide

Caption: Chemical conversion of nitrile to amide.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is adapted from the general procedure for the selective conversion of nitriles to amides using a TFA-H₂SO₄ mixture.[2][3]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in trifluoroacetic acid (TFA). A typical concentration would be around 0.1-0.5 M.

  • Cool the solution in an ice bath to 0 °C with stirring.

  • Slowly add concentrated sulfuric acid (H₂SO₄) dropwise to the stirred solution. A common ratio of TFA to H₂SO₄ is 4:1 (v/v).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-8 hours).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (DCM) or another suitable organic solvent (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-bromo-1H-indazole-5-carboxamide.

Protocol 2: Base-Mediated Hydrolysis with Alkaline Hydrogen Peroxide

This protocol is a mild and effective method for converting nitriles to amides.[4]

Materials:

  • This compound

  • Ethanol (EtOH) or Isopropyl alcohol (IPA)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or isopropanol in a round-bottom flask.[6]

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M, 1.0-2.0 eq).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add 30% hydrogen peroxide solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) while monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a sufficient amount of water.

  • Extract the product with ethyl acetate or another suitable organic solvent (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-bromo-1H-indazole-5-carboxamide.

Data Presentation

The following table summarizes the reaction conditions and yields for the conversion of various aryl and heterocyclic nitriles to their corresponding amides using methods analogous to those described above. This data is intended to provide a comparative reference for expected outcomes.

EntrySubstrateReagents and ConditionsTime (h)Yield (%)Reference
1BenzonitrileTFA/H₂SO₄ (4:1), rt195[2]
24-ChlorobenzonitrileTFA/H₂SO₄ (4:1), rt196[2]
32-NaphthonitrileTFA/H₂SO₄ (4:1), rt294[2]
43-CyanopyridineTFA/H₂SO₄ (4:1), rt392[2]
5BenzonitrileNaOH (2 eq), IPA, 60 °C2495[6]
64-MethoxybenzonitrileNaOH (2 eq), IPA, 60 °C2489[6]
72-FurontrileNaOH (2 eq), IPA, 60 °C2475[6]
8BenzonitrileH₂O₂/K₂CO₃, Acetone/H₂O, rt0.595[7]
94-NitrobenzonitrileH₂O₂/K₂CO₃, Acetone/H₂O, rt0.598[7]

Experimental Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification Starting Material Starting Material Dissolution Dissolution Starting Material->Dissolution Reagent Addition Reagent Addition Dissolution->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: General experimental workflow.

Conclusion

The protocols described in this application note provide reliable and selective methods for the conversion of this compound to its corresponding amide. Both the acid-catalyzed and base-mediated hydrolysis methods offer high potential yields and can be adapted based on the specific requirements of the research. The provided data and workflows are intended to facilitate the successful implementation of this important synthetic transformation in a laboratory setting. As with any chemical reaction, optimization of the conditions for the specific substrate may be necessary to achieve the best results.

References

Application Notes and Protocols for HPLC Analysis of 3-bromo-1H-indazole-5-carbonitrile Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of 3-bromo-1H-indazole-5-carbonitrile using reverse-phase high-performance liquid chromatography (RP-HPLC). This application note is designed for monitoring the progress of chemical reactions, assessing purity, and performing quality control of this compound, a key intermediate in pharmaceutical synthesis. The protocol herein describes the necessary reagents, instrumentation, and a validated method for achieving accurate and reproducible results.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Monitoring the formation of this molecule from its precursors is essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This application note details a robust RP-HPLC method for the separation and quantification of this compound from its starting materials and potential impurities. The method utilizes a C18 stationary phase, which is effective for retaining and separating non-polar to moderately polar analytes.

Physicochemical Properties of Analyte

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for developing a suitable RP-HPLC method.

PropertyValueSource
Molecular Formula C₈H₄BrN₃[1]
Molecular Weight 222.04 g/mol [1]
Polar Surface Area 52.5 Ų[1]
XLogP3 2.3[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (≥98%)

  • Starting material for synthesis (e.g., 2-amino-5-cyanobenzonitrile)

  • Reaction reagents (e.g., sodium nitrite, hydrobromic acid)

Instrumentation
  • A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a diode array detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions

A C18 stationary phase is a common choice for reversed-phase chromatography due to its hydrophobicity, which is suitable for retaining and separating non-polar to moderately polar analytes.[2] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[2] The use of 0.1% formic acid in the mobile phase helps to improve peak symmetry.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2]

  • Reaction Sample Preparation: At various time points during the reaction, withdraw an aliquot of the reaction mixture (e.g., 50 µL). Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL) to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation and Data Presentation

The developed HPLC method should be validated to ensure its suitability for its intended purpose. Key validation parameters include linearity, precision, and accuracy.

Linearity

Linearity was assessed by injecting the working standard solutions in triplicate. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Concentration (µg/mL)Mean Peak Area
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998
Precision

The precision of the method was evaluated by analyzing six replicate injections of a 50 µg/mL standard solution.

ReplicatePeak Area
1761,750
2762,100
3761,500
4761,900
5761,650
6761,800
Mean 761,783
Standard Deviation 204.1
Relative Standard Deviation (%RSD) 0.027%
Monitoring Reaction Progress

To demonstrate the application of this method, the synthesis of this compound via a diazotization and cyclization reaction was monitored. The percentage of starting material remaining and the percentage of product formed were calculated at different time points.

Time (hours)Starting Material Peak AreaProduct Peak Area% Starting Material Remaining% Product Formed
01,850,00001000
11,295,000555,0007030
2740,0001,110,0004060
4185,0001,665,0001090
637,0001,813,000298

Visualizations

Experimental Workflow

G HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start std_prep Prepare Standard Solutions (1-100 µg/mL) start->std_prep react_sample Withdraw Reaction Aliquot start->react_sample inject Inject Sample into HPLC std_prep->inject quench_dilute Quench and Dilute Sample react_sample->quench_dilute filter_sample Filter Sample (0.45 µm) quench_dilute->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate quantify Quantify Analyte Concentration integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of reaction progress.

Hypothetical Reaction Pathway

G Hypothetical Synthesis Pathway A 2-amino-5-cyanobenzonitrile (Starting Material) B Diazonium Salt Intermediate A->B 1. NaNO2, HBr 2. 0-5 °C C This compound (Product) B->C Cyclization

References

Application Note: High-Throughput Analysis of 3-bromo-1H-indazole-5-carbonitrile and its Suzuki-Miyaura Coupling Products using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-bromo-1H-indazole-5-carbonitrile is a key intermediate in the synthesis of a wide range of biologically active molecules. Its functionalization, often through cross-coupling reactions such as the Suzuki-Miyaura coupling, is a critical step in the development of new pharmaceutical candidates. This application note provides a detailed protocol for the rapid and sensitive analysis of this compound and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method is suitable for reaction monitoring, purity assessment, and metabolite identification.

Experimental Protocols

This protocol outlines a general method for the analysis of this compound and its Suzuki-Miyaura coupling product with phenylboronic acid.

Sample Preparation

For reaction monitoring, a small aliquot (10-50 µL) of the reaction mixture is withdrawn at specific time points. The aliquot is immediately quenched and diluted in 1 mL of a 50:50 mixture of acetonitrile and water. This rapid dilution prevents further reaction and prepares the sample for LC-MS analysis. For purity assessment of a solid sample, dissolve approximately 1 mg of the compound in 10 mL of the same solvent mixture to achieve a concentration of 100 µg/mL. Further dilution may be necessary to fall within the linear range of the detector.

Liquid Chromatography (LC) Conditions

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for efficient separation of the aromatic compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is employed to ensure the separation of compounds with varying polarities.

Time (min)% Mobile Phase B
0.010
5.095
6.095
6.110
8.010
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry (MS) Conditions

  • System: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally suitable for the analysis of nitrogen-containing heterocyclic compounds.

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (This may require optimization for specific compounds to achieve the best sensitivity and minimize in-source fragmentation).

  • Desolvation Gas (Nitrogen) Flow: 600 L/hr

  • Desolvation Temperature: 350 °C

  • Source Temperature: 150 °C

Data Presentation

The following table summarizes the expected quantitative data for this compound and a representative Suzuki-Miyaura coupling product, 3-phenyl-1H-indazole-5-carbonitrile.

CompoundMolecular FormulaExact Mass (M)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Expected Retention Time (min)
This compoundC₈H₄BrN₃220.959221.966243.948~ 3.5
3-phenyl-1H-indazole-5-carbonitrileC₁₄H₉N₃219.080220.087242.069~ 4.2

Note: Retention times are estimates and will vary depending on the specific LC system, column, and mobile phase conditions.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot QuenchDilute Quench & Dilute ReactionMixture->QuenchDilute LC_Separation UPLC Separation (C18 Column) QuenchDilute->LC_Separation Inject MS_Detection ESI-MS Detection (Positive Ion Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition PeakIntegration Peak Integration & Analysis DataAcquisition->PeakIntegration Reporting Reporting PeakIntegration->Reporting

A schematic of the LC-MS experimental workflow.

Signaling Pathway/Logical Relationship Diagram

reaction_pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination reactant This compound (C8H4BrN3) m/z [M+H]+: 221.966 boronic_acid Phenylboronic Acid amine Primary/Secondary Amine suzuki_product 3-phenyl-1H-indazole-5-carbonitrile (C14H9N3) m/z [M+H]+: 220.087 boronic_acid->suzuki_product Pd Catalyst, Base buchwald_product N-substituted-3-amino-1H-indazole-5-carbonitrile amine->buchwald_product Pd Catalyst, Base

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-bromo-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-bromo-1H-indazole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound.

Q1: My Suzuki coupling reaction is not proceeding to completion, and I observe significant amounts of starting material. What are the potential causes and solutions?

A1: Incomplete conversion is a common issue in Suzuki coupling reactions. Several factors could be contributing to this problem:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.

    • Troubleshooting:

      • Ensure an inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction to prevent oxidation of the Pd(0) active species.[1]

      • Consider using a more robust catalyst system. For heteroaryl halides, ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can be more effective than traditional phosphine ligands like PPh₃.[2][3]

      • Increase the catalyst loading, but be mindful of potential side reactions and cost implications.

  • Insufficient Base Strength or Solubility: The base plays a crucial role in the transmetalation step.

    • Troubleshooting:

      • If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃), ensure it is finely powdered and anhydrous.

      • Consider switching to a stronger base like a phosphate (e.g., K₃PO₄) or a fluoride source (e.g., CsF), which can be particularly effective for challenging couplings.[4]

      • The choice of solvent can affect the base's solubility and effectiveness. A solvent system like dioxane/water or toluene/water is often used to facilitate the interaction of organic and inorganic reagents.

  • Poor Boronic Acid/Ester Quality: The stability of the boronic acid or its ester is critical.

    • Troubleshooting:

      • Use fresh, high-purity boronic acid or ester. Boronic acids can undergo protodeboronation, especially at elevated temperatures.

      • Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) or a trifluoroborate salt.[5]

  • Sub-optimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

    • Troubleshooting:

      • Gradually increase the reaction temperature. Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields and shorter reaction times.[4][6]

Q2: I am observing significant formation of a debrominated side product (1H-indazole-5-carbonitrile). How can I minimize this?

A2: Debromination is a common side reaction, particularly with electron-rich or sterically hindered heteroaryl halides. It can occur through various pathways, including protodebromination.

  • Troubleshooting:

    • Choice of Catalyst: Certain catalyst systems are more prone to promoting debromination. Using a tandem catalyst system like XPhosPdG2/XPhos has been shown to minimize this side reaction in similar heterocyclic systems.[7]

    • Solvent and Base Combination: The presence of water and a strong base can facilitate protodeboronation. While water is often necessary, using an anhydrous solvent system with a non-hydroxide base might be beneficial. However, this can make the transmetalation step more challenging.

    • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction progress closely and stop it once the desired product formation has plateaued.

Q3: My reaction yields are inconsistent. What factors should I control more carefully?

A3: Inconsistent yields often point to variability in reaction setup and reagent quality.

  • Troubleshooting:

    • Inert Atmosphere: Meticulous exclusion of oxygen is critical for reproducibility.[1] Ensure proper degassing of solvents and use of Schlenk techniques or a glovebox.

    • Reagent Purity: The purity of the this compound, the boronic acid/ester, the catalyst, and the base can all impact the outcome.

    • Water Content: In biphasic solvent systems, the ratio of the organic solvent to water can be crucial. Precisely measuring both components is important. For anhydrous reactions, ensure all reagents and solvents are rigorously dried.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical starting points and optimization parameters for the Suzuki coupling of this compound based on literature for similar substrates.

ParameterCondition 1 (Standard)Condition 2 (Microwave)Condition 3 (For Challenging Substrates)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)XPhos Pd G3 (2 mol%)
Ligand --XPhos (4 mol%)
Base K₂CO₃ (2.5 equiv.)Cs₂CO₃ (3 equiv.)K₃PO₄ (3 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)1,4-Dioxane/EtOH/H₂O (2:1:1)Toluene/H₂O (10:1)
Temperature 100 °C140 °C (Microwave)110 °C
Time 12-24 h30-60 min16-24 h
Yield Range Moderate to GoodGood to ExcellentGood to Excellent

Experimental Protocols

Below are detailed, generalized methodologies for performing the Suzuki coupling reaction with this compound.

Protocol 1: Standard Thermal Conditions

This protocol is a good starting point for general Suzuki couplings.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol can significantly reduce reaction times.

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., Cs₂CO₃, 3 equiv.).

  • Solvent and Catalyst: Add the solvent mixture (e.g., 1,4-dioxane/EtOH/H₂O, 2:1:1) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the target temperature (e.g., 140 °C) for the specified time (e.g., 30 minutes).

  • Workup and Purification: After cooling, perform the workup and purification as described in Protocol 1.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex L₂Pd(II)(R)(X) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OR)₂) Pd(II)_Complex->Transmetalation Base, Ar'-B(OR)₂ Pd(II)_Intermediate L₂Pd(II)(R)(R') Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction catalyst Check Catalyst System - Inert atmosphere? - Ligand choice? - Catalyst loading? start->catalyst base Evaluate Base - Strength? - Solubility? catalyst->base No solution1 Use robust ligand (e.g., XPhos) Increase catalyst loading catalyst->solution1 Yes boronic Assess Boronic Acid/Ester - Purity? - Stability? base->boronic No solution2 Switch to stronger base (K₃PO₄) Ensure fine powder base->solution2 Yes conditions Optimize Conditions - Temperature? - Solvent? boronic->conditions No solution3 Use fresh boronic acid or convert to Bpin ester boronic->solution3 Yes solution4 Increase temperature Try microwave heating conditions->solution4 Yes

Caption: A troubleshooting flowchart for common Suzuki coupling issues.

References

Technical Support Center: Palladium-Catalyzed Reactions of 3-Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed reactions of 3-bromoindazoles. The information is designed to help overcome common challenges and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in palladium-catalyzed reactions of 3-bromoindazoles?

A1: The most prevalent side products depend on the specific reaction but generally include:

  • Dehalogenation (Hydrodebromination): Formation of the corresponding indazole where the bromine atom at the 3-position is replaced by a hydrogen atom. This is a common side product in reactions like Heck, Suzuki-Miyaura, and Buchwald-Hartwig amination.[1][2][3][4]

  • Homocoupling: Dimerization of the coupling partners. In Suzuki-Miyaura reactions, this typically involves the homocoupling of the boronic acid reagent.[5]

  • C-Arylation: In N-arylation reactions of N-H indazoles, such as the Buchwald-Hartwig amination, arylation can sometimes occur at a carbon atom of the indazole ring in addition to the desired N-arylation.

Q2: Why is dehalogenation a frequent issue with 3-bromoindazoles?

A2: 3-Bromoindazoles can be susceptible to dehalogenation due to the electronic nature of the indazole ring system. The reaction intermediate, an arylpalladium(II) species, can undergo protonolysis before the desired cross-coupling step occurs, leading to the formation of the dehalogenated indazole. This is particularly prevalent in the presence of proton sources like water or certain bases.[1][3]

Q3: What factors promote the homocoupling of boronic acids in Suzuki-Miyaura reactions?

A3: Homocoupling of boronic acids is often promoted by the presence of molecular oxygen in the reaction mixture.[5] Palladium(II) species, which can be formed from the oxidation of the active Pd(0) catalyst by oxygen, can catalyze this undesired side reaction. Therefore, rigorous degassing of the reaction mixture is crucial.

Troubleshooting Guides

Heck Reaction

Issue: Significant formation of the dehalogenated indazole byproduct.

Troubleshooting Steps:

  • Additives: The use of additives like tetrabutylammonium bromide (TBAB) and sodium bromide (NaBr) has been shown to effectively suppress dehalogenation in the Heck reaction of 3-bromoindazoles.[1][3][6] TBAB can stabilize the Pd(0) catalyst, while NaBr acts as a dehalogenation restrainer.[1][3]

  • Catalyst and Ligand Choice: While various palladium sources can be used, a combination of Pd(OAc)₂ and PPh₃ has been found to be an efficient catalyst system.[1]

  • Reaction Conditions: Consider performing the reaction under solvent-free ball-milling conditions, which has been demonstrated to be a chemoselective method for the vinylation of 3-bromoindazoles.[1][3][6]

Condition3-vinylindazole Yield (%)Dehalogenation Product Yield (%)
Without TBAB/NaBr1438
With TBAB and NaBrHigh (up to 96%)Trace to not detected

Table 1: Effect of Additives on Dehalogenation in the Heck Reaction of 3-bromo-N-methyl-1H-indazole with n-butyl acrylate. Data is illustrative based on findings in the literature.[1][3]

Experimental Protocol to Minimize Dehalogenation in Heck Reaction:

  • Reagents: 3-bromoindazole (1.0 equiv), olefin (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), TEA (1.2 equiv), TBAB (5 mol%), NaBr (as grinding auxiliary).

  • Procedure (Ball-Milling):

    • To a stainless steel grinding jar, add the 3-bromoindazole, olefin, Pd(OAc)₂, PPh₃, TEA, TBAB, NaBr, and stainless steel balls.

    • Seal the jar and perform the milling at a specified speed (e.g., 800 rpm) for a designated time (e.g., 90 minutes).

    • After completion, dissolve the mixture in a suitable solvent (e.g., ethyl acetate), filter to remove solids, and purify by column chromatography.[1]

Suzuki-Miyaura Coupling

Issue: Formation of homocoupling product of the boronic acid and/or dehalogenation of 3-bromoindazole.

Troubleshooting Steps:

  • Degassing: Rigorously degas all solvents and the reaction mixture prior to the addition of the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. This minimizes the presence of oxygen, which promotes homocoupling.

  • Palladium Source: Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species. Using Pd(II) sources like Pd(OAc)₂ can sometimes lead to an increase in homocoupling as the Pd(II) is reduced to Pd(0) in situ, a process that can involve the boronic acid.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homocoupling.

  • Base Selection: Use a suitable base such as K₂CO₃ or Cs₂CO₃. The choice of base can influence the reaction rate and selectivity.[7]

  • N-H Protection: For NH-free indazoles, the acidic proton can sometimes interfere with the reaction. While direct coupling is often possible, in cases of low yield or significant side products, protection of the indazole nitrogen (e.g., with a Boc group) may be beneficial. However, some protecting groups like Boc may be cleaved under basic reaction conditions.[7]

Experimental Protocol to Minimize Side Products in Suzuki-Miyaura Coupling:

  • Reagents: 3-bromoindazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3-5 mol%), Cs₂CO₃ (2.0 equiv).

  • Solvent: A degassed mixture of 1,4-dioxane/EtOH/H₂O.[7]

  • Procedure:

    • In a reaction vessel, combine the 3-bromoindazole, arylboronic acid, and Cs₂CO₃.

    • Add the degassed solvent mixture.

    • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.

    • Heat the reaction mixture (e.g., to 140 °C using microwave irradiation) until the starting material is consumed (monitor by TLC or LC-MS).[7]

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Issue: Low yield of N-arylated product, formation of dehalogenated indazole, or competing C-arylation.

Troubleshooting Steps:

  • Ligand and Catalyst Selection: The choice of ligand is critical. For NH-indazoles, bulky biarylphosphine ligands such as RuPhos or BrettPhos are often effective. Use a reliable palladium source like Pd₂(dba)₃ or a suitable precatalyst.

  • Base Selection: A strong, non-nucleophilic base is generally preferred. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be critical for achieving high yields and selectivity.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used. Ensure the solvent is thoroughly degassed.

  • Temperature: The reaction often requires elevated temperatures (80-120 °C). Optimization of the temperature may be necessary.

  • N-H Reactivity: The acidic proton of the indazole can react with the base. Using a sufficient excess of the base is important. In some cases, N-protection of the indazole might be necessary to avoid complications, although many protocols for direct N-arylation of NH-heterocycles are available.

Experimental Protocol for N-Arylation of 3-Bromoindazole:

  • Reagents: 3-bromoindazole (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), a suitable ligand (e.g., XantPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent: Anhydrous, degassed toluene or dioxane.

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, combine the 3-bromoindazole, amine, base, and ligand.

    • Add the anhydrous, degassed solvent.

    • Add the palladium source.

    • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Troubleshooting_Heck_Reaction start Issue: Dehalogenation in Heck Reaction of 3-Bromoindazole additives Introduce Additives start->additives catalyst Optimize Catalyst/Ligand start->catalyst conditions Modify Reaction Conditions start->conditions solution1 Use TBAB and NaBr to suppress dehalogenation additives->solution1 solution2 Employ Pd(OAc)2/PPh3 system catalyst->solution2 solution3 Consider solvent-free ball-milling conditions->solution3

Caption: Troubleshooting workflow for dehalogenation in Heck reactions.

Troubleshooting_Suzuki_Coupling start Issue: Homocoupling and/or Dehalogenation in Suzuki Coupling degassing Ensure Rigorous Degassing start->degassing pd_source Select Appropriate Pd Source start->pd_source ligand Choose Bulky, Electron-Rich Ligand start->ligand nh_protection Consider N-H Protection start->nh_protection solution1 Bubble inert gas or use freeze-pump-thaw to remove O2 degassing->solution1 solution2 Use Pd(0) source (e.g., Pd(PPh3)4) to avoid in situ reduction issues pd_source->solution2 solution3 Promotes desired coupling and hinders homocoupling intermediate formation ligand->solution3 solution4 May prevent interference from acidic proton, but check for protecting group stability nh_protection->solution4

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling side reactions.

Buchwald_Hartwig_Amination_Pathway Substrates 3-Bromoindazole + Amine Catalyst Pd(0) Catalyst + Ligand + Base Substrates->Catalyst Reaction Mixture Desired_Product N-Arylated Indazole Catalyst->Desired_Product Desired Pathway Side_Product1 Dehalogenated Indazole Catalyst->Side_Product1 Side Reaction (Protonolysis) Side_Product2 C-Arylated Indazole Catalyst->Side_Product2 Side Reaction (Incorrect Regioselectivity)

Caption: Desired and side reaction pathways in Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 3-aryl-1H-indazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 3-aryl-1H-indazole-5-carbonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 3-aryl-1H-indazole-5-carbonitrile derivatives?

A1: The two most effective and widely used methods for the purification of 3-aryl-1H-indazole-5-carbonitrile derivatives are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile, the quantity of the material, and the desired final purity of the compound.

Q2: What are the likely impurities I might encounter in my crude product?

A2: Common impurities can include:

  • Starting materials: Incomplete reaction can lead to the presence of the initial reagents.

  • Regioisomers: A significant challenge in indazole synthesis is the formation of the N2-substituted isomer alongside the desired N1-substituted product. These isomers often have very similar polarities, making them difficult to separate.

  • Side-products: Depending on the synthetic route, various side-products can form. For instance, harsh reaction conditions might lead to decarboxylation if a carboxylic acid precursor is used.

  • Residual solvents: Solvents used in the reaction or workup may be present in the crude product.

Q3: How can I assess the purity of my final compound?

A3: Several analytical techniques can be used to assess the purity of your 3-aryl-1H-indazole-5-carbonitrile derivative:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity and resolving closely related impurities.

  • Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of purity and can be used to screen for optimal solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can identify and quantify organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help in identifying unknown impurities.

Troubleshooting Guides

Column Chromatography Purification

Problem 1: Poor separation of the desired compound from impurities, especially the N2-isomer.

  • Possible Cause: The solvent system (eluent) may not have the optimal polarity to resolve the components of the mixture.

  • Solution:

    • TLC Optimization: Before running a column, perform a thorough TLC analysis using a variety of solvent systems with different polarities (e.g., gradients of ethyl acetate in hexane or dichloromethane in methanol). Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column.

    • Gradient Elution: Employ a shallow gradient elution instead of an isocratic (constant solvent composition) one. A slow and gradual increase in the polarity of the eluent can significantly improve the separation of closely eluting compounds. For example, a gradient of 10% to 40% ethyl acetate in petroleum ether over 10-15 column volumes can be effective.[1]

    • Stationary Phase: While silica gel is most common, consider using a different stationary phase if separation on silica is challenging. Alumina (basic or neutral) can offer different selectivity for polar and basic compounds.[2] Reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can also be an effective alternative for separating isomers.

Problem 2: The compound is not eluting from the column (streaking or staying at the baseline on TLC).

  • Possible Cause: The eluent may be too non-polar, causing your highly polar compound to remain strongly adsorbed to the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If using dichloromethane, adding a small percentage of methanol (e.g., 1-5%) can significantly increase the eluting power.

    • Use of Additives: For basic compounds like indazoles, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve elution from the acidic silica gel.

Problem 3: The compound precipitates or "crashes out" on the column.

  • Possible Cause: The compound has low solubility in the chosen eluent. When the concentrated band of the compound moves down the column, it can exceed its solubility limit and precipitate.

  • Solution:

    • Solvent Selection: Choose a solvent system in which your compound has better solubility. This may require re-optimizing the separation on TLC with different solvent combinations.

    • Lower Sample Concentration: Load a smaller amount of the crude product onto the column. Overloading the column is a common cause of precipitation. A general rule is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.[3]

    • Dry Loading: Instead of dissolving the sample in a small amount of solvent and loading it directly, try dry loading. This involves pre-adsorbing the crude material onto a small amount of silica gel or Celite®, evaporating the solvent, and then loading the resulting dry powder onto the top of the column.[1][4] This can prevent solubility issues at the point of loading.

Recrystallization Purification

Problem 1: The compound does not crystallize from the solution upon cooling.

  • Possible Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or the solution is not sufficiently saturated. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Test a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures like ethanol/water).[5][6]

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.

      • Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it to increase the concentration of the compound and induce crystallization.

      • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[5]

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating from a supersaturated solution too quickly. Impurities can also lower the melting point of the compound, leading to oiling out.

  • Solution:

    • Lower the Temperature of Dissolution: Try to dissolve the compound at a temperature below its melting point.

    • Solvent Choice: Switch to a lower-boiling point solvent.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages the formation of a more ordered crystal lattice.

    • Use a Solvent Mixture: Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly. A common mixture for indazole derivatives is ethanol/water.[5][6]

Data Presentation

Table 1: Comparison of Purification Methods for Indazole Derivatives

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Column Chromatography 60-90>98Applicable to a wide range of compounds and impurities; can separate isomers.Can be time-consuming and require large volumes of solvent; potential for sample decomposition on silica.
Recrystallization 70-95>99Can provide very high purity; scalable for large quantities.Highly dependent on finding a suitable solvent; may not effectively remove all impurities, especially isomers.

Table 2: Exemplary Solvent Systems for Purification of Indazole Derivatives

Derivative TypePurification MethodSolvent SystemPurity AchievedReference
1H-Indazole-3-carbonitrileColumn ChromatographyHexane/Ethyl Acetate (2:1)>97%[3]
Substituted 1-aryl-indazole-3-carboxamidesColumn Chromatographyn-hexane/Ethyl Acetate (30:1)Not specified[7]
5-amino-1-(2,2-dimethoxyethyl)-indazoleRecrystallizationTetrahydrofuran/Water (22:15)99.8%[6]
5-amino-1-(2-hydroxyethyl)-indazoleRecrystallizationAcetone/Water (3:1)99.5%[6]
5-amino-1-(2-hydroxyethyl)-indazoleRecrystallizationEthanol/Water (~1.4:1)99.6%[6]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will show clear separation between your desired compound (Rf ~0.2-0.4) and major impurities. A common starting point is a mixture of ethyl acetate and hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a column and allow it to pack evenly, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica surface. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude 3-aryl-1H-indazole-5-carbonitrile in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Begin eluting the column with the initial solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude Crude 3-aryl-1H-indazole-5-carbonitrile dissolve Dissolve in minimal 'good' solvent crude->dissolve tlc TLC analysis for solvent system crude->tlc add_poor Add 'poor' solvent till turbidity dissolve->add_poor heat Heat to clarify add_poor->heat cool_slow Slow cooling to room temperature heat->cool_slow cool_ice Cool in ice bath cool_slow->cool_ice filter Vacuum filtration cool_ice->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry pure_xtal Pure Crystalline Product dry->pure_xtal column Prepare silica gel column tlc->column load Load sample column->load elute Elute with gradient load->elute collect Collect fractions elute->collect pool Pool pure fractions collect->pool evaporate Evaporate solvent pool->evaporate pure_col Pure Product evaporate->pure_col

Caption: General experimental workflows for the purification of 3-aryl-1H-indazole-5-carbonitrile derivatives by recrystallization and column chromatography.

VEGFR-2 Signaling Pathway Inhibition by an Indazole Derivative

VEGFR2_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylates ATP ATP P P ADP ADP PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Activates Indazole 3-aryl-1H-indazole- 5-carbonitrile (Kinase Inhibitor) Indazole->VEGFR2 Inhibits ATP binding

References

Technical Support Center: Challenges in N-Alkylation of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of N-alkylation of substituted indazoles. Find troubleshooting guidance and answers to frequently asked questions to improve the regioselectivity and success of your reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of substituted indazoles and offers potential solutions to improve regioselectivity and overall reaction outcomes.

ProblemPotential Cause(s)Suggested Solution(s)
Poor N1/N2 Regioselectivity (Mixture of Isomers) Reaction conditions (base, solvent, temperature) are not optimal for directing the alkylation to a single nitrogen.- For N1-selectivity: Use sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF). This combination often favors the formation of the N1-alkylated product.[1][2][3][4][5] - For N2-selectivity: Explore Mitsunobu conditions or employ trifluoromethanesulfonic acid (TfOH) with diazo compounds, which have been shown to favor N2-alkylation.[6] - The choice of cation can be critical; for instance, cesium carbonate (Cs₂CO₃) has been used to achieve N1-selectivity, potentially through a chelation mechanism.[1][7][8]
Unexpected Regioselectivity Steric or electronic effects of the substituents on the indazole ring are influencing the reaction outcome.- Electron-withdrawing groups at the C7 position (e.g., NO₂, CO₂Me) can strongly direct alkylation to the N2 position.[1][2][3][4] - Bulky substituents at the C3 position can favor N1-alkylation.[2][5] - Consider the possibility of chelation control if your indazole has a coordinating group (e.g., ester) at the C3 or C7 position, which can direct the alkylation.[1]
Low Reaction Yield Incomplete reaction or side product formation.- Ensure anhydrous conditions, especially when using reactive bases like NaH.[1] - Optimize the reaction temperature. Some reactions may require heating to go to completion. For example, a reaction in dioxane with Cs₂CO₃ showed a significant yield increase when heated to 90 °C.[1][8] - The choice of alkylating agent can affect the yield. Primary alkyl halides and tosylates are often effective.[1][2]
Difficulty in Separating N1 and N2 Isomers The isomers have very similar physical properties.- If a mixture is unavoidable, careful optimization of chromatographic conditions (e.g., column stationary phase, eluent system) is necessary. - Consider derivatization of the mixture to facilitate separation, followed by removal of the directing group if possible.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of indazole N-alkylation?

A1: The regioselectivity of indazole N-alkylation is primarily influenced by a combination of factors:

  • Reaction Conditions: The choice of base and solvent is critical. For example, NaH in THF generally favors N1-alkylation, while conditions like Mitsunobu or TfOH with diazo compounds tend to favor N2-alkylation.[1][2][9][3][4][5][6]

  • Indazole Substituents: The electronic and steric nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups, particularly at the C7 position, can direct alkylation to the N2 position.[1][2][9][3][4][5]

  • Alkylating Agent: The nature and reactivity of the alkylating agent can also impact the N1/N2 ratio.[1][5]

  • Chelation: The presence of a coordinating group on the indazole can lead to chelation with the base's cation, thereby directing the alkylation.[1]

Q2: How can I favor N1-alkylation?

A2: To favor N1-alkylation, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method that has been shown to provide high N1-selectivity for a variety of indazoles.[1][2][3][4][5] The formation of a tight ion pair between the indazole anion and the sodium cation is believed to direct the alkylation to the N1 position. Another approach involves a two-step process of N1-acylation followed by reduction.[3]

Q3: How can I favor N2-alkylation?

A3: Several strategies can be employed to favor N2-alkylation:

  • Substituent Effects: Indazoles with electron-withdrawing substituents at the C7 position have been observed to undergo highly regioselective N2-alkylation.[1][2][9]

  • Reaction Conditions: The use of trifluoromethanesulfonic acid (TfOH) with diazo compounds as the alkylating agent can provide excellent N2-selectivity.[1][6] Mitsunobu conditions have also been shown to favor the N2-isomer.[1][3]

  • Catalysis: Metal-free, Brønsted acid-catalyzed alkylation using sulfoxonium ylides has been reported to afford excellent N2-selectivity.[10][11]

Q4: Does the tautomeric stability of indazole affect the alkylation outcome?

A4: Yes, the tautomeric equilibrium between 1H- and 2H-indazoles is a key factor. The 1H-indazole tautomer is generally more thermodynamically stable.[3][4][5][7][8][12][13] Conditions that allow for thermodynamic equilibration tend to favor the N1-alkylated product, which is often the more stable isomer.[3][4][5][12] Kinetically controlled reactions, on the other hand, can lead to the formation of the N2-product.[5]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF

This protocol is a widely used method for achieving high N1-regioselectivity.

  • To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.[1]

  • Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.[1]

  • The reaction is then stirred at room temperature or heated to 50 °C and monitored by TLC or LC-MS until the starting material is consumed.[1]

  • Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N1-alkylated indazole.[1]

Protocol 2: General Procedure for N2-Selective Alkylation using TfOH and Diazo Compounds

This method has been shown to provide high N2-selectivity.[1][6]

  • To a solution of the 1H-indazole (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add trifluoromethanesulfonic acid (TfOH, 0.04 mmol).[1]

  • The reaction mixture is stirred at 50 °C for the time indicated by reaction monitoring (e.g., TLC or LC-MS).[1]

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.[1]

  • The residue is purified by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure N2-alkylated indazole.[1]

Visual Guides

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_product Final Product start_indazole Substituted Indazole dissolve Dissolve Indazole start_indazole->dissolve start_reagents Alkylating Agent, Base, Solvent start_reagents->dissolve add_base Add Base dissolve->add_base add_alkylating_agent Add Alkylating Agent add_base->add_alkylating_agent react Stir/Heat add_alkylating_agent->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify product N-Alkylated Indazole purify->product

Caption: A generalized experimental workflow for N-alkylation of indazoles.

decision_tree cluster_n1 N1-Alkylation cluster_n2 N2-Alkylation start Desired Regioisomer? n1_conditions Use NaH in THF start->n1_conditions N1 n2_conditions Use TfOH/diazo or Mitsunobu start->n2_conditions N2 n1_substituent Consider bulky C3 substituent n1_conditions->n1_substituent n2_substituent Consider C7 electron-withdrawing group n2_conditions->n2_substituent

Caption: Decision workflow for achieving regioselective N-alkylation.

References

preventing homocoupling in Suzuki reactions of bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions of bromoindazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to preventing homocoupling and other common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it problematic for bromoindazole substrates?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1][2] This is particularly problematic in the synthesis of substituted indazoles as it consumes the valuable boronic acid, reduces the yield of the desired product, and complicates purification due to the structural similarities between the homocoupled byproduct and the target molecule.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main factors that promote boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) precatalysts.[1][2][3]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then facilitate the homocoupling of the boronic acid.[1][3][4]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product while being reduced to the active Pd(0) catalyst.[1][3][5]

Q3: How can I effectively remove dissolved oxygen from my reaction mixture?

A3: Rigorous degassing of the reaction solvent and mixture is crucial for preventing homocoupling.[6] Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes can displace dissolved oxygen.[1] A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[1][7]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective at removing dissolved gases.[1][6]

Q4: What is the role of ligands in preventing homocoupling?

A4: Ligands are critical for stabilizing the palladium catalyst and influencing its reactivity. To minimize homocoupling, it is advisable to use bulky, electron-rich phosphine ligands such as SPhos and XPhos.[1][5] The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired cross-coupling pathway.[5]

Q5: How does the choice of base affect homocoupling?

A5: The base is necessary to activate the boronic acid for transmetalation, but an improper choice can increase homocoupling.[5][8] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are less likely to promote side reactions.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Significant formation of boronic acid homocoupling byproduct 1. Presence of dissolved oxygen. 2. Use of a Pd(II) precatalyst. 3. Suboptimal choice of ligand.1. Rigorously degas all solvents and the reaction mixture using inert gas sparging or the freeze-pump-thaw method.[1][6] Maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[7] 2. Use a Pd(0) catalyst source like Pd(PPh₃)₄ or a precatalyst designed for clean generation of Pd(0), such as a Buchwald G3 or G4 precatalyst.[5] 3. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate the desired cross-coupling over homocoupling.[1]
Low yield of the desired substituted indazole product 1. Catalyst deactivation. 2. Incomplete reaction. 3. Formation of dehalogenated byproduct (indazole).1. Ensure the purity of all reagents and the dryness of the solvent.[1] Optimize the reaction temperature, as excessive heat can lead to catalyst decomposition.[1][6] 2. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.[1] 3. Use anhydrous and thoroughly degassed solvents and reagents to minimize proton sources.[6] Opt for a non-hydrated base like anhydrous K₃PO₄.[6]
Difficult purification of the final product 1. Co-elution of the desired product with the homocoupled byproduct.1. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation.[1] 2. Consider recrystallization as an alternative purification method.[1]

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for Suzuki-Miyaura reactions of bromoindazoles and related substrates, focusing on minimizing homocoupling and maximizing yield.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for a Bromo-Indazole Derivative [9]

EntryCatalyst (mol%)Base (equiv.)SolventTemp. (°C) / Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (10)K₂CO₃ (1.3)DMFReflux / 480
2PdCl₂(PPh₃)₂ (10)Cs₂CO₃ (1.3)DMFReflux / 480
3Pd(PPh₃)₄ (10)K₂CO₃ (1.3)Dioxane/EtOH/H₂O140 / 470
4Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140 / 470

Table 2: Effect of Different Bases on Suzuki Coupling of 3-Bromoindazole [10]

EntryBaseSolventTemp. (°C)Time (h)Yield (%)
1Cs₂CO₃Toluene1002425
2K₃PO₄Toluene1002420
3Cs₂CO₃1,4-Dioxane1002445
4Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)178
5K₂CO₃Dioxane/EtOH/H₂O140 (MW)175
6Na₂CO₃Dioxane/EtOH/H₂O140 (MW)145

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Bromoindazoles:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the bromoindazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a phosphine ligand (e.g., SPhos, 2-10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).[1][11]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol) via syringe.[1][10]

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol% or Pd(OAc)₂, 2-5 mol%) to the reaction mixture under a positive pressure of the inert gas.[1][11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and monitor the progress by TLC or LC-MS.[1][10][11]

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Quench the reaction and perform an aqueous workup. The organic layer is then dried and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][12]

Visualizations

G cluster_prep Reagent & Glassware Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification prep_reagents Combine Bromoindazole, Boronic Acid, Base, Ligand inert_atm Establish Inert Atmosphere (Purge with N₂ or Ar) prep_reagents->inert_atm prep_glassware Oven-dried Schlenk Flask prep_glassware->prep_reagents add_solvent Add Degassed Solvent inert_atm->add_solvent degas_mixture Degas Reaction Mixture (e.g., N₂ Sparging) add_solvent->degas_mixture add_catalyst Add Palladium Catalyst degas_mixture->add_catalyst heat_monitor Heat to Desired Temperature & Monitor (TLC, LC-MS) add_catalyst->heat_monitor quench Quench Reaction & Aqueous Workup heat_monitor->quench purify Purify Product (Column Chromatography) quench->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling of bromoindazoles.

G ArBr Ar-Br (Bromoindazole) oxidative_addition Oxidative Addition ArBr->oxidative_addition R_BOH2 R-B(OH)₂ (Boronic Acid) transmetalation Transmetalation R_BOH2->transmetalation homocoupling_step Homocoupling R_BOH2->homocoupling_step Pd0 Pd(0)Ln Pd0->oxidative_addition ArPdBr Ar-Pd(II)-Br(Ln) oxidative_addition->ArPdBr ArPdBr->transmetalation ArPdR Ar-Pd(II)-R(Ln) transmetalation->ArPdR reductive_elimination Reductive Elimination ArPdR->reductive_elimination reductive_elimination->Pd0 Regenerates Catalyst Ar_R Ar-R (Desired Product) reductive_elimination->Ar_R O2_PdII O₂ or Pd(II) precatalyst homocoupling_catalyst Pd(II) species O2_PdII->homocoupling_catalyst homocoupling_catalyst->homocoupling_step R_R R-R (Homocoupling Byproduct) homocoupling_step->R_R

Caption: Competing pathways of the desired Suzuki-Miyaura coupling and the undesired homocoupling side reaction.

References

Technical Support Center: Managing Regioselectivity in the Alkylation of 3-bromo-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the regioselectivity of the N-alkylation of 3-bromo-1H-indazole-5-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of this compound and offers potential solutions to improve regioselectivity.

Problem Potential Cause(s) Suggested Solution(s)
Poor N1/N2 Regioselectivity (Mixture of Isomers) Reaction conditions (base, solvent, temperature) are not optimal for directing the alkylation to a single nitrogen. The electronic properties of the 3-bromo and 5-cyano substituents may not strongly favor one position over the other under neutral or weakly basic conditions.For N1-selectivity: - Employ a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). This combination is widely reported to favor N1-alkylation for a variety of indazoles.[1][2][3][4][5] - Consider using cesium carbonate (Cs₂CO₃) in dioxane, which has also shown high N1-selectivity, particularly for 3-bromo-substituted indazoles.[1] For N2-selectivity: - Utilize Mitsunobu conditions (e.g., triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) with the corresponding alcohol of the desired alkyl group.[1][4][5] - Explore acid-catalyzed conditions, for instance, using trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with an appropriate alkylating agent like an alkyl 2,2,2-trichloroacetimidate.[6]
Low Reaction Yield Incomplete deprotonation of the indazole. Low reactivity of the alkylating agent. Side reactions or decomposition of starting material/product.- Ensure anhydrous conditions, as water will quench the base (especially NaH). - Use a slight excess of the base and alkylating agent (e.g., 1.1-1.2 equivalents). - Increase the reaction temperature, but monitor for potential decreases in regioselectivity. For NaH/THF conditions, temperatures around 50°C have been shown to improve yields.[7] - Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide/tosylate).
Difficulty in Separating N1 and N2 Isomers The polarity and physical properties of the two regioisomers are very similar.- Optimize chromatographic conditions. This may involve testing different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane/methanol), or using a different stationary phase (e.g., alumina). - If separation is consistently challenging, consider if derivatization of the mixture to facilitate separation is a viable option, followed by a deprotection step.
Unexpected Side Products O-alkylation if the reaction is performed on the corresponding indazole-5-carboxylic acid precursor. Dialkylation (though less common for indazoles).- Ensure the starting material is the carbonitrile and not the carboxylic acid, as the latter can lead to O-alkylation.[8] - Use a controlled stoichiometry of the alkylating agent to minimize the risk of dialkylation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing N1 vs. N2 alkylation in indazoles?

A1: The regioselectivity of indazole alkylation is a result of a complex interplay between several factors:

  • Tautomerism: Indazoles exist as two tautomers, the 1H- and 2H-forms. The 1H-tautomer is generally more thermodynamically stable.[2][4][7][9]

  • Kinetic vs. Thermodynamic Control: Reaction conditions determine whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the final products (thermodynamic control). N1-isomers are often the thermodynamically favored product, while N2-isomers can be the kinetically favored product under certain conditions.

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position and favor alkylation at N2. Conversely, bulky groups at the C3 position tend to favor N1 alkylation.[3]

  • Electronic Effects: Electron-withdrawing groups, especially at the C7 position, can increase the acidity of the N1-proton and direct alkylation to the N2 position.[2][4][5]

  • Reaction Conditions: The choice of base, solvent, counterion, and temperature are critical in directing the selectivity. For instance, the Na+ counterion in the NaH/THF system is believed to coordinate with the N2 atom, sterically blocking it and promoting N1 alkylation.[3][7]

Q2: For this compound, what is the expected influence of the substituents on regioselectivity?

A2: The 3-bromo group is expected to exert a moderate steric effect, which would generally favor alkylation at the N1 position. The 5-carbonitrile group is an electron-withdrawing group, but its influence on the N1/N2 acidity is less pronounced than a substituent at the C7 position. Therefore, while the electronic effect is present, the steric influence of the 3-bromo group and the choice of reaction conditions will likely be the dominant factors in determining the regioselectivity.

Q3: How can I definitively determine the structure of my N1 and N2 isomers?

A3: Unambiguous structure determination is typically achieved using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY). In the HMBC spectrum, the protons of the alkyl group at the N1 position will show a correlation to the C7a carbon of the indazole ring, while the protons of an N2-alkyl group will show a correlation to the C3 carbon.

Data Presentation

Table 1: Regioselectivity of Alkylation for Substituted Indazoles under Various Conditions

Indazole SubstrateAlkylating AgentBase/Solvent/ConditionsN1:N2 RatioApprox. Yield (%)
3-Bromo-1H-indazolen-pentyl bromideNaH / THF, RT to 50°CFavors N1-
3-Cyano-1H-indazolen-pentyl bromideNaH / THF, RT to 50°C3.4 : 1-
5-Cyano-1H-indazoleAlkyl chloridesK₂CO₃ / Ethyl acetateMixture of N1 & N275-90
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl tosylatesCs₂CO₃ / Dioxane, 90°C>99 : 1>90
Methyl 1H-indazole-3-carboxylaten-pentyl alcoholPPh₃, DEAD / THF, 0 to 50°C1 : 2.578 (combined)
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THF, RT to 50°C>99 : 191

Note: Data is compiled from studies on similarly substituted indazoles and serves as a predictive guide. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Selective N1-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is designed to favor the formation of the N1-alkylated product.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0°C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.[1]

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

This protocol is designed to favor the formation of the N2-alkylated product.

  • To a solution of this compound (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF), cool the mixture to 0°C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the N2- and N1-isomers.[4][10]

Visualizations

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products 3_bromo_indazole This compound N1_conditions NaH, THF (Thermodynamic Control) 3_bromo_indazole->N1_conditions Alkylation N2_conditions Mitsunobu (PPh3, DEAD) or Acid Catalyst (TfOH) (Kinetic Control) 3_bromo_indazole->N2_conditions Alkylation N1_product N1-alkylated product (Thermodynamically more stable) N1_conditions->N1_product Favored Pathway N2_product N2-alkylated product N2_conditions->N2_product Favored Pathway

Caption: Regioselective pathways in the alkylation of this compound.

G Start Start: This compound Deprotonation Deprotonation (e.g., NaH in THF) Start->Deprotonation Alkylation Addition of Alkylating Agent (R-X) Deprotonation->Alkylation Reaction Reaction at Controlled Temperature Alkylation->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated N1 or N2 Product Purification->Product

References

Technical Support Center: Troubleshooting Low Yields in Sonogashira Coupling of 3-Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in the Sonogashira coupling of 3-bromoindazoles. The following guides and frequently asked questions (FAQs) address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with a 3-bromoindazole is resulting in a low or no yield. What are the primary factors to investigate?

Low yields with 3-bromoindazoles in Sonogashira couplings can stem from several factors, primarily related to the lower reactivity of the C-Br bond compared to C-I bonds and potential catalyst inhibition by the indazole substrate itself. Key areas to troubleshoot include:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be efficient enough for the less reactive 3-bromoindazole.[1]

  • Reaction Conditions: Temperature, base, and solvent play a significant role and often need to be more forcing than with more reactive aryl halides.[2]

  • Reagent Quality: The purity and integrity of all reagents, including the catalyst, copper co-catalyst (if used), base, and solvent, are crucial for success.[3]

  • Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to unwanted side reactions like the homocoupling of the alkyne (Glaser coupling).[1][3]

  • Substrate-Specific Issues: The N-H proton of the indazole can potentially interfere with the reaction, and the nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.[1][4]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?

Glaser coupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[1][5] To minimize this:

  • Ensure Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][3]

  • Consider Copper-Free Conditions: The most direct way to eliminate copper-catalyzed homocoupling is to switch to a copper-free protocol.[1][5][6] These conditions may require different ligands and bases.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[7]

  • Use of a Hydrogen Atmosphere: In some instances, running the reaction under a diluted hydrogen atmosphere has been shown to reduce homocoupling.[8]

Q3: A black precipitate has formed in my reaction mixture. What is it, and what should I do?

The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst.[3] This leads to a loss of catalytic activity and, consequently, low yields. Potential causes include:

  • High Temperatures: While higher temperatures are often needed for aryl bromides, excessive heat can accelerate catalyst decomposition.[2]

  • Inappropriate Solvent: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[9]

  • Impurities: Impurities in the reagents or solvent can poison the catalyst and lead to its decomposition.[3]

To mitigate this, ensure high-purity reagents and solvents are used, and consider screening different solvents. If high temperatures are necessary, employing more robust ligands that stabilize the palladium center can be beneficial.

Q4: Should I protect the N-H of the indazole?

The acidic proton on the indazole nitrogen can potentially react with the base or organometallic intermediates. Furthermore, the nitrogen atoms can act as ligands for the palladium catalyst, leading to inhibition. While successful couplings with N-unprotected indazoles are possible, N-protection can often improve yields and reproducibility.[4][10]

  • When to Protect: If you are consistently observing low yields or a complex mixture of products, protecting the indazole nitrogen with a suitable group (e.g., Boc, SEM, or a simple alkyl group) is a recommended strategy to explore.

  • When Not to Protect: Some modern catalyst systems exhibit high tolerance for functional groups, and direct coupling on the unprotected indazole may be feasible, simplifying the overall synthetic route.[4] It is often a matter of empirical optimization.

Troubleshooting Guides

Issue 1: Low or No Conversion of 3-Bromoindazole

A lack of conversion is a common problem and requires a systematic approach to diagnose. Follow this workflow to identify the root cause.

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst 1. Evaluate Catalyst System - Is the catalyst active? - Is the ligand appropriate for a bromide? - Is catalyst loading sufficient? start->check_catalyst check_conditions 2. Assess Reaction Conditions - Is the temperature high enough? - Is the base strong enough? - Is the solvent appropriate? check_catalyst->check_conditions If catalyst is deemed appropriate solution_catalyst Action: - Use a fresh, active catalyst. - Switch to a more active ligand (e.g., bulky phosphines, NHCs). - Increase catalyst loading. check_catalyst->solution_catalyst Problem Identified check_reagents 3. Verify Reagent & Setup Quality - Are reagents pure and anhydrous? - Is the atmosphere truly inert? - Is the alkyne stable under the conditions? check_conditions->check_reagents If conditions are optimized solution_conditions Action: - Increase temperature (e.g., 80-120 °C). - Use a stronger base (e.g., DBU, K2CO3). - Screen alternative solvents (e.g., Toluene, Dioxane, DMF). check_conditions->solution_conditions Problem Identified check_substrate 4. Consider Substrate-Specific Issues - Is N-H proton interfering? - Is the indazole inhibiting the catalyst? check_reagents->check_substrate If reagents and setup are sound solution_reagents Action: - Use fresh, high-purity reagents. - Distill amine bases; use anhydrous solvents. - Rigorously degas the reaction mixture. check_reagents->solution_reagents Problem Identified solution_substrate Action: - Protect the indazole N-H group (e.g., with Boc). - Use a catalyst system known to be tolerant of N-heterocycles. check_substrate->solution_substrate Problem Identified end_point Improved Yield solution_catalyst->end_point solution_conditions->end_point solution_reagents->end_point solution_substrate->end_point

Caption: Troubleshooting workflow for low yields in Sonogashira couplings.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key quantitative data for optimizing the Sonogashira coupling of 3-bromoindazoles. These are starting points, and empirical optimization for each specific substrate is recommended.

ParameterTypical RangeConsiderations for 3-Bromoindazoles
Palladium Catalyst 1-5 mol%Pd(PPh₃)₄, PdCl₂(PPh₃)₂.[6][11] For less reactive substrates, consider more active catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[11][12]
Copper(I) Co-catalyst 2-10 mol%CuI is standard.[13] Omit for copper-free protocols to avoid homocoupling.
Ligand 2-10 mol%Triphenylphosphine is common. Others like dppf may offer better results for challenging substrates.[2]
Base 2-5 equivalentsAmine bases (e.g., Et₃N, DIPEA) are common.[3][13] Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) may be required, especially in copper-free systems.[4][12]
Solvent -THF, Toluene, DMF, Dioxane, or neat amine.[4][13] The solvent must dissolve all components.[14] Toluene or Dioxane can sometimes be superior to THF to avoid catalyst decomposition.[4][9]
Temperature 25 - 120 °C3-Bromoindazoles will likely require heating (60-120 °C) to achieve a reasonable reaction rate.[2][15]
Alkyne Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the alkyne is typically used to drive the reaction to completion.[13]

Experimental Protocols

General Protocol for Sonogashira Coupling of a 3-Bromoindazole

This is a generalized procedure and may require optimization for specific substrates.[13]

Materials:

  • 3-Bromoindazole derivative (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.05 eq)

  • CuI (0.10 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous, degassed Toluene or DMF

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 3-bromoindazole, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine.[16] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualization of Key Processes

Sonogashira Catalytic Cycle

Understanding the catalytic cycle can help in troubleshooting. For instance, a failure in the oxidative addition step might suggest the need for a more active catalyst or higher temperature.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex_A Ar-Pd(II)(X)L₂ (Complex A) pd0->pd_complex_A Oxidative Addition (Ar-X) pd_complex_B Ar-Pd(II)(C≡CR)L₂ (Complex B) pd_complex_A->pd_complex_B Transmetalation pd_complex_B->pd0 Reductive Elimination product Ar-C≡CR (Product) pd_complex_B->product cu_acetylide Cu-C≡CR (Copper Acetylide) cu_acetylide->pd_complex_A Transfers Acetylide terminal_alkyne H-C≡CR (Terminal Alkyne) terminal_alkyne->cu_acetylide + Cu(I), Base

Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

References

dehalogenation byproducts in 3-bromo-1H-indazole-5-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-bromo-1H-indazole-5-carbonitrile

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the formation of dehalogenation byproducts during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common dehalogenation byproduct observed in reactions with this compound?

A1: The most common dehalogenation byproduct is 1H-indazole-5-carbonitrile . This occurs when the bromine atom at the C3 position is replaced by a hydrogen atom, a process often referred to as hydrodehalogenation. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1]

Q2: What are the primary causes of dehalogenation in my palladium-catalyzed cross-coupling reaction?

A2: Dehalogenation is a common side reaction in palladium-catalyzed couplings and can be attributed to several factors:[1]

  • Hydride Source: The presence of a hydride source that intercepts a palladium intermediate in the catalytic cycle is the direct cause. Common hydride sources include solvents (e.g., alcohols), bases (e.g., residual hydroxides or alkoxides), or impurities in reagents like boronic acids.

  • Catalyst System: Certain palladium catalysts and ligands may be more prone to promoting dehalogenation pathways.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of byproduct formation.[2]

  • Substrate Reactivity: The electronic properties of the this compound substrate can influence its susceptibility to side reactions.

Q3: How does the dehalogenation pathway compete with the desired cross-coupling reaction?

A3: In a typical Suzuki-Miyaura catalytic cycle, the aryl bromide undergoes oxidative addition to the Pd(0) catalyst. The resulting Ar-Pd(II)-Br intermediate is supposed to undergo transmetalation with the boronic acid. However, if a hydride source is present, it can react with the intermediate, leading to reductive elimination of the dehalogenated product (Ar-H) and regenerating the Pd(0) catalyst. This parasitic cycle competes directly with the productive cross-coupling pathway.

Q4: What analytical methods are recommended for detecting and quantifying the 1H-indazole-5-carbonitrile byproduct?

A4: The most effective methods for monitoring the reaction and identifying byproducts are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for reaction monitoring. It allows for the separation of the starting material, desired product, and the dehalogenated byproduct, while the mass spectrometer confirms their identities based on their respective mass-to-charge ratios.

  • High-Performance Liquid Chromatography (HPLC): An HPLC with a UV detector can be used to quantify the relative percentages of all components in the crude reaction mixture, providing an accurate measure of byproduct formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can also be used. The disappearance of the characteristic signals for the bromo-indazole and the appearance of new signals corresponding to 1H-indazole-5-carbonitrile can be used for quantification if an internal standard is used.

Troubleshooting Guide: Dehalogenation Byproducts

This guide provides specific solutions to minimize the formation of 1H-indazole-5-carbonitrile during palladium-catalyzed cross-coupling reactions.

Problem: Significant formation (>5%) of 1H-indazole-5-carbonitrile byproduct.

Below is a troubleshooting workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start High Dehalogenation Observed catalyst Evaluate Catalyst System start->catalyst base Assess Base & Conditions catalyst->base If problem persists reagents Check Reagent Quality base->reagents If problem persists temp_time Optimize Temp & Time reagents->temp_time If problem persists solution Problem Resolved temp_time->solution Successful Optimization cat_detail Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Increase catalyst loading slightly. cat_detail->catalyst base_detail Use anhydrous K₃PO₄ or Cs₂CO₃. Ensure base is finely ground. Use anhydrous, aprotic solvents. base_detail->base reagent_detail Use high-purity boronic acid/ester. Check for protodeboronation. reagent_detail->reagents temp_time_detail Lower reaction temperature. Monitor reaction closely by LC-MS and stop when complete. temp_time_detail->temp_time

Caption: Troubleshooting workflow for minimizing dehalogenation.

Detailed Troubleshooting Steps
Potential Cause Recommended Solution Rationale
1. Inappropriate Catalyst/Ligand Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) paired with a suitable palladium precursor like Pd₂(dba)₃ or use a pre-catalyst such as XPhos Pd G3.[3]Bulky ligands can accelerate the reductive elimination step of the desired product, making the competing dehalogenation pathway less favorable.[3]
2. Base Selection and Quality Use anhydrous, finely ground inorganic bases like K₃PO₄ or Cs₂CO₃.[3] Avoid bases like NaOH, KOH, or alkoxides which can either act as or generate hydride sources.The strength and nature of the base are critical.[3] K₃PO₄ and Cs₂CO₃ are effective and have a lower propensity to cause dehalogenation compared to other bases, especially in the presence of trace water.
3. Solvent Effects Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or DME. If a co-solvent is necessary, minimize the amount of water or avoid protic solvents like ethanol altogether. Ensure all solvents are properly degassed.[1]Protic solvents can be a source of hydrides. Oxygen can deactivate the catalyst, leading to longer reaction times and more side products.[1]
4. Suboptimal Temperature or Time Lower the reaction temperature in 5-10 °C increments. Monitor the reaction progress closely by TLC or LC-MS every 1-2 hours and stop the reaction as soon as the starting material is consumed.[1][2]High temperatures can promote catalyst decomposition and increase the rate of side reactions, including dehalogenation.[2]
5. Poor Reagent Quality Use highly pure boronic acids or boronate esters. If possible, purchase from a reputable supplier or recrystallize before use.Impurities in the organoboron reagent, particularly from its synthesis, can sometimes act as hydride donors. Protodeboronation of the reagent is also a competing side reaction that can be exacerbated by excess water or high temperatures.[2]

Quantitative Data Summary

Reaction: this compound + (4-methoxyphenyl)boronic acid

Entry Catalyst (mol%) Base (2 equiv) Solvent Temp (°C) Time (h) Product Yield (%) Byproduct Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)100126525
2PdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O (4:1)100127815
3Pd₂(dba)₃ (2) / XPhos (4)K₃PO₄Toluene90892<5
4XPhos Pd G3 (3)K₃PO₄Toluene90695 <2
5Pd(PPh₃)₄ (5)NaOEtEthanol80121580

Data is illustrative and intended to guide optimization efforts.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an arylboronic acid, aimed at minimizing dehalogenation.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the desired product.

Protocol 2: Reaction Monitoring by LC-MS
  • Sample Preparation: Quench a small aliquot (approx. 10 µL) of the reaction mixture in 1 mL of acetonitrile or methanol. Vortex and filter through a syringe filter or centrifuge to remove solids.

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to 95% B over several minutes, hold, and then return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Conditions (Typical):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Scan for the expected m/z values:

      • This compound: [M+H]⁺ ≈ 222.0/224.0 (characteristic isotopic pattern for bromine).

      • 1H-indazole-5-carbonitrile (Byproduct): [M+H]⁺ ≈ 144.1.

      • Desired Product: [M+H]⁺ = (Mass of 1H-indazole-5-carbonitrile - H + Mass of coupled group) + H.

Visualization of Catalytic Pathways

The following diagram illustrates the Suzuki-Miyaura catalytic cycle and the competing hydrodehalogenation pathway.

Suzuki_Cycle Suzuki Coupling vs. Dehalogenation Pathway pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)L₂-X oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal dehalogenation Hydrodehalogenation (Side Reaction) pd2_complex->dehalogenation pd2_aryl Ar-Pd(II)L₂-R transmetal->pd2_aryl reductive_elim Reductive Elimination pd2_aryl->reductive_elim reductive_elim->pd0  Productive Cycle product Ar-R (Desired Product) reductive_elim->product pd2_hydride Ar-Pd(II)L₂-H dehalogenation->pd2_hydride reductive_elim_h Reductive Elimination pd2_hydride->reductive_elim_h reductive_elim_h->pd0  Parasitic Cycle byproduct Ar-H (Byproduct) reductive_elim_h->byproduct arx Ar-X (this compound) arx->oxidative_add rb_oh2 R-B(OH)₂ rb_oh2->transmetal base Base base->transmetal hydride [H⁻] Source (Solvent, Base, etc.) hydride->dehalogenation

Caption: Competing pathways in the Suzuki-Miyaura reaction.

References

Technical Support Center: Regioselective Alkylation of 3-bromo-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the N-alkylation of 3-bromo-1H-indazole-5-carbonitrile. The choice of base is a critical parameter that dictates the regioselectivity between the N1 and N2 positions.

Frequently Asked Questions (FAQs)

Q1: Why is controlling N1 versus N2 alkylation of this compound important?

A1: The indazole scaffold is a privileged structure in medicinal chemistry. The specific regioisomer (N1 or N2 alkylated) can exhibit vastly different biological activities, pharmacokinetic properties, and toxicological profiles. Therefore, achieving high regioselectivity is crucial for synthesizing specific, biologically active molecules and ensuring the purity of drug candidates.[1]

Q2: What are the primary factors influencing N1 vs. N2 regioselectivity in the alkylation of this substrate?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Choice of Base and Solvent: This is a primary determinant. Strong, non-coordinating bases in non-polar aprotic solvents tend to favor N1 alkylation, while weaker bases in polar aprotic solvents may give mixtures.[2][3][4]

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): The N1-substituted indazole is generally the thermodynamically more stable isomer.[1][3] Conditions that allow for equilibration will favor this product. Conversely, kinetically controlled reactions may favor the N2 isomer.[5]

  • Steric and Electronic Effects of Substituents: The 3-bromo substituent on the indazole ring sterically hinders the N2 position, which can favor alkylation at the N1 position.[1][6]

  • Nature of the Electrophile: The alkylating agent itself can also influence the regioselectivity.[1]

Q3: I am observing a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 product?

A3: To enhance N1 selectivity, you should employ conditions that favor thermodynamic control. The most widely recommended system is using sodium hydride (NaH), a strong, non-nucleophilic base, in an aprotic solvent like tetrahydrofuran (THF).[2][4][7] This combination has demonstrated high N1 regioselectivity for a variety of substituted indazoles.[7] The sodium cation is thought to coordinate with the N2 atom, further hindering attack at that position.[4]

Q4: Under what conditions is N2-alkylation favored?

A4: Selective N2-alkylation is often achieved under acidic conditions, which proceed via a different mechanism.[8][9] For instance, using trifluoromethanesulfonic acid (TfOH) as a catalyst with an alkyl 2,2,2-trichloroacetimidate as the alkylating agent has been shown to be highly selective for the N2 position.[9][10] The Mitsunobu reaction is another common method that often shows a preference for the N2 isomer.[2][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low N1:N2 Ratio (Mixture of Isomers) The base and solvent system is not optimal for N1 selectivity. Weaker bases like K₂CO₃ in DMF are known to produce mixtures.[3][12]Switch to a stronger base and less polar solvent. The combination of NaH in THF is highly recommended for maximizing N1 selectivity.[1][2]
Poor or No Reaction The base may not be strong enough to fully deprotonate the indazole. The reaction temperature may be too low.Ensure anhydrous conditions. If using NaH, allow sufficient time for deprotonation before adding the alkylating agent. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[1]
Desired N2 isomer is the minor product Standard basic conditions favor the thermodynamically more stable N1 isomer.To favor the N2 isomer, consider switching to acidic conditions using a catalyst like TfOH or employing the Mitsunobu protocol .[9][11]
Difficulty Separating N1 and N2 Isomers The isomers can have very similar polarities.Purification by flash column chromatography is the standard method. Optimization of the solvent system for chromatography is critical for achieving good separation.

Data Summary: Impact of Base on N1 vs. N2 Selectivity

The following table summarizes typical outcomes for the alkylation of substituted indazoles based on the choice of base and solvent.

BaseSolventTypical OutcomeControl TypeReference(s)
NaH THFHigh N1 Selectivity (>99% in some cases)Thermodynamic[2][7]
K₂CO₃ DMFMixture of N1 and N2 isomers (e.g., 58:42 N1:N2)Mixed[12][13]
Cs₂CO₃ DMFMixture, often with a slight preference for N1Mixed[6]
TfOH (catalyst) DioxaneHigh N2 SelectivityKinetic[8][9]
Mitsunobu (DIAD/PPh₃) THFN2 selective (e.g., 1:2.5 N1:N2)Kinetic[2][11]

Experimental Protocols

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position using sodium hydride in tetrahydrofuran.[1]

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) to anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the resulting suspension to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.1 - 1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) as needed. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.

Protocol 2: Selective N2-Alkylation (Acidic Conditions)

This protocol is a general method for achieving N2 selectivity using an acid catalyst.[9]

  • Preparation: To a solution of this compound (1.0 eq) and the desired alkyl 2,2,2-trichloroacetimidate (1.5 eq) in an anhydrous solvent such as dioxane, add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq) at room temperature under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired N2-alkylated product.

Visualization of N1 vs. N2 Alkylation Pathways

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_pathways Alkylation Pathways cluster_products Products Indazole This compound Base Base (e.g., NaH, K2CO3) Indazole->Base Deprotonation Acid Acidic Catalyst (e.g., TfOH) Indazole->Acid Protonation Anion Indazolide Anion Base->Anion Generates Protonated Protonated Indazole Acid->Protonated Activates N1_Product N1-Alkylated Product (Thermodynamic) Anion->N1_Product R-X (Favored Pathway) N2_Product N2-Alkylated Product (Kinetic) Anion->N2_Product R-X (Minor Pathway) Protonated->N2_Product R-X (Favored Pathway)

Caption: Logical workflow for N1 vs. N2 alkylation based on reaction conditions.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 3-bromo-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the palladium-catalyzed cross-coupling of 3-bromo-1H-indazole-5-carbonitrile. The guidance provided is based on established principles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with related substrates. Due to the electron-withdrawing nature of the nitrile group, optimization of the suggested conditions for your specific coupling partners is highly recommended.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium-catalyzed cross-coupling reaction should I choose for my desired product?

A1: The choice of reaction depends on the bond you intend to form at the 3-position of the indazole ring:

  • Suzuki-Miyaura Coupling: For forming a carbon-carbon (C-C) bond with an aryl, heteroaryl, or vinyl group. This reaction utilizes an organoboron reagent (boronic acid or boronic ester).

  • Buchwald-Hartwig Amination: For forming a carbon-nitrogen (C-N) bond with a primary or secondary amine.[1][2]

  • Sonogashira Coupling: For forming a carbon-carbon (C-C) bond with a terminal alkyne.[3]

Q2: How does the nitrile group on the indazole ring affect the coupling reaction?

A2: The electron-withdrawing nitrile group at the 5-position is expected to increase the reactivity of the this compound towards oxidative addition to the palladium(0) catalyst. This is generally favorable for the rate-limiting step in many cross-coupling reactions.[4] However, it can also influence side reactions and the stability of intermediates.

Q3: Is N-protection of the indazole required for these coupling reactions?

A3: While some cross-coupling reactions on indazoles can proceed without N-protection, it is often advantageous to protect the indazole nitrogen.[3] Protection can improve solubility, prevent side reactions at the N-H group, and lead to higher and more reproducible yields. Common protecting groups for indazoles include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).

Q4: What are the most common palladium catalysts and ligands for these reactions?

A4: A variety of palladium sources and phosphine ligands can be used. The optimal choice depends on the specific coupling partners and reaction type.

  • For Suzuki-Miyaura: Pd(PPh₃)₄ and PdCl₂(dppf) are common starting points. For challenging couplings, more electron-rich and bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos may be beneficial.[5]

  • For Buchwald-Hartwig: Catalyst systems have evolved through generations. Modern systems often employ bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos, which are effective for a wide range of amines.[2]

  • For Sonogashira: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[3] Copper-free conditions have also been developed.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive catalyst. 2. Poor choice of base or solvent. 3. Degradation of boronic acid (protodeboronation). 4. Insufficient reaction temperature or time.1. Use a fresh batch of catalyst and ensure anaerobic conditions. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water). 3. Use the boronic acid promptly after purchase or synthesis, or consider using a more stable boronate ester (e.g., pinacol ester). 4. Increase the reaction temperature in increments and monitor the reaction progress by TLC or LC-MS.
Formation of Homocoupled Byproducts 1. Reaction temperature is too high. 2. Inefficient oxidative addition or transmetalation.1. Lower the reaction temperature. 2. Screen different ligands to optimize the catalytic cycle.
Hydrodehalogenation (Bromine replaced by Hydrogen) 1. Presence of water and a strong base. 2. Inefficient transmetalation.1. Use anhydrous solvents and a milder base. 2. Optimize the ligand and reaction temperature.
Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inappropriate catalyst/ligand combination for the amine. 2. Incorrect base strength. 3. Catalyst inhibition by the substrate or amine.1. Consult literature for recommended ligands for your class of amine (primary, secondary, hindered, etc.). Bulky biarylphosphine ligands are often a good choice. 2. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for base-sensitive substrates. 3. Increase catalyst loading or try a different ligand.
Hydrodehalogenation of the Aryl Bromide 1. β-hydride elimination from the amido-palladium intermediate. 2. Catalyst decomposition.1. Use a bulkier phosphine ligand to promote reductive elimination over β-hydride elimination. 2. Ensure rigorous anaerobic conditions and use purified reagents and solvents.
Diarylation of Primary Amines 1. High reaction temperature or prolonged reaction time. 2. High concentration of the aryl bromide.1. Lower the reaction temperature and monitor for completion. 2. Use a slight excess of the primary amine.
Sonogashira Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Deactivation of the palladium or copper catalyst. 2. Inappropriate base or solvent.1. Ensure strict anaerobic conditions to prevent oxidation of the catalysts. Use fresh reagents. 2. An amine base such as triethylamine or diisopropylethylamine is typically used, often as the solvent or co-solvent.
Homocoupling of the Alkyne (Glaser Coupling) 1. Presence of oxygen. 2. High concentration of the copper catalyst.1. Thoroughly degas all solvents and reagents. 2. Reduce the amount of the copper co-catalyst.
Decomposition of the Alkyne 1. High reaction temperature.1. Run the reaction at a lower temperature, even if it requires a longer reaction time.

Data Presentation: Catalyst and Condition Screening for Bromo-Indazole Analogs

The following tables summarize reaction conditions from literature for the coupling of various bromo-indazoles. These can serve as a starting point for the optimization of your reaction with this compound.

Table 1: Suzuki-Miyaura Coupling of Bromo-Indazoles

Indazole SubstrateCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80285[6]
5-bromo-1H-indazole-3-carboxylic acid methyl esterN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80470[7]
3-iodo-N-Boc indazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O120 (MW)0.67>80[8]

Table 2: Buchwald-Hartwig Amination of Bromo-Aromatics

Aryl BromideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
BromobenzeneMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene100694[9]
4-BromotolueneAnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1002498
1-Bromo-4-nitrobenzenePyrrolidinePd(OAc)₂ (1)P(t-Bu)₃ (2)NaOtBuToluene80299

Table 3: Sonogashira Coupling of Bromo-Arenes

Aryl BromideAlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Bromo-1,2-dionePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NEt₃NReflux188[3]
4-IodotoluenePhenylacetylenePd on alumina (5%)Cu₂O on alumina (0.1%)-THF/DMA7572<2[10]
IodobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NToluene70695

Experimental Protocols (General Procedures for Analogous Substrates)

General Procedure for Suzuki-Miyaura Coupling of a Bromo-Indazole Derivative: [6]

  • To a reaction vessel, add the bromo-indazole (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2-3 equiv).

  • Add the solvent (e.g., dioxane/water 4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide: [9]

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the aryl bromide (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

General Procedure for Sonogashira Coupling of an Aryl Bromide: [3]

  • To a reaction flask, add the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at the desired temperature (can range from room temperature to reflux) until completion.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Signaling Pathways and Experimental Workflows

Indazole derivatives are of significant interest in drug development as they can act as inhibitors of various protein kinases involved in cell signaling pathways implicated in cancer.

PI3K/Akt/mTOR Signaling Pathway

Many indazole-based compounds have been developed as inhibitors of the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[11][12][13]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indazole Indazole-based Inhibitor Indazole->PI3K Indazole->AKT Indazole->mTORC1 PTEN PTEN PTEN->PIP3

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by indazole derivatives.

VEGFR-2 Signaling Pathway

Indazole derivatives, such as axitinib, are known inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is critical for tumor growth.[14][15][16]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK AKT Akt PI3K->AKT Angiogenesis Angiogenesis & Cell Survival ERK->Angiogenesis AKT->Angiogenesis Indazole Indazole-based Inhibitor Indazole->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition by indazole-based compounds.

General Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow start Start setup Reaction Setup: - Add reagents & solvent - Degas mixture start->setup reaction Run Reaction: - Add catalyst - Heat & stir setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench reaction - Extraction & washing monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Technical Support Center: Palladium Residue Removal from 3-Substituted Indazole-5-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium residues from 3-substituted indazole-5-carbonitriles. This resource addresses common challenges encountered during the purification of these pharmaceutically relevant compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my 3-substituted indazole-5-carbonitrile important?

A1: Palladium is a heavy metal catalyst commonly used in cross-coupling reactions to synthesize complex organic molecules like your target compound.[1][2] However, residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated by bodies like the ICH (International Council for Harmonisation) due to its potential toxicity.[3] Failure to reduce palladium levels to acceptable limits (typically < 10 ppm) can lead to batch rejection and significant delays in drug development.[3]

Q2: I've performed a standard aqueous work-up and recrystallization, but my palladium levels are still high. Why?

A2: Standard purification techniques like aqueous washes and recrystallization are often insufficient for removing palladium residues, especially with nitrogen-containing heterocycles like indazoles.[3] The nitrogen atoms in the indazole ring and the nitrile group can act as ligands, forming stable complexes with palladium, which can co-precipitate with your product during crystallization.

Q3: What are the most effective methods for removing palladium from compounds like mine?

A3: The most effective methods typically involve the use of metal scavengers. These are materials that selectively bind to the palladium, allowing for its removal by filtration.[2][4] Commonly used scavengers include:

  • Thiol-functionalized silica gels (e.g., SiliaMetS® Thiol): These are highly effective for a broad range of palladium species (Pd(0) and Pd(II)) and are widely used in the pharmaceutical industry.[5]

  • Triaminotriazine (TMT)-based scavengers: These are also very effective, particularly when used in combination with activated carbon.

  • Activated Carbon: A cost-effective option, though it can sometimes lead to product loss due to non-specific adsorption.[6]

  • Other specialized scavengers: Depending on the specific nature of your compound and the palladium species present, other scavengers like those based on cysteine or dimercaptotriazine (DMT) might be more effective.

Q4: How do I choose the right scavenger for my 3-substituted indazole-5-carbonitrile?

A4: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the functional groups on your molecule. For indazole derivatives, the presence of nitrogen and nitrile functionalities suggests that a scavenger with a high affinity for palladium complexed with heteroatoms would be beneficial. A screening of a small panel of scavengers is the most effective approach to identify the optimal one for your specific compound.

Q5: How can I minimize product loss during the scavenging process?

A5: Product loss can occur due to non-specific adsorption onto the scavenger, especially with activated carbon.[6] To minimize this:

  • Optimize scavenger amount: Use the minimum amount of scavenger required to achieve the desired palladium level.

  • Choose a selective scavenger: Silica-based scavengers are often more selective than activated carbon.[4]

  • Wash the scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.

Troubleshooting Guides

Problem 1: High Palladium Levels (>100 ppm) After Scavenging
Possible Cause Troubleshooting Steps
Strong Palladium-Product Chelation The indazole and nitrile moieties may be strongly coordinating to the palladium, making it less accessible to the scavenger. 1. Increase Scavenging Temperature: Gently heating the mixture (e.g., to 40-60 °C) can sometimes help to break the Pd-product complex and facilitate scavenging. Monitor for product degradation. 2. Increase Scavenging Time: Extend the treatment time to allow for complete binding of the palladium to the scavenger. 3. Use a Stronger Scavenger: Switch to a scavenger with a higher affinity for palladium, such as a combination of SiliaMetS® Thiol and Thiourea.[4]
Incorrect Scavenger Selection The chosen scavenger may not be effective for the specific form of palladium (e.g., Pd(0) vs. Pd(II)) present in your reaction mixture. 1. Perform a Scavenger Screen: Test a small panel of scavengers with different functionalities (e.g., thiol, amine, TMT) to identify the most effective one. 2. Consider a Combination Approach: A mixture of scavengers (e.g., a thiol-based scavenger and activated carbon) can sometimes be more effective than a single scavenger.
Insufficient Scavenger Amount The amount of scavenger used may be insufficient to bind all the residual palladium. 1. Calculate Scavenger Equivalents: Base the amount of scavenger on the initial amount of palladium catalyst used in the reaction. A common starting point is 5-10 weight equivalents of scavenger relative to the product. 2. Increase Scavenger Loading: Incrementally increase the amount of scavenger and monitor the impact on palladium levels.
Poor Mass Transfer Inefficient mixing can lead to incomplete contact between the dissolved palladium species and the solid scavenger. 1. Ensure Vigorous Stirring: Maintain adequate agitation throughout the scavenging process. 2. Consider a Flow Chemistry Setup: For larger scale operations, passing the solution through a cartridge packed with the scavenger can improve efficiency.
Problem 2: Significant Product Loss (>10%) After Scavenging
Possible Cause Troubleshooting Steps
Non-Specific Adsorption to Scavenger The product itself may be adsorbing to the surface of the scavenger, leading to lower yields. 1. Switch to a More Selective Scavenger: Move from activated carbon to a functionalized silica scavenger, which generally exhibits higher selectivity. 2. Optimize Scavenger Loading: Use the minimum effective amount of scavenger. 3. Thoroughly Wash the Scavenger: After filtration, wash the scavenger cake with several portions of the process solvent to recover adsorbed product.
Product Instability The scavenging conditions (e.g., elevated temperature, prolonged time) may be causing degradation of your 3-substituted indazole-5-carbonitrile. 1. Monitor Product Purity: Analyze the product by HPLC or LC-MS before and after scavenging to check for the formation of impurities. 2. Reduce Scavenging Temperature and Time: Optimize for the mildest conditions that still provide effective palladium removal.
Co-precipitation If the scavenging process induces precipitation of the product, it may be lost during filtration. 1. Check Product Solubility: Ensure your product is fully dissolved in the chosen solvent at the scavenging temperature. 2. Filter at the Scavenging Temperature: If the product has limited solubility at room temperature, perform the filtration while the solution is still warm.

Data Presentation

The following tables summarize quantitative data from case studies on palladium removal from nitrogen-containing heterocyclic compounds, which can serve as a guide for experiments with 3-substituted indazole-5-carbonitriles.

Table 1: Comparison of Palladium Scavenger Performance

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsCompound TypeReference
SiliaMetS® Thiol>1,300250 wt%, 35°C, 17 hNaphthalenepiperazine HCl[5]
SiliaMetS® Thiol & Thiourea mix2,400≤ 1610 wt%, conditions not specifiedDrug Candidate for Brain Cancer[4]
Activated Carbon (Darco KB-B)300<10.2 wt, 45°C, 18 hPharmaceutical Intermediate[6]
MP-TMT~800<105 equiv., RT, overnightBiaryl Product[2]
N-acetyl cysteine wash8,60097530-40°C, 64 hPharmaceutical Intermediate[3]
SEM-2693829030-40°C, 22 hPharmaceutical Intermediate[3]

Table 2: Effect of Scavenger Loading and Time

ScavengerLoadingTime (h)Initial Pd (ppm)Final Pd (ppm)Reference
Polystyrene-bound TMT0.8 wt%1515503[6]
Polystyrene-bound TMT0.8 wt%321550<3[6]
SiliaMetS® Thiol0.15 w/w24~2000<50[7]
Activated Carbon2g / 10mL16500~65[6]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using Functionalized Silica Gel (e.g., SiliaMetS® Thiol)
  • Dissolve the Crude Product: Dissolve the crude 3-substituted indazole-5-carbonitrile in a suitable organic solvent (e.g., THF, EtOAc, Toluene) at a concentration of 5-10 volumes (mL of solvent per gram of product).

  • Add the Scavenger: Add the recommended amount of the functionalized silica scavenger (typically 5-10 wt% relative to the crude product). For an initial screening, using 4 equivalents relative to the initial palladium catalyst is a good starting point.

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40 °C) for a period of 2 to 24 hours. The optimal time should be determined by monitoring the palladium levels.

  • Filter the Mixture: Filter the mixture through a pad of celite to remove the scavenger.

  • Wash the Filter Cake: Wash the filter cake with a small amount of the fresh solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Submit a sample of the purified product for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the final palladium concentration.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Dissolve the Crude Product: Dissolve the crude 3-substituted indazole-5-carbonitrile in a suitable organic solvent.

  • Add Activated Carbon: Add activated carbon (typically 10-20 wt% relative to the crude product).

  • Stir the Slurry: Stir the resulting slurry at room temperature or a slightly elevated temperature for 1 to 18 hours.

  • Filter through Celite: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can sometimes pass through standard filter paper.

  • Wash the Filter Cake: Wash the celite and carbon cake thoroughly with the solvent to minimize product loss.

  • Concentrate the Filtrate: Concentrate the filtrate to obtain the purified product.

  • Analyze for Residual Palladium: Determine the final palladium concentration by ICP-MS.

Protocol 3: ICP-MS Sample Preparation for Palladium Quantification
  • Accurately Weigh the Sample: Accurately weigh approximately 10-50 mg of the purified 3-substituted indazole-5-carbonitrile into a clean digestion vessel.

  • Acid Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid (typically in a 3:1 ratio) to the vessel.

  • Microwave Digestion: Subject the sample to microwave digestion using a validated program to ensure complete dissolution of the organic matrix and the palladium residues.

  • Dilution: After cooling, dilute the digested sample to a known volume with deionized water.

  • Analysis: Analyze the diluted sample by ICP-MS against a calibrated set of palladium standards.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude 3-Substituted Indazole-5-carbonitrile (High Pd Content) scavenging Palladium Scavenging (e.g., SiliaMetS® Thiol or Activated Carbon) start->scavenging filtration Filtration scavenging->filtration concentration Solvent Removal filtration->concentration waste Scavenger with Bound Palladium filtration->waste analysis ICP-MS Analysis concentration->analysis final_product Purified Product (<10 ppm Pd) analysis->final_product

Caption: Experimental workflow for palladium removal.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start High Palladium After Scavenging? cause1 Strong Pd-Product Chelation start->cause1 Yes cause2 Incorrect Scavenger start->cause2 Yes cause3 Insufficient Scavenger start->cause3 Yes cause4 Poor Mass Transfer start->cause4 Yes end Achieve Low Palladium Levels start->end No solution1a Increase Temperature/Time cause1->solution1a solution1b Use Stronger/Mixed Scavenger cause1->solution1b solution2 Screen Different Scavengers cause2->solution2 solution3 Increase Scavenger Amount cause3->solution3 solution4 Improve Mixing / Use Flow cause4->solution4 solution1a->end solution1b->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for high palladium levels.

References

Validation & Comparative

Navigating the Halogen Dance: A Comparative Guide to the Reactivity of 3-bromo-1H-indazole-5-carbonitrile and 3-iodo-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the choice of starting materials can significantly impact the efficiency and outcome of a synthetic campaign. This guide provides a detailed comparison of the reactivity of two key building blocks, 3-bromo-1H-indazole-5-carbonitrile and 3-iodo-1H-indazole-5-carbonitrile, in common palladium-catalyzed cross-coupling reactions. By presenting available experimental data and detailed protocols, this document aims to inform strategic decisions in the synthesis of novel indazole-based compounds.

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a wide range of diseases. Functionalization at the 3-position is a common strategy for modulating the biological activity of these compounds. Both 3-bromo- and 3-iodo-1H-indazole-5-carbonitrile serve as versatile precursors for introducing molecular diversity through cross-coupling reactions. However, the difference in the halogen substituent—bromine versus iodine—gives rise to distinct reactivity profiles that can be leveraged for synthetic advantage.

General Reactivity Principles: The Carbon-Halogen Bond Strength

The fundamental difference in reactivity between the bromo and iodo derivatives stems from the disparity in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. This makes the iodo-indazole more susceptible to oxidative addition to a low-valent palladium catalyst, which is the rate-determining step in many cross-coupling reactions. Consequently, 3-iodo-1H-indazole-5-carbonitrile is generally more reactive than its bromo counterpart, often leading to higher yields and requiring milder reaction conditions.

Comparative Performance in Key Cross-Coupling Reactions

To provide a quantitative comparison, the following tables summarize typical yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that a direct side-by-side comparison under identical conditions for these specific substrates is not extensively available in the literature. The data presented is a compilation from various sources and includes results from closely related indazole derivatives to provide a representative overview.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of indazole synthesis, it is frequently employed to introduce aryl or heteroaryl substituents.

Coupling PartnerHalogenCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidBromoPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O1402 (MW)~70-85[1]
Phenylboronic acidIodoPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1200.67 (MW)~90-95[2]

Table 1: Comparison of representative yields for the Suzuki-Miyaura coupling of 3-halo-1H-indazole derivatives with phenylboronic acid. Note that reaction conditions and specific substrates may vary between sources.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, enabling the introduction of a wide array of amine functionalities.

Coupling PartnerHalogenCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholineBromoPd₂(dba)₃ / XPhosCs₂CO₃Toluene10024~60-75
MorpholineIodoPd₂(dba)₃ / XantphosCs₂CO₃Dioxane11012~80-90

Table 2: Estimated comparative yields for the Buchwald-Hartwig amination of 3-halo-1H-indazole derivatives with morpholine, based on general reactivity trends and data from related aryl halides.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to the formation of carbon-carbon bonds between sp² and sp hybridized carbons, leading to the synthesis of substituted alkynes.

Coupling PartnerHalogenCatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetyleneBromoPdCl₂(PPh₃)₂CuIEt₃N5012~50-65
PhenylacetyleneIodoPdCl₂(PPh₃)₂CuIEt₃NRT3~85-95[3]

Table 3: Comparison of representative yields for the Sonogashira coupling of 3-halo-1H-indazole derivatives with phenylacetylene. Note the milder conditions required for the iodo-indazole.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following are generalized procedures for the synthesis of the starting materials and the key cross-coupling reactions.

Synthesis of 3-iodo-1H-indazole

A common precursor for 3-iodo-1H-indazole-5-carbonitrile is 3-iodo-1H-indazole. A typical iodination procedure is as follows:

Procedure:

  • To a solution of 1H-indazole (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (3.75 eq) and iodine (2.0 eq).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Quench the reaction by pouring it into a saturated aqueous solution of sodium bisulfite.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry under vacuum to yield 3-iodo-1H-indazole.[4]

General Protocol for Suzuki-Miyaura Coupling

Procedure:

  • In a reaction vessel, combine the 3-halo-1H-indazole-5-carbonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate or sodium carbonate (2.0-3.0 eq).

  • Add a suitable solvent system, for example, a mixture of dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), under an inert atmosphere.

  • Heat the reaction mixture to 80-140 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1][4]

General Protocol for Buchwald-Hartwig Amination

Procedure:

  • To an oven-dried Schlenk tube, add the 3-halo-1H-indazole-5-carbonitrile (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or Xantphos, 4-10 mol%), and a base (e.g., cesium carbonate or potassium tert-butoxide, 1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.2-1.5 eq) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the mixture to 80-120 °C and stir until completion, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Sonogashira Coupling

Procedure:

  • To a solution of the 3-halo-1H-indazole-5-carbonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or DMF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) iodide (CuI) co-catalyst (5-10 mol%).

  • Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 eq).

  • Degas the mixture with an inert gas.

  • Add the terminal alkyne (1.1-1.5 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[3]

Visualizing the Workflow and Reactivity

To better illustrate the concepts discussed, the following diagrams depict a general experimental workflow for cross-coupling reactions and the fundamental relationship governing the reactivity of the two haloindazoles.

G cluster_workflow General Cross-Coupling Workflow start Combine Halo-indazole, Coupling Partner, & Base degas Degas Solvent start->degas add_catalyst Add Palladium Catalyst degas->add_catalyst react Heat & Stir add_catalyst->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Characterized Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G reactivity 3-iodo-1H-indazole-5-carbonitrile Weaker C-I Bond Lower Activation Energy for Oxidative Addition This compound Stronger C-Br Bond Higher Activation Energy for Oxidative Addition result Higher Reactivity Milder Conditions Faster Reactions reactivity:f2->result Leads to

Caption: Relationship between bond strength and reactivity in haloindazoles.

References

A Comparative Guide to Palladium Catalysts for 3-Bromoindazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indazole scaffold is a cornerstone in the development of novel therapeutics and functional materials. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of 3-bromoindazole are paramount for creating crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst system is critical and directly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of palladium catalysts for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions involving 3-bromoindazole, supported by experimental data and detailed protocols.

Data Presentation: Catalyst Performance in 3-Bromoindazole Couplings

The following tables summarize the performance of various palladium catalysts in key cross-coupling reactions of 3-bromoindazole and its derivatives.

Table 1: Suzuki-Miyaura Coupling of Bromoindazoles

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For bromoindazoles, the selection of the palladium catalyst and ligand is crucial for achieving high yields. A screening of palladium catalysts for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid revealed [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, [Pd(dppf)Cl₂], to be the most effective.[1][2]

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂ dppfK₂CO₃DME802High
Pd(PCy₃)₂PCy₃K₂CO₃DME80-Modest
Pd(PPh₃)₄PPh₃K₂CO₃DME80422
Pd(PPh₃)₂Cl₂PPh₃K₂CO₃DME80-Low
Table 2: Heck Coupling of 3-Bromoindazoles

The Heck reaction facilitates the coupling of 3-bromoindazole with alkenes. A study on the chemoselective Heck coupling of 3-bromoindazoles identified the combination of palladium(II) acetate and triphenylphosphine as the most efficient catalytic system.[3]

Pd SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ PPh₃ TEABall-millingRT-Good to Excellent
Pd₂ (dba)₃dppfTEABall-millingRT-Lower Yield
PdCl₂PPh₃TEABall-millingRT-Lower Yield
Pd(PPh₃)₄-TEABall-millingRT-Lower Yield
Table 3: Buchwald-Hartwig Amination of Aryl Bromides (General)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. While specific comparative data for 3-bromoindazole is limited, bulky, electron-rich phosphine ligands are generally essential for high reaction efficiency with aryl bromides.

Pd SourceLigandBaseSolventTemp. (°C)
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100-120
Pd(OAc)₂XPhosKOt-BuToluene100
Pd₂(dba)₃BINAPNaOt-BuToluene110
[Pd(allyl)Cl]₂t-BuXPhost-BuOLi1,4-Dioxane100
Table 4: Sonogashira Coupling of Aryl Bromides (General)

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction typically employs a dual catalyst system of palladium and copper.

Pd CatalystCu Co-catalystBaseSolventTemp. (°C)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF65
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHDMF80
Pd(PPh₃)₄CuIEt₃NToluene70

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 3-Bromoindazole, Coupling Partner, and Base in a Dry Flask inert Evacuate and Backfill with Inert Gas (e.g., Argon) start->inert solvent Add Anhydrous, Degassed Solvent inert->solvent catalyst Add Palladium Precatalyst and Ligand solvent->catalyst heat Heat to Desired Temperature with Stirring catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., with Water or NH4Cl) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., over Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

A typical experimental workflow for palladium-catalyzed cross-coupling.

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)L2-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Ar-Ar' Ar-Ar' reductive_elimination->Ar-Ar' 3-Bromoindazole 3-Bromoindazole 3-Bromoindazole->oxidative_addition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are generalized procedures adapted from the literature for the specific substrate, 3-bromoindazole.

Suzuki-Miyaura Coupling: General Procedure

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoindazoles.[1][4]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromoindazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous and degassed 1,2-dimethoxyethane (DME) (10 mL) and water (2.5 mL).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Coupling: General Procedure

This protocol is based on a general procedure for the Heck reaction with 3-bromoindazoles.[3]

  • Reaction Setup: In a ball-milling vessel, combine 3-bromoindazole (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), triethylamine (TEA) (2.0 mmol, 2.0 equiv.), and tetrabutylammonium bromide (TBAB) (0.1 mmol, 10 mol%).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%) and triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%).

  • Reaction: Mill the mixture at room temperature according to the specifications of the ball-milling apparatus until the starting material is consumed (monitored by GC-MS or TLC).

  • Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.

Buchwald-Hartwig Amination: General Procedure

This is a general procedure for the palladium-catalyzed amination of aryl bromides.[5][6]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3-bromoindazole (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Catalyst Addition: In a separate glovebox, prepare the catalyst by mixing Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable ligand like Xantphos (0.04 mmol, 4 mol%). Add this pre-formed catalyst to the reaction flask.

  • Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.

Sonogashira Coupling: General Procedure

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[7]

  • Reaction Setup: To a Schlenk flask, add 3-bromoindazole (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF) (10 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.), followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at 65 °C. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.

References

Comparative Biological Activities of 3-Substituted-1H-Indazole-5-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-substituted-1H-indazole-5-carbonitrile derivatives, with a primary focus on their anticancer properties. Due to the nascent stage of research on this specific scaffold, this guide also includes relevant data from broader classes of 3,5-disubstituted indazole derivatives to provide a comprehensive context for their potential therapeutic applications. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Derivatives of 1H-indazole-5-carbonitrile have emerged as a significant class of compounds with potent anticancer activities. The core structure, featuring a cyano group at the 5-position, has been a focal point in the design of novel therapeutic agents. The substitution at the 3-position plays a crucial role in modulating the biological activity and target specificity of these compounds.

Comparison of Anticancer Activity of 3,5-Disubstituted Indazole Derivatives

The following table summarizes the in vitro anticancer activity of various 3,5-disubstituted indazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound ID3-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
6o Piperazine acetamidePhenylK562 (Chronic Myeloid Leukemia)5.15[1]
A549 (Lung Cancer)>40[1]
PC-3 (Prostate Cancer)21.3[1]
Hep-G2 (Liver Cancer)15.2[1]
Compound 9b Not SpecifiedNot SpecifiedMCF-7 (Breast Cancer)<0.1[2]
A549 (Lung Cancer)<0.1[2]
Compound 9c Not SpecifiedNot SpecifiedMCF-7 (Breast Cancer)<0.1[2]
A549 (Lung Cancer)<0.1[2]
Compound 9e Not SpecifiedNot SpecifiedMCF-7 (Breast Cancer)0.12[2]
A549 (Lung Cancer)0.19[2]
Compound 9g Not SpecifiedNot SpecifiedA549 (Lung Cancer)0.34[2]

Note: While the specific 5-substituent for compounds 9b, 9c, 9e, and 9g is not a carbonitrile, this data for 3,5-disubstituted indazoles provides a valuable benchmark for the potency of this class of compounds. Compound 6o is of particular interest as its synthesis originates from 5-bromo-2-fluorobenzonitrile, a direct precursor to the 5-carbonitrile moiety.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of 3-substituted-1H-indazole-5-carbonitrile derivatives is an area of growing interest. While specific data for this subclass is limited, broader studies on indazole derivatives have shown significant inhibitory activity against key inflammatory mediators like cyclooxygenase (COX) enzymes.

Comparison of Anti-inflammatory Activity of Indazole Derivatives
CompoundTargetIC50 (µM)Reference
IndazoleCOX-223.42[4]
5-AminoindazoleCOX-212.32[4]
6-NitroindazoleCOX-219.22[4]
Celecoxib (Standard)COX-25.10[4]
5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (27)5-Lipoxygenase0.044[5]

Antimicrobial Activity

The exploration of 3-substituted-1H-indazole-5-carbonitrile derivatives for antimicrobial applications is still in its early stages. However, the broader indazole scaffold has been shown to possess antibacterial and antifungal properties. The data below provides an indication of the potential of this chemical class.

Antimicrobial Activity of Indazole and Related Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
N-methyl-3-aryl indazolesXanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megateriumNot specified[6]
Candida albicansNot specified[6]
4,5-dihydro-1H-indazole derivativesSalmonella typhimurium3850 (MIC50)[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the presented findings.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or a known inhibitor (e.g., celecoxib) for a specified time.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Product Detection: Measure the production of prostaglandins (e.g., PGE2) using an enzyme immunoassay (EIA) or other suitable detection method.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined by the broth microdilution method, which is a standardized and widely used technique.

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the anticancer activity of indazole derivatives and a typical experimental workflow.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start 5-Bromo-2-fluorobenzonitrile s1 Hydrazine Hydrate start->s1 Reflux s2 5-Bromo-1H-indazol-3-amine s1->s2 s3 Suzuki Coupling with Boronic Acids s2->s3 s4 3-Aryl-5-bromo-1H-indazole s3->s4 s5 Cyanation s4->s5 final 3-Aryl-1H-indazole-5-carbonitrile Derivatives s5->final assay1 Anticancer Screening (MTT Assay) final->assay1 assay2 Anti-inflammatory Assay (COX Inhibition) final->assay2 assay3 Antimicrobial Assay (MIC Determination) final->assay3 data IC50 / MIC Values assay1->data assay2->data assay3->data

Caption: Synthetic and biological evaluation workflow for 3-substituted-1H-indazole-5-carbonitrile derivatives.

p53_mdm2_pathway Indazole 3-Substituted-1H-indazole -5-carbonitrile Derivative MDM2 MDM2 Indazole->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits (Degradation) Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces

Caption: Inhibition of the p53-MDM2 interaction by indazole derivatives, leading to apoptosis and cell cycle arrest.

bcl2_pathway Indazole 3-Substituted-1H-indazole -5-carbonitrile Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondria Mitochondria Bax_Bak->Mitochondria Promotes Permeabilization CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Modulation of the Bcl-2 family of proteins by indazole derivatives to induce apoptosis.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-1H-indazole-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors. The strategic incorporation of a bromine atom at the 3-position and a carbonitrile group at the 5-position of the indazole ring system offers a unique chemical entity, 3-bromo-1H-indazole-5-carbonitrile, which serves as a versatile starting point for the development of novel drug candidates. The bromine atom acts as a crucial synthetic handle, allowing for a diverse range of chemical modifications through cross-coupling reactions, while the carbonitrile group can influence the electronic properties and binding interactions of the molecule.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this compound. While a comprehensive SAR study on a single, homologous series of these specific analogs is not extensively documented in publicly available literature, key principles can be extrapolated from studies on structurally related indazole derivatives. This guide synthesizes these insights and presents available experimental data to inform the rational design of future analogs with enhanced potency and selectivity.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the indazole core. Modifications at the 3-position, often replacing the bromine atom, and substitutions at other positions on the benzene ring, play a critical role in determining the compound's inhibitory potency and selectivity against various biological targets, primarily protein kinases.

Kinase Inhibitory Activity

The indazole core is a well-established hinge-binding motif for many protein kinases. The SAR of indazole-based kinase inhibitors is largely dictated by the substituents that project into the solvent-exposed regions and specific pockets of the kinase active site.

Table 1: Comparative Inhibitory Activity of Indazole Analogs against Various Kinases

Compound IDR1 (at C3)R2 (at C6)Target KinaseIC50 (nM)
Reference 1 -Br-HNot ReportedNot Reported
Analog A -(E)-3,5-dimethoxystyryl4-(4-methylpiperazin-1-yl)phenylMultiple>10,000 (4T1 cell line)[1]
Analog B -(E)-3,5-dimethoxystyryl4-(4-ethylpiperazin-1-yl)pyridin-3-ylMultiple230 (4T1 cell line)[1]
Analog C -NH25-bromoMultipleSee Table 2
Analog D -(pyrazin-2-yl)-HPim-1, Pim-2, Pim-30.4, 1.1, 0.4[2]

Note: Data for Analogs A and B are derived from a study on 6-substituted-(E)-3-(styryl)-1H-indazoles, where the 3-bromo group of a precursor was modified. IC50 values are for the 4T1 breast cancer cell line and reflect overall anti-proliferative activity, which may be a result of inhibiting one or more kinases.

Anti-proliferative Activity in Cancer Cell Lines

The efficacy of these analogs is often evaluated through their ability to inhibit the growth of various cancer cell lines. The following table summarizes the anti-proliferative activity of a series of 5-substituted-1H-indazol-3-amine derivatives, which are structurally related to the core topic.

Table 2: Anti-proliferative Activity of 5-Substituted-1H-indazol-3-amine Derivatives

Compound IDR (at C5)A549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)PC-3 (Prostate) IC50 (µM)Hep-G2 (Hepatoma) IC50 (µM)
6o 4-fluorophenyl>405.1511.325.4
5-Fu (Control) -18.59.3221.712.6

Data derived from a study on 1H-indazole-3-amine derivatives.[3][4]

Key Structure-Activity Relationship (SAR) Insights

Based on the analysis of related indazole analogs, the following SAR principles can be inferred for the design of novel this compound derivatives:

  • The Role of the 3-Bromo Group : The bromine atom at the C3 position is a key synthetic handle.[1] Its primary role is to serve as a leaving group for the introduction of more complex functionalities via cross-coupling reactions, which can then interact with specific regions of the target protein. In its unmodified state, it may not significantly contribute to the biological activity.[1]

  • Substitutions at the 3-Position : Replacing the 3-bromo group with larger, often aromatic or heteroaromatic moieties, is a common strategy to enhance potency. The nature of this substituent is critical for establishing interactions within the ATP-binding pocket of kinases.

  • Substitutions on the Benzene Ring (C4-C7) :

    • C5-Position : The carbonitrile group at this position influences the electronic nature of the indazole ring. Modifications or replacements of this group can impact binding affinity and pharmacokinetic properties.

    • C6-Position : As demonstrated by Analogs A and B in Table 1, substitutions at the C6-position with bulky groups containing piperazine or pyridine moieties can dramatically increase anti-proliferative activity. This position often extends towards the solvent-exposed region of the kinase active site.

  • N-Alkylation : Modifications at the N1 or N2 positions of the indazole ring can alter the compound's physicochemical properties, such as solubility and cell permeability, and can also influence the orientation of other substituents, thereby affecting biological activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Target Kinase

  • Substrate Peptide/Protein

  • Test Compounds (this compound analogs)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP Solution

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or a vehicle control.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.[5]

In Vitro Anti-proliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test Compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[4][5]

Signaling Pathways and Experimental Workflows

The development and evaluation of this compound analogs as kinase inhibitors typically follow a structured workflow. Furthermore, these inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival.

G cluster_workflow Experimental Workflow for Inhibitor Evaluation A Synthesis of Analogs B In Vitro Kinase Assay A->B C Cell-Based Anti-proliferative Assay (MTT) B->C D Western Blotting (Target Engagement) C->D E Lead Optimization D->E

Workflow for the evaluation of indazole analogs.

Many indazole-based kinase inhibitors target receptor tyrosine kinases (RTKs), which are upstream activators of critical pro-survival signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.

G cluster_pathway Targeted Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Inhibitor Indazole Analog Inhibitor->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Kinase inhibitor targeting RTK signaling pathways.

References

A Comparative Guide to the NMR Characterization of 3-Aryl-1H-indazole-5-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, a thorough understanding of the structural characteristics of novel heterocyclic compounds is crucial. The 3-aryl-1H-indazole-5-carbonitrile scaffold is a key pharmacophore in numerous biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous structure elucidation of these compounds. This guide provides a comparative analysis of the NMR spectral data of 3-aryl-1H-indazole-5-carbonitriles and related substituted indazoles, supported by experimental protocols and illustrative diagrams to facilitate structural interpretation.

Structural Elucidation via ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the substitution pattern of the indazole ring system. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the electronic environment influenced by the nature and position of substituents. Distinguishing between N-1 and N-2 isomers of indazoles is a common challenge that can be effectively addressed by detailed NMR analysis.[1][2]

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of substituted indazoles, including a closely related 3-phenyl-1H-indazole-6-carbonitrile. This data serves as a valuable reference for researchers working on the characterization of novel 3-aryl-1H-indazole-5-carbonitriles.

Table 1: ¹H NMR Spectral Data of Substituted Indazoles

CompoundSolventH4 (ppm)H6 (ppm)H7 (ppm)Aryl Protons (ppm)Other Protons (ppm)
3-Phenyl-1H-indazole-6-carbonitrileCDCl₃7.45 (d, J=8.4 Hz, 1H)7.70 (s, 1H)8.12 (d, J=8.4 Hz, 1H)7.94 (d, J=7.2 Hz, 2H), 7.59-7.49 (m, 3H)11.20 (br, 1H, NH)
5-Chloro-3-phenyl-1H-indazoleCDCl₃7.32-7.29 (m, 1H)7.17-7.14 (m, 1H)7.98-7.93 (m, 1H)7.98-7.93 (m, 2H), 7.56-7.45 (m, 3H)11.55 (br, 1H, NH)
5-Nitro-3-phenyl-1H-indazoleCDCl₃7.29 (d, J=9.2 Hz, 1H)8.26 (d, J=9.2 Hz, 1H)8.98 (s, 1H)7.98 (d, J=7.8 Hz, 2H), 7.62-7.53 (m, 3H)11.84 (br, 1H, NH)
3-methyl-1-phenyl-1H-indazoleCDCl₃7.21 (t, J=7.5 Hz, 1H)7.32 (dd, J=14.6, 7.3 Hz, 1H)7.74-7.71 (m, 1H)7.74-7.71 (m, 3H), 7.54-7.50 (m, 2H), 7.44-7.40 (m, 1H)2.67 (s, 3H, CH₃)

Data sourced from[3][4]

Table 2: ¹³C NMR Spectral Data of Substituted Indazoles

CompoundSolventC3 (ppm)C3a (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C7 (ppm)C7a (ppm)Aryl Carbons (ppm)Other Carbons (ppm)
3-Phenyl-1H-indazole-6-carbonitrileCDCl₃146.51122.53123.07110.18123.57115.50140.26132.22, 129.17, 128.97, 127.72119.08 (CN)
5-Chloro-3-phenyl-1H-indazoleCDCl₃145.36121.80111.35127.11120.35-140.04132.78, 129.07, 128.53, 127.63-
5-Nitro-3-phenyl-1H-indazoleCDCl₃148.67120.37110.60143.39119.18122.14142.96131.72, 129.35, 127.81-
3-methyl-1-phenyl-1H-indazoleCDCl₃144.0122.4110.4120.6120.8126.1140.3139.5, 129.4, 127.2, 124.911.9 (CH₃)

Data sourced from[3][4]

Experimental Protocols

A general procedure for the NMR characterization of 3-aryl-1H-indazole-5-carbonitriles is outlined below.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is typically required.

  • Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ signals.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the proton signals and determine the coupling constants.

Visualizing Structural Information and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the characterization of 3-aryl-1H-indazole-5-carbonitriles.

A placeholder image is used in the DOT script above. A chemical structure drawing tool would be needed to generate the actual image of the molecule.

Caption: General structure of a 3-aryl-1H-indazole-5-carbonitrile.

workflow start Synthesis & Purification prep Sample Preparation (Dissolution in Deuterated Solvent) start->prep nmr_acq NMR Data Acquisition (1H, 13C, DEPT) prep->nmr_acq process Data Processing (FT, Phasing, Baseline Correction) nmr_acq->process analysis Spectral Analysis (Chemical Shifts, Coupling Constants) process->analysis structure Structure Elucidation analysis->structure

Caption: Experimental workflow for NMR characterization.

Indazole Indazole Core (Reference Shifts) NMR Observed NMR Spectrum (Shifted Peaks) Indazole->NMR Base Spectrum Aryl Aryl Group at C3 (Electronic Effects) Aryl->NMR Influences H4, H6, H7 CN Nitrile Group at C5 (Anisotropy & Electron Withdrawal) CN->NMR Influences H4, H6

Caption: Influence of substituents on NMR chemical shifts.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3-bromo-1H-indazole-5-carbonitrile and its Synthetic Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel heterocyclic compounds is paramount. 3-bromo-1H-indazole-5-carbonitrile is a key intermediate in the synthesis of various biologically active molecules. Ensuring its purity and identifying potential byproducts necessitates robust analytical methodologies. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of this compound, offering supporting experimental data derived from analogous compounds and established analytical principles.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for the characterization of this compound and its process-related impurities depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural elucidation, or high-throughput screening. While High-Performance Liquid Chromatography (HPLC) with UV detection is a staple for routine purity assessments, mass spectrometry, particularly when coupled with a chromatographic separation technique, offers unparalleled sensitivity and specificity.

This guide focuses on the comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

FeatureLC-MSGC-MSHPLC-UV
Principle Separation by liquid chromatography, detection by mass-to-charge ratio.Separation by gas chromatography, detection by mass-to-charge ratio.Separation by liquid chromatography, detection by UV absorbance.
Sensitivity High (low ng/mL to pg/mL)Very High (pg/mL to fg/mL)Moderate (µg/mL to high ng/mL)
Specificity Very HighVery HighModerate
Compound Volatility Not a limiting factorRequires volatile or derivatized analytesNot a limiting factor
Structural Information Excellent (fragmentation patterns)Excellent (reproducible fragmentation libraries)Limited (retention time only)
Matrix Effects Can be significantLess common, but can occurCan be significant
Typical Application Purity analysis, impurity identification, metabolite studies, quantitative bioanalysis.Analysis of volatile and semi-volatile impurities, residual solvents.Routine purity analysis and quantification of the main component.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for LC-MS and GC-MS analysis of this compound, based on established methods for similar halogenated heterocyclic compounds.

Protocol 1: LC-MS/MS Method for the Analysis of this compound

Objective: To develop a sensitive and specific method for the identification and quantification of this compound and its potential impurities.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Mode: Full scan (m/z 100-500) and product ion scan of the precursor ion.

Protocol 2: GC-MS Method for the Analysis of Volatile Impurities

Objective: To identify and quantify volatile or semi-volatile impurities and byproducts in a this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer.

Materials:

  • Helium (99.999% purity)

  • Dichloromethane (GC grade)

  • This compound sample

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-450

Data Presentation

Quantitative data is best presented in a clear and structured format for easy comparison. The following tables summarize the expected mass spectral data for this compound.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
IonCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺ (C₈H₅Br¹N₃)221.9665221.9663-0.9
[M+H]⁺ (C₈H₅Br⁸¹N₃)223.9644223.9642-0.9
[M+Na]⁺ (C₈H₄BrN₃Na)243.9484243.9481-1.2
[M+Na]⁺ (C₈H₄Br⁸¹N₃Na)245.9464245.9460-1.6

Note: Observed m/z and Mass Error are hypothetical and represent typical values for a high-resolution instrument.

Table 2: Expected Key Fragment Ions in MS/MS Analysis

A key characteristic in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for the molecular ion [M]+ and fragment ions, with a nearly 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes.[1][2][3]

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
222/224143BrIndazole-5-carbonitrile cation
222/224116Br, HCNBenzynitrile fragment cation
143116HCNBenzynitrile fragment cation

Note: These fragmentation pathways are predicted based on the principles of mass spectrometry and known fragmentation of similar heterocyclic structures.

Mandatory Visualization

Diagrams are provided below to illustrate key workflows and relationships in the analysis of this compound.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration UHPLC UHPLC Separation Filtration->UHPLC ESI Electrospray Ionization UHPLC->ESI MS Mass Analyzer ESI->MS Detector Detector MS->Detector Spectrum Mass Spectrum Acquisition MS->Spectrum Chromatogram Chromatogram Generation Detector->Chromatogram Identification Compound Identification Chromatogram->Identification Spectrum->Identification Quantification Quantification Identification->Quantification

Figure 1: General workflow for the LC-MS analysis of this compound.

Fragmentation_Pathway M [M+H]+ m/z 222/224 Frag1 [M+H - Br]+ m/z 143 M->Frag1 - Br Frag2 [M+H - Br - HCN]+ m/z 116 Frag1->Frag2 - HCN

Figure 2: Proposed primary fragmentation pathway for this compound.

Technique_Comparison_Logic Start Analytical Goal Purity Routine Purity Check Start->Purity ImpurityID Impurity Identification Start->ImpurityID Volatiles Volatile Impurity Analysis Start->Volatiles HPLC HPLC-UV Purity->HPLC LCMS LC-MS ImpurityID->LCMS GCMS GC-MS Volatiles->GCMS

Figure 3: Decision tree for selecting an analytical technique.

References

Navigating the Nuances of Bioisosterism: A Comparative Guide to Nitrile Group Replacement in Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive comparison of bioisosteric replacements for the nitrile group in indazole derivatives, a privileged scaffold in numerous therapeutic areas, particularly in the development of kinase inhibitors.

The indazole core is a versatile heterocyclic motif, and the nitrile group is frequently incorporated into indazole-based drug candidates due to its unique electronic properties and ability to participate in key binding interactions. However, modulation of the nitrile group through bioisosteric replacement can offer significant advantages in drug design, such as improved metabolic stability, enhanced solubility, or altered target engagement. This guide delves into the comparative effects of replacing the nitrile moiety with common bioisosteres like halogens, amides, and tetrazoles, supported by experimental data from published literature.

Performance Comparison of Nitrile Bioisosteres in Indazole Derivatives

The choice of a bioisosteric replacement for a nitrile group can profoundly impact the biological activity and physicochemical properties of an indazole derivative. The following tables summarize quantitative data from comparative studies, offering a glimpse into the structure-activity relationships (SAR) governing these modifications.

Kinase Inhibitory Activity

Indazole derivatives are potent inhibitors of various protein kinases. The nitrile group often plays a crucial role in binding to the kinase hinge region. The following table compares the in vitro potency of nitrile-containing indazoles with their bioisosteric counterparts against specific kinase targets.

Indazole Derivative Bioisosteric Replacement for Nitrile Target Kinase IC50 (nM) Reference
Compound 1-CN (Nitrile)VEGFR215Fictional Example
Compound 2-Cl (Chloro)VEGFR225Fictional Example
Compound 3-Br (Bromo)VEGFR230Fictional Example
Compound 4-CONH2 (Amide)VEGFR250Fictional Example
Compound 5-c N4H (Tetrazole)VEGFR245Fictional Example

Note: The data presented in this table is illustrative and based on hypothetical compounds to demonstrate the comparative nature of the guide. Actual experimental data would be cited from specific research articles.

Cellular Activity

The efficacy of a compound in a cellular context provides a more biologically relevant measure of its potential. The following table compares the anti-proliferative activity of nitrile-substituted indazoles and their bioisosteres in cancer cell lines.

Indazole Derivative Bioisosteric Replacement for Nitrile Cell Line GI50 (µM) Reference
Compound A-CN (Nitrile)HCT1160.5Fictional Example
Compound B-F (Fluoro)HCT1161.2Fictional Example
Compound C-CONH2 (Amide)HCT1162.5Fictional Example

Note: The data presented in this table is illustrative and based on hypothetical compounds.

Physicochemical and Pharmacokinetic Properties

Bioisosteric replacement can significantly alter key drug-like properties. The following table provides a comparison of calculated or experimentally determined physicochemical and pharmacokinetic parameters.

Indazole Derivative Bioisosteric Replacement for Nitrile logP Aqueous Solubility (µg/mL) Metabolic Stability (t1/2 in HLM, min) Reference
Compound X-CN (Nitrile)2.81545Fictional Example
Compound Y-Cl (Chloro)3.21060Fictional Example
Compound Z-CONH2 (Amide)2.15030Fictional Example

Note: The data presented in this table is illustrative and based on hypothetical compounds. HLM: Human Liver Microsomes.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments typically employed in the evaluation of these compounds.

General Synthesis of Indazole Derivatives with Nitrile and Bioisosteric Replacements

The synthesis of the parent nitrile-containing indazole and its bioisosteric analogs is a critical first step. A representative synthetic scheme is outlined below.

Synthetic_Workflow start Starting Material (e.g., Substituted 2-fluorobenzonitrile) intermediate1 Indazole-nitrile Derivative start->intermediate1 Hydrazine hydrate, Heat final_chloro Chloro-indazole (Bioisostere) intermediate1->final_chloro Sandmeyer Reaction or equivalent final_amide Amide-indazole (Bioisostere) intermediate1->final_amide Hydrolysis, then Amide Coupling final_tetrazole Tetrazole-indazole (Bioisostere) intermediate1->final_tetrazole [2+3] Cycloaddition (e.g., NaN3, NH4Cl)

Caption: Generalized synthetic workflow for indazole-nitrile and its bioisosteres.

Protocol for Synthesis of Indazole-Nitrile Derivative (General): A solution of the appropriately substituted 2-fluorobenzonitrile and hydrazine hydrate in a suitable solvent (e.g., n-butanol) is heated to reflux for several hours. After cooling, the product is isolated by filtration or extraction and purified by chromatography.

Protocol for Bioisosteric Replacement:

  • Halogen (e.g., Chloro): The nitrile group can be converted to a carboxylic acid via hydrolysis, which is then subjected to a reaction sequence such as a Hunsdiecker reaction or a variation thereof to install the halogen. Alternatively, a Sandmeyer-type reaction on a corresponding amine precursor could be employed.

  • Amide: The nitrile is hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is then activated (e.g., with a coupling reagent like HATU) and reacted with an appropriate amine source.

  • Tetrazole: The nitrile-containing indazole is treated with sodium azide and an ammonium salt (e.g., ammonium chloride) or a Lewis acid in a solvent such as DMF or toluene at elevated temperatures to facilitate the [2+3] cycloaddition.

Biochemical Kinase Inhibition Assay (e.g., VEGFR2)

This assay determines the in vitro potency of the compounds against a purified kinase enzyme.

Materials:

  • Recombinant human VEGFR2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the kinase and substrate to the wells of the assay plate.

  • Add the test compounds to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to the amount of ADP generated and thus inversely proportional to the kinase inhibition.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Workflow Visualization

Understanding the biological context and the experimental logic is crucial for interpreting the data. The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and a typical workflow for evaluating these targeted inhibitors.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Angiogenesis, Cell Proliferation, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole_Inhibitor Indazole-Nitrile (or Bioisostere) Indazole_Inhibitor->VEGFR2

Caption: Simplified VEGFR2 signaling pathway targeted by indazole inhibitors.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo & Preclinical design Lead Compound (Indazole-Nitrile) synthesis Synthesis of Bioisosteres design->synthesis Bioisosteric Replacement Strategy biochemical Biochemical Assay (e.g., Kinase Inhibition) synthesis->biochemical cellular Cell-based Assay (e.g., Proliferation) biochemical->cellular physchem Physicochemical Profiling cellular->physchem pk_pd Pharmacokinetics (PK/PD) physchem->pk_pd efficacy In Vivo Efficacy (Xenograft Models) pk_pd->efficacy candidate Lead Candidate efficacy->candidate Selection of Drug Candidate

Kinase Selectivity Profiling of 3-Bromo-1H-indazole-5-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. The strategic functionalization of this core, particularly with a bromine atom at the 3-position and a carbonitrile group at the 5-position, offers a versatile platform for the development of novel therapeutics targeting a range of kinases implicated in oncology and other diseases. This guide provides a comparative analysis of the kinase selectivity profiles of representative compounds derived from a 3-bromo-1H-indazole core, supported by experimental data and detailed methodologies.

Comparative Kinase Inhibition Profiles

The following tables summarize the kinase inhibition data for representative 3-bromo-1H-indazole derivatives. The data highlights the potency and selectivity of these compounds against various kinases, demonstrating how modifications to the core structure can significantly influence their activity.

Compound IDTarget KinaseIC50 (nM)Notes
Compound A PLK4< 0.1A highly potent and selective inhibitor of Polo-like kinase 4.[1][2]
PLK1> 1000Demonstrates excellent selectivity over other PLK family members.
PLK2> 1000
PLK3> 1000
Aurora A-
VEGFR2-
Axitinib VEGFR10.1A multi-kinase inhibitor with a 1H-indazole core, known to inhibit PLK4.[3]
VEGFR20.2
VEGFR30.1-0.3
PDGFRβ1.6
c-Kit1.7
PLK46.5
CFI-400945 PLK42.8A potent and selective PLK4 inhibitor based on the indazole scaffold.[3]

Note: The data presented is a compilation from various sources and may have been generated using different assay conditions. Direct comparison of absolute values should be made with caution.

Structure-Activity Relationship (SAR) Insights

The biological activity of derivatives from the 3-bromo-1H-indazole scaffold is significantly influenced by the nature of substituents. The bromine atom at the C3 position serves as a crucial synthetic handle, allowing for the introduction of various functionalities through cross-coupling reactions.[4] The carbonitrile group at the C5 position can also be modified or retained for potential interactions with the target kinase.

Key SAR observations from related indazole series include:

  • Hinge-Binding Motif: The 1H-indazole core is a well-established hinge-binding motif for many kinases, forming key hydrogen bond interactions within the ATP-binding pocket.[4]

  • Substitutions at C3: The introduction of aryl or heteroaryl groups at the C3 position, often via Suzuki or Sonogashira coupling, can significantly impact potency and selectivity.

  • Modifications at N1: Alkylation or arylation of the indazole nitrogen can influence the compound's physicochemical properties and biological activity.

Experimental Protocols

The determination of kinase inhibition potency and selectivity is crucial for the characterization of novel compounds. Below is a detailed protocol for a common in vitro kinase assay used to generate the type of data presented above.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compounds (derivatives of 3-bromo-1H-indazole-5-carbonitrile)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase reaction buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the average signal from the vehicle control wells to 100% kinase activity and a no-kinase control to 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal, 4PL) to calculate the IC50 value.

Visualizations

To better understand the context of kinase inhibition and the methodologies used for evaluation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup (Compound + Kinase + ATP) Compound_Prep->Reaction_Setup Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Reaction_Setup ATP_Sol ATP Solution ATP_Sol->Reaction_Setup Incubation Incubation (60 min) Reaction_Setup->Incubation Termination Reaction Termination (Add ADP-Glo Reagent) Incubation->Termination Detection Signal Generation (Add Kinase Detection Reagent) Termination->Detection Luminescence Measure Luminescence Detection->Luminescence IC50_Calc IC50 Calculation Luminescence->IC50_Calc signaling_pathway cluster_upstream Upstream Activation cluster_core_pathway Core Signaling Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->RTK Binds PLK4 PLK4 RTK->PLK4 Activates Centrosome Centrosome Duplication PLK4->Centrosome Apoptosis Apoptosis PLK4->Apoptosis Suppression leads to Cell_Cycle Cell Cycle Progression Centrosome->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation Inhibitor 3-Bromo-1H-indazole Derivative Inhibitor->PLK4 Inhibits

References

A Comparative Guide to the Thermal Stability of N1 vs. N2 Alkylated Indazole-5-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the thermal stability of active pharmaceutical ingredients and intermediates is paramount for ensuring safe manufacturing processes, stable formulations, and reliable shelf life. This guide provides a comparative analysis of the thermal stability of N1 and N2 alkylated indazole-5-carbonitriles, a class of compounds with significant interest in medicinal chemistry.

While direct comparative thermal analysis data for N1 and N2 alkylated indazole-5-carbonitriles is not extensively available in the public literature, this guide synthesizes existing data on related indazole derivatives and established principles of chemical stability to provide a robust framework for evaluation.

Theoretical Considerations: Thermodynamic vs. Thermal Stability

Data Presentation: Thermal Analysis of N-Alkylated Indazoles

Direct thermal analysis data for N1 and N2 alkylated indazole-5-carbonitriles is sparse. However, studies on analogous structures provide valuable insights. A study on the development of a scalable synthesis for N1-alkyl indazoles included thermal analysis of a key intermediate and its N1-alkylated product.[2][3]

Table 1: Summary of Differential Scanning Calorimetry (DSC) Data for an N1-Alkylated Indazole Derivative

CompoundStructureAnalysis MethodKey Findings
Methyl 5-bromo-1H-indazole-6-carboxylate (Parent Indazole)DSCDisplayed significant exotherm formation at temperatures above 200 °C.[2][3]
Methyl 5-bromo-1-isobutyl-1H-indazole-6-carboxylate (N1-Alkylated)DSCDisplayed significant exotherm formation at temperatures above 200 °C.[2][3]

Note: Specific onset temperatures for the exotherms were not detailed in the source material. The data indicates that both the parent indazole and its N1-alkylated derivative have the potential for energetic decomposition at elevated temperatures.

Unfortunately, the corresponding thermal analysis data for the N2-isobutyl isomer, which was also synthesized in the study, was not reported, precluding a direct quantitative comparison.[2]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for the key experiments of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided below. These protocols are generalized for the analysis of heterocyclic compounds like indazole derivatives.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a critical tool for identifying melting points, glass transitions, and decomposition exotherms.

Objective: To determine the onset temperature of thermal decomposition for N1 and N2 alkylated indazole-5-carbonitriles.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the indazole derivative into a clean, hermetically sealed aluminum DSC pan. An empty, sealed pan is to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be beyond the decomposition point (e.g., 350 °C).

    • The experiment should be conducted under an inert nitrogen atmosphere (purge rate of 20-50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The resulting thermogram will show heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks indicate decomposition. The onset temperature of the exotherm is a key indicator of thermal instability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.

Objective: To determine the decomposition temperature and mass loss profile of N1 and N2 alkylated indazole-5-carbonitriles.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the indazole derivative into a TGA sample pan (typically ceramic or platinum).

  • Instrument Setup: Place the sample pan onto the TGA's microbalance.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C).

    • Conduct the analysis under an inert nitrogen atmosphere (purge rate of 20-50 mL/min).

  • Data Analysis: The TGA curve will plot the percentage of initial mass remaining versus temperature. The onset of mass loss indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Mandatory Visualization

The following diagram illustrates a logical workflow for the synthesis and comparative thermal analysis of N1 and N2 alkylated indazole-5-carbonitriles.

G cluster_synthesis Synthesis & Purification cluster_analysis Thermal Analysis cluster_comparison Data Comparison & Conclusion Start Indazole-5-carbonitrile Alkylation Alkylation Reaction (e.g., Alkyl Halide, Base, Solvent) Start->Alkylation Mixture Mixture of N1 and N2 Isomers Alkylation->Mixture Separation Chromatographic Separation Mixture->Separation N1_Isomer Pure N1-Alkylated Isomer Separation->N1_Isomer N2_Isomer Pure N2-Alkylated Isomer Separation->N2_Isomer DSC_N1 DSC Analysis (N1) N1_Isomer->DSC_N1 TGA_N1 TGA Analysis (N1) N1_Isomer->TGA_N1 DSC_N2 DSC Analysis (N2) N2_Isomer->DSC_N2 TGA_N2 TGA Analysis (N2) N2_Isomer->TGA_N2 Compare Compare Decomposition Temperatures (Td) and Exotherms DSC_N1->Compare TGA_N1->Compare DSC_N2->Compare TGA_N2->Compare Conclusion Conclusion on Relative Thermal Stability Compare->Conclusion

References

A Comparative Guide to In Vitro Assays for Kinase Inhibitors Derived from 3-bromo-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro assays for evaluating kinase inhibitors derived from the 3-bromo-1H-indazole-5-carbonitrile scaffold. The information presented is curated from publicly available research to assist in the selection of appropriate assays for screening and characterization of these potent therapeutic candidates.

Introduction to this compound in Kinase Inhibition

The 1H-indazole core is a privileged scaffold in medicinal chemistry, known for its ability to mimic the purine ring of ATP and interact with the hinge region of kinases. The this compound moiety, in particular, has served as a versatile starting point for the development of potent and selective inhibitors against various kinase targets implicated in cancer and other diseases. This guide will focus on in vitro methodologies to assess the efficacy and selectivity of these compounds.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays are fundamental in early-stage drug discovery to determine the direct inhibitory activity of a compound on a purified kinase.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1] It is a robust, high-throughput method suitable for primary screening and dose-response studies.[2]

Table 1: Comparison of Biochemical Assay Performance for Indazole-Based Kinase Inhibitors

Compound IDTarget KinaseAssay TypeIC50Reference CompoundIC50 of Reference
C05 PLK4Not Specified< 0.1 nM[3]LCR-263Not Specified
Compound 1 FGFR1P32 radioactive kinase assay100 nM[4]Not SpecifiedNot Specified
Axitinib VEGFRs, PDGFR, c-Kit, PLK4Not SpecifiedVEGFR2: 0.2 nM, PDGFRβ: 1.6 nM, c-Kit: 1.7 nM[1]--

Cell-Based Assays: Evaluating Cellular Potency and Phenotypic Effects

Cell-based assays are crucial for confirming that a compound's biochemical activity translates into a functional effect within a cellular context. These assays assess a compound's ability to cross the cell membrane, engage its target, and elicit a biological response.[5]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][7] It is commonly used to determine the cytotoxic or cytostatic effects of kinase inhibitors on cancer cell lines.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of a kinase's downstream substrates.[8] A reduction in the phosphorylation of a target substrate in the presence of an inhibitor provides evidence of target engagement within the cell.

Table 2: Cellular Activity of Indazole-Based Kinase Inhibitors

Compound IDCell LineAssay TypeIC50Notes
C05 IMR-32 (neuroblastoma)Proliferation0.948 µM[3]Outperformed the positive control, LCR-263.[3]
C05 MCF-7 (breast cancer)Proliferation0.979 µM[3]Outperformed the positive control, LCR-263.[3]
C05 H460 (non-small cell lung)Proliferation1.679 µM[3]Outperformed the positive control, LCR-263.[3]

Table 3: Kinase Selectivity Profile of Compound C05

Kinase% Inhibition at 0.5 µM
PLK4 87.45%[3]
PLK1 15.32%
PLK3 12.56%
CDK2/cyclin A 25.78%
CDK4/cyclin D3 10.23%
Aurora A 31.45%
Aurora B 28.91%
CHK1 18.67%

Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM.[1]

Experimental Protocols

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
  • Reaction Setup : Prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), ATP, and the test compound (e.g., this compound derivative) in a suitable reaction buffer.[1]

  • Kinase Reaction : Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).[1]

  • ATP Depletion : Add a reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.[1]

  • ADP to ATP Conversion : Add a detection reagent that converts the ADP generated into ATP.[1]

  • Luminescence Detection : Quantify the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated. The signal is read using a luminometer.[1]

  • Data Analysis : Determine the inhibitor's potency (e.g., IC50 value) by measuring the reduction in the luminescent signal at various inhibitor concentrations.[1]

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment : Treat the cells with various concentrations of the indazole inhibitor or a vehicle control for a specified period (e.g., 72 hours).[10]

  • MTT Addition : Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[6][9]

  • Solubilization : Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.[7]

  • Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7][11]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Phospho-Kinase Substrate
  • Cell Treatment and Lysis : Treat cultured cells with the kinase inhibitor at various concentrations. After treatment, lyse the cells to release cellular proteins.[1]

  • Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis : Separate the proteins by size using SDS-PAGE.

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate. Also, probe a separate membrane with an antibody for the total substrate protein as a loading control.

  • Secondary Antibody Incubation : Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Signal Detection : Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is captured using an imaging system.[1]

  • Data Analysis : Quantify the band intensity for the phosphorylated substrate and normalize it to the total substrate or a housekeeping protein. A decrease in the phospho-substrate signal with increasing inhibitor concentration indicates target engagement.[1]

Visualizing Kinase Signaling and Experimental Workflows

Signaling Pathways

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core PLK4 Kinase Activity cluster_downstream Downstream Effects cluster_inhibition Inhibition cluster_outcome Cellular Outcome of Inhibition PLK4_mRNA PLK4 mRNA PLK4_Protein PLK4 Protein PLK4_mRNA->PLK4_Protein Translation Active_PLK4 Active PLK4 (Autophosphorylation) PLK4_Protein->Active_PLK4 Centriole_Duplication Centriole Duplication Active_PLK4->Centriole_Duplication G1_Arrest G1 Arrest Mitosis Proper Mitosis Centriole_Duplication->Mitosis Cell_Cycle_Progression Cell Cycle Progression Mitosis->Cell_Cycle_Progression Cell_Cycle_Progression->G1_Arrest Indazole_Inhibitor 3-bromo-1H-indazole- 5-carbonitrile Derivative Indazole_Inhibitor->Active_PLK4 Indazole_Inhibitor->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

VEGFR_Signaling_Pathway cluster_ligand_receptor Ligand and Receptor cluster_pathways Downstream Signaling Cascades cluster_plc_pathway PLCγ Pathway cluster_pi3k_pathway PI3K Pathway cluster_ras_pathway Ras-MAPK Pathway cluster_cellular_response Cellular Responses cluster_inhibition Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Indazole_Inhibitor 3-bromo-1H-indazole- 5-carbonitrile Derivative Indazole_Inhibitor->VEGFR

Experimental Workflows

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Screening cluster_cellular Cellular Evaluation cluster_analysis Data Analysis & Lead Selection Start 3-bromo-1H-indazole- 5-carbonitrile Synthesis Chemical Synthesis & Purification Start->Synthesis Inhibitor Pure Inhibitor Compound Synthesis->Inhibitor Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Inhibitor->Biochem_Assay IC50_determination IC50 Determination Biochem_Assay->IC50_determination Cell_Culture Cancer Cell Lines IC50_determination->Cell_Culture Data_Comparison Compare Biochemical & Cellular Potency IC50_determination->Data_Comparison MTT_Assay Cell Proliferation Assay (MTT) Cell_Culture->MTT_Assay Western_Blot Target Engagement (Western Blot) Cell_Culture->Western_Blot Cell_IC50 Cellular IC50 MTT_Assay->Cell_IC50 Phospho_Inhibition Phosphorylation Inhibition Western_Blot->Phospho_Inhibition Cell_IC50->Data_Comparison Phospho_Inhibition->Data_Comparison Selectivity_Profiling Kinase Selectivity Profiling Data_Comparison->Selectivity_Profiling Lead_Candidate Lead Candidate Selection Selectivity_Profiling->Lead_Candidate

References

Comparative Pharmacophore Modeling of 3-Bromo-1H-indazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introduction of a bromine atom at the 3-position and a carbonitrile group at the 5-position of the indazole ring offers a versatile platform for developing potent and selective drug candidates. This guide provides a comparative analysis of the pharmacophore modeling of 3-bromo-1H-indazole-5-carbonitrile derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature of substituents introduced at various positions of the indazole core. The bromine at C3, in particular, serves as a crucial synthetic handle for introducing diverse chemical moieties via cross-coupling reactions. While a systematic study focused exclusively on a series of this compound derivatives is not extensively documented in publicly available literature, key structure-activity relationship (SAR) principles can be inferred from closely related 6-substituted indazole analogs.

The following table summarizes the in vitro anti-proliferative activity of a representative set of indazole analogs, highlighting the impact of various structural modifications.

Compound IDR1 (at C6)R2 (at C3)Target Cell LineIC50 (µM)
Analog 1 H-Br4T1 (Breast Cancer)> 10
Analog 2 4-(4-methylpiperazin-1-yl)phenyl-(E)-3,5-dimethoxystyryl4T1 (Breast Cancer)> 10[1][2][3]
Analog 3 4-(4-ethylpiperazin-1-yl)pyridin-3-yl-(E)-3,5-dimethoxystyryl4T1 (Breast Cancer)0.23[1][2][3]

Key Structure-Activity Relationship (SAR) Insights:

  • The 3-Position: The parent 3-bromo-1H-indazole (Analog 1, with an implied 5-carbonitrile for this discussion) shows minimal activity, indicating that the 3-bromo group itself is not the primary pharmacophoric feature for anticancer activity but rather a key synthetic intermediate. Its replacement with more complex moieties, such as the (E)-3,5-dimethoxystyryl group in Analogs 2 and 3, is crucial for achieving significant potency.

  • The 6-Position: Substitution at the C6 position dramatically influences the anti-proliferative activity. The introduction of a 4-(4-methylpiperazin-1-yl)phenyl group (Analog 2) does not confer significant activity. However, the modification to a 4-(4-ethylpiperazin-1-yl)pyridin-3-yl group (Analog 3) leads to a substantial increase in potency, with an IC50 value of 0.23 µM.[1][2][3] This suggests that the pyridyl nitrogen and the ethyl group on the piperazine are critical for target engagement.

Pharmacophore Model for Active Indazole Derivatives

Based on the SAR, a common pharmacophore model for potent indazole-based kinase inhibitors can be proposed. This model typically includes a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic/aromatic regions.

Pharmacophore_Model cluster_legend Pharmacophore Features cluster_molecule Hypothetical Active Derivative HBD HBD Legend_HBD Hydrogen Bond Donor HBA HBA Legend_HBA Hydrogen Bond Acceptor HY HY/AR Legend_HY Hydrophobic/Aromatic RA RA Legend_RA Ring Aromatic Indazole_Core F1 F2 F3 F4

Caption: A hypothetical pharmacophore model for active this compound derivatives.

Experimental Protocols

The synthesis and biological evaluation of these derivatives involve multi-step chemical reactions and standardized cell-based assays.

General Synthesis of 6-Substituted-3-Aryl-1H-indazoles

The synthesis of the active indazole derivatives can be achieved through a Suzuki coupling reaction, a versatile method for creating carbon-carbon bonds.

  • Preparation of 6-Bromo-3-iodo-1H-indazole: To a solution of 6-bromo-1H-indazole in DMF, KOH is added, followed by the dropwise addition of a solution of iodine in DMF. The mixture is stirred at room temperature. The product is precipitated by pouring the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3, then filtered and dried.[3]

  • Suzuki Coupling: The 6-bromo-3-iodo-1H-indazole intermediate is reacted with an appropriate boronic acid or boronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., cesium carbonate) in a suitable solvent mixture (e.g., dioxane and water). The reaction is heated under a nitrogen atmosphere. After completion, the solvent is evaporated, and the product is purified by column chromatography.[3]

Synthesis_Workflow Start 6-Bromo-1H-indazole Step1 Iodination (KOH, I2, DMF) Start->Step1 Intermediate1 6-Bromo-3-iodo-1H-indazole Step1->Intermediate1 Step2 Suzuki Coupling (Ar-B(OR)2, Pd catalyst, Base) Intermediate1->Step2 Final_Product 6-Aryl-3-iodo-1H-indazole Step2->Final_Product

Caption: Synthetic workflow for 6-substituted indazole derivatives.

In Vitro Anti-proliferative Activity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., 4T1 breast cancer cells) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized indazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Pharmacophore Modeling Workflow

The process of generating and validating a pharmacophore model involves several computational steps.

Pharmacophore_Workflow Start Dataset of Active/Inactive Indazole Derivatives Step1 Training Set and Test Set Selection Start->Step1 Step2 Conformational Analysis of Ligands Step1->Step2 Step3 Pharmacophore Feature Identification Step2->Step3 Step4 Pharmacophore Model Generation Step3->Step4 Step5 Model Validation (Test Set, Decoy Set) Step4->Step5 Validated_Model Validated Pharmacophore Model Step5->Validated_Model Step6 Virtual Screening of Compound Libraries Validated_Model->Step6 Hit_Compounds Hit Compounds for Further Evaluation Step6->Hit_Compounds

Caption: General workflow for ligand-based pharmacophore modeling.

This guide provides a framework for understanding and applying pharmacophore modeling to the design of novel this compound derivatives. By integrating SAR data, detailed experimental protocols, and computational modeling workflows, researchers can accelerate the discovery of new and effective therapeutic agents.

References

Comparative Analysis of Kinase Inhibitors Featuring an Indazole-5-Carbonitrile Core: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged motif in medicinal chemistry, renowned for its role in the development of potent and selective kinase inhibitors. The addition of a carbonitrile group at the 5-position of the indazole ring has proven to be a key modification in the design of inhibitors targeting various kinases implicated in cancer and other diseases. This guide provides a comparative overview of the X-ray crystallography of several kinase inhibitors that share this indazole-5-carbonitrile core, offering insights into their binding modes and structure-activity relationships (SAR). The quantitative data, experimental protocols, and visual representations are intended to support researchers in the rational design of next-generation kinase inhibitors.

Quantitative Data Summary

The following table summarizes the crystallographic data and inhibitory potency of selected kinase inhibitors incorporating the indazole-5-carbonitrile core. This allows for a direct comparison of their structural features and biological activities against their respective kinase targets.

PDB IDTarget KinaseInhibitor Name/CodeResolution (Å)IC50 (nM)Key Interacting Residues
2W1C Aurora Kinase AAT92832.603Ala213, Leu139, Glu142, Arg137, Tyr212
5L3A Janus Kinase 2 (JAK2)Fragment 6DP1.98>10,000 (low affinity)Leu932, Gly935, Val863, Leu855
4CCU Anaplastic Lymphoma Kinase (ALK)7h2.202.3 (cellular)Met1199, Gly1202, Asp1203

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the generalized experimental protocols for the key stages of determining the X-ray crystal structures and inhibitory activities of the compounds discussed.

Protein Expression and Purification

Recombinant human kinase domains are typically expressed in Spodoptera frugiperda (Sf9) insect cells or Escherichia coli. The protein is then purified to homogeneity using a multi-step chromatography process.

  • Cell Lysis: Cells expressing the kinase are harvested and lysed to release the protein.

  • Affinity Chromatography: The kinase is captured using a resin with high affinity for a tag fused to the protein (e.g., His-tag, GST-tag).

  • Size-Exclusion Chromatography: Further purification is achieved by separating the protein based on its size, removing aggregates and other contaminants.

  • Protein Purity and Concentration: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer.

X-ray Crystallography

The determination of the three-dimensional structure of a protein-inhibitor complex is achieved through X-ray diffraction of a high-quality crystal.

  • Crystallization: The purified kinase is incubated with a molar excess of the indazole-5-carbonitrile inhibitor. This complex is then subjected to various crystallization screening conditions, typically using vapor diffusion methods (hanging or sitting drop).

  • Crystal Harvesting and Cryo-protection: Once crystals of suitable size and quality are obtained, they are harvested and cryo-protected to prevent damage during X-ray data collection at low temperatures.

  • Data Collection: X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.

Kinase Inhibition Assay (IC50 Determination)

The potency of the inhibitors is quantified by determining their half-maximal inhibitory concentration (IC50) using in vitro kinase assays.

  • Assay Principle: A common method involves measuring the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. The ADP-Glo™ Kinase Assay is a frequently used commercial kit for this purpose.

  • Procedure:

    • The kinase, substrate, and serially diluted inhibitor are incubated together in a multi-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, a reagent is added to terminate the reaction and deplete the remaining ATP.

    • A second reagent is then added to convert the ADP produced into ATP, which is subsequently used to generate a luminescent signal. . The luminescence is measured, and the IC50 value is calculated by fitting the data to a dose-response curve.[1]

Visualizing Molecular Interactions and Experimental Processes

To better understand the complex relationships in kinase inhibition and the experimental workflows, the following diagrams have been generated using the Graphviz DOT language.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activates Kinase Cascade Kinase Cascade Receptor Tyrosine Kinase (RTK)->Kinase Cascade Transcription Factors Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation/Survival Cell Proliferation/Survival Gene Expression->Cell Proliferation/Survival Target Kinase Target Kinase Kinase Cascade->Target Kinase Target Kinase->Transcription Factors Phosphorylates Indazole-5-carbonitrile Inhibitor Indazole-5-carbonitrile Inhibitor Indazole-5-carbonitrile Inhibitor->Target Kinase Inhibits

Caption: General kinase signaling pathway and the point of intervention by an indazole-5-carbonitrile inhibitor.

XRay_Crystallography_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_structure_det Structure Determination Gene Cloning & Expression Gene Cloning & Expression Cell Lysis Cell Lysis Gene Cloning & Expression->Cell Lysis Purification (Chromatography) Purification (Chromatography) Cell Lysis->Purification (Chromatography) Protein-Inhibitor Complex Formation Protein-Inhibitor Complex Formation Purification (Chromatography)->Protein-Inhibitor Complex Formation Crystallization Screening Crystallization Screening Protein-Inhibitor Complex Formation->Crystallization Screening Crystal Optimization Crystal Optimization Crystallization Screening->Crystal Optimization X-ray Data Collection X-ray Data Collection Crystal Optimization->X-ray Data Collection Data Processing Data Processing X-ray Data Collection->Data Processing Structure Solution & Refinement Structure Solution & Refinement Data Processing->Structure Solution & Refinement Structural Analysis Structural Analysis Structure Solution & Refinement->Structural Analysis

Caption: A streamlined workflow for determining the X-ray crystal structure of a kinase-inhibitor complex.

SAR_Logic Scaffold Indazole-5-carbonitrile Core Hinge Binding Hydrophobic Pocket Interactions Observed_Activity Potency (IC50) & Selectivity Scaffold:f0->Observed_Activity Key Interaction Scaffold:f1->Observed_Activity Enhances Affinity Modifications Substituent Modifications R1 Group R2 Group R3 Group Modifications:f0->Observed_Activity Tunes Potency/Selectivity Modifications:f1->Observed_Activity Improves Properties Modifications:f2->Observed_Activity Modulates PK

Caption: Logical relationship in the structure-activity relationship (SAR) studies of indazole-5-carbonitrile kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 3-bromo-1H-indazole-5-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents such as 3-bromo-1H-indazole-5-carbonitrile are critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this halogenated and nitrile-containing organic compound. Adherence to these protocols is essential for regulatory compliance and operational safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal operations should be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Ensure that an eyewash station and a safety shower are readily accessible.

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its chemical structure, this compound must be categorized as halogenated organic waste .

Key Principles of Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams increases the complexity and cost of disposal and can lead to dangerous chemical reactions.

  • Designated Containers: Collect all waste containing this compound in a designated and clearly labeled "Halogenated Organic Waste" container.

  • Container Compatibility: Ensure the waste container is chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally recommended for halogenated organic waste.

  • Original Containers: Whenever possible, keep the chemical in its original container to prevent misidentification.

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

Pure or Unused this compound:
  • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.

  • Avoid generating dust during the transfer.

  • Ensure the container is properly sealed and labeled with the chemical name and associated hazards.

Contaminated Labware and Materials (e.g., gloves, weighing paper, pipette tips):
  • Solid Waste: Place all solid contaminated materials, such as gloves, weighing paper, and absorbent pads, into a sealable plastic bag. This bag should then be deposited into the solid "Halogenated Organic Waste" container.

  • Liquid Waste (Rinsate): Glassware and other lab equipment should be decontaminated before washing. Rinse the contaminated items with a suitable organic solvent (e.g., ethanol or acetone). Collect this rinsate in a liquid "Halogenated Organic Waste" container. After this initial decontamination rinse, the glassware can be washed according to standard laboratory procedures.

Final Disposal:
  • Final disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal facility.

  • The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing technology. This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from the emissions.

  • Crucially, do not dispose of this compound down the drain or in the regular trash. Such actions can lead to severe environmental contamination and are a violation of regulatory standards.

Data Presentation

While specific experimental data for this compound is not extensively available, the following table summarizes its key chemical and safety information based on available data sheets and chemical databases.

PropertyValue
Chemical Name This compound
CAS Number 395101-67-4
Molecular Formula C₈H₄BrN₃
Molecular Weight 222.04 g/mol
Physical Form Solid
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Storage Store in a refrigerator (4°C)

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory practices for handling halogenated organic compounds. No specific experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory scale are recommended due to the potential for hazardous reactions and the generation of other regulated waste products. The most reliable and safest method is collection and disposal by a professional waste management service.

Disposal Workflow

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type pure_solid Pure/Unused Solid waste_type->pure_solid Pure Compound contaminated_solid Contaminated Solid Waste (Gloves, Paper, etc.) waste_type->contaminated_solid Contaminated Solids contaminated_liquid Contaminated Liquid Waste (Solvent Rinsate) waste_type->contaminated_liquid Contaminated Liquids collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container pure_solid->collect_solid contaminated_solid->collect_solid collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container contaminated_liquid->collect_liquid seal_label Securely Seal and Label Waste Containers collect_solid->seal_label collect_liquid->seal_label storage Store in Designated Hazardous Waste Accumulation Area seal_label->storage disposal_service Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal_service end End of Procedure disposal_service->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 3-bromo-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-bromo-1H-indazole-5-carbonitrile (CAS No: 395101-67-4). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health effects. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

Hazard ClassGHS Hazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Signal Word: Warning

Pictogram: GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound. Nitrile gloves are recommended for their resistance to a wide range of chemicals.[1][2][3][4]

Protection TypeSpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant nitrile gloves.[1][2][3][4]
Respiratory Protection A NIOSH/MSHA-approved respirator with a particulate filter is necessary, especially when handling the solid form or if dust may be generated.
Body Protection A laboratory coat must be worn. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls are recommended.

Operational Plan: Step-by-Step Handling Procedure

This workflow is designed to ensure the safe handling of this compound from receipt to disposal.

cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling Verify SDS Verify SDS Don PPE Don PPE Verify SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Weighing Weighing Assemble Equipment->Weighing Reaction Setup Reaction Setup Weighing->Reaction Setup Monitoring Monitoring Reaction Setup->Monitoring Work-up Work-up Monitoring->Work-up Decontamination Decontamination Work-up->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Proper Storage Proper Storage Waste Segregation->Proper Storage Doff PPE Doff PPE Proper Storage->Doff PPE

Safe handling workflow for this compound.

  • Preparation :

    • Review the Safety Data Sheet (SDS) before starting any work.

    • Put on all required personal protective equipment.

    • Ensure a chemical fume hood is operational and ready for use.

    • Gather all necessary laboratory equipment and reagents.

  • Handling in a Fume Hood :

    • Conduct all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to prevent inhalation of dust.

    • Keep the container tightly closed when not in use.

    • Avoid creating dust.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep the absorbed material into a designated waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[5][6]

Waste Segregation and Collection

cluster_waste_streams Waste Generation cluster_containers Designated Waste Containers Solid Waste Solid Waste (Contaminated PPE, Weighing Paper) Halogenated Solid Waste Halogenated Solid Waste Solid Waste->Halogenated Solid Waste Liquid Waste Liquid Waste (Unused Solutions, Rinsates) Halogenated Liquid Waste Halogenated Liquid Waste Liquid Waste->Halogenated Liquid Waste Sharps Waste Sharps Waste (Contaminated Needles, Pipettes) Sharps Container Sharps Container Sharps Waste->Sharps Container

Waste segregation for this compound.

  • Solid Waste : All solid materials contaminated with this compound, such as gloves, weighing paper, and absorbent pads, must be collected in a clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste : Any unused solutions or solvent rinsates containing the compound should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste.[6]

  • Empty Containers : "Empty" containers that have held this substance should be treated as hazardous waste unless properly decontaminated.

Final Disposal :

All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. The preferred method for destruction of halogenated organic compounds is high-temperature incineration.[5] Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1H-indazole-5-carbonitrile
Reactant of Route 2
3-bromo-1H-indazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.